molecular formula C5HCl2F2N B1298873 3,5-Dichloro-2,6-difluoropyridine CAS No. 698-51-1

3,5-Dichloro-2,6-difluoropyridine

Cat. No.: B1298873
CAS No.: 698-51-1
M. Wt: 183.97 g/mol
InChI Key: AYTUSKIZXVPKBR-UHFFFAOYSA-N
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Description

3,5-Dichloro-2,6-difluoropyridine is a useful research compound. Its molecular formula is C5HCl2F2N and its molecular weight is 183.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-2,6-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2F2N/c6-2-1-3(7)5(9)10-4(2)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTUSKIZXVPKBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349137
Record name 3,5-dichloro-2,6-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

698-51-1
Record name 3,5-dichloro-2,6-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dichloro-2,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 698-51-1

This technical guide provides a comprehensive overview of 3,5-dichloro-2,6-difluoropyridine, a halogenated pyridine derivative of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. This document outlines its chemical and physical properties, safety information, a representative synthesis protocol, and its applications in medicinal chemistry.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound4-Amino-3,5-dichloro-2,6-difluoropyridine3,5-Dichloro-2,4,6-trifluoropyridine
CAS Number 698-51-1[1][2]2840-00-81737-93-5
Molecular Formula C₅HCl₂F₂N[1]C₅H₂Cl₂F₂N₂C₅Cl₂F₃N
Molecular Weight 183.97 g/mol [1][2]198.99 g/mol 201.96 g/mol
Appearance Liquid (predicted)White to off-white solidColorless liquid or white solid
Melting Point Not available112-114 °C23-24 °C
Boiling Point Not available112-113 °C160 °C
Density Not available1.697 g/cm³ (predicted)1.622 g/mL at 25 °C
Vapor Pressure 0.501 mmHg at 25°C (predicted)[1]0.0035 mmHg at 25°CNot available
LogP 2.81 (predicted)[1]Not availableNot available
Solubility Not availableSlightly soluble in Chloroform and Methanol; Soluble in Acetone and DMSOInsoluble in water

Safety and Handling

General Safety Precautions:

  • Personal Protective Equipment: Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Use only in a chemical fume hood.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Hazard Classification of a Related Compound (4-Amino-3,5-dichloro-2,6-difluoropyridine):

  • Acute toxicity - Oral: Category 4

  • Acute toxicity - Dermal: Category 4

  • Chronic aquatic toxicity: Category 2

Thermal decomposition of related halogenated pyridines can release toxic and corrosive gases such as hydrogen fluoride, carbon oxides, nitrogen oxides (NOx), and phosgene.[3]

Experimental Protocols: Synthesis

This compound is a valuable synthetic intermediate. While a specific, detailed protocol for its synthesis is not widely published, a common route involves the fluorination of a polychlorinated pyridine precursor. The following is a representative synthetic workflow based on established chemical principles for the synthesis of related fluorinated pyridines.

A plausible synthetic route to this compound starts from the more readily available pentachloropyridine. The synthesis involves a halogen exchange reaction to introduce fluorine atoms, followed by further transformations. A key intermediate in this process is 3,5-dichloro-2,4,6-trifluoropyridine.

Representative Synthesis of a Precursor: 3,5-Dichloro-2,4,6-trifluoropyridine from Pentachloropyridine

This protocol is adapted from patent literature describing the synthesis of fluorinated pyridine derivatives.[4]

Materials:

  • Pentachloropyridine (PCPy)

  • Potassium fluoride (KF), anhydrous

  • Aprotic polar solvent (e.g., N-methyl-2-pyrrolidone (NMP) or a mixture of an aprotic amide and an aromatic hydrocarbon)[4]

  • Reaction vessel equipped with a mechanical stirrer, condenser, and temperature control.

Procedure:

  • To a reaction vessel, add pentachloropyridine and the chosen aprotic solvent.

  • Add anhydrous potassium fluoride to the mixture. The molar ratio of KF to PCPy is crucial and is typically in the range of 3:1 to 3.9:1 for the synthesis of the trifluorinated product.[4]

  • Heat the reaction mixture with vigorous stirring to a temperature between 80°C and the reflux temperature of the solvent.[4]

  • Monitor the reaction progress using a suitable analytical technique (e.g., Gas Chromatography).

  • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

  • The desired 3,5-dichloro-2,4,6-trifluoropyridine can be isolated from the filtrate by distillation.

Further selective defluorination or other substitution reactions would then be required to obtain this compound.

G PCPy Pentachloropyridine Intermediate 3,5-Dichloro-2,4,6-trifluoropyridine PCPy->Intermediate Halogen Exchange KF Potassium Fluoride (KF) KF->Intermediate Solvent Aprotic Solvent (e.g., NMP) Solvent->Intermediate Target This compound Intermediate->Target Further Transformation

Caption: Synthetic pathway from pentachloropyridine.

Applications in Drug Development and Medicinal Chemistry

Halogenated pyridines, such as this compound, are highly sought-after building blocks in the synthesis of pharmaceuticals and agrochemicals.[5] The presence of halogen atoms provides multiple reactive sites for further functionalization, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[6]

The pyridine core can act as a bioisostere for other aromatic systems, and the attached halogens can modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[6]

While specific drugs containing the this compound moiety are not prominently documented, the broader class of substituted 2,6-difluoropyridines has shown significant potential. For instance, 3-substituted-2,6-difluoropyridines are key intermediates in the synthesis of potent and novel Protein Kinase C theta (PKCθ) inhibitors.[7] PKCθ is a crucial enzyme in T-cell signaling pathways, making it an attractive target for autoimmune diseases and transplant rejection.

The reactivity of the fluorine atoms in 2,6-difluoropyridines allows for tandem nucleophilic aromatic substitution (SNAr) reactions, enabling the construction of complex 2,3,6-trisubstituted pyridines, which are common scaffolds in drug candidates.[5][7]

G sub_2_6_difluoropyridine 3-Substituted-2,6-difluoropyridines (related to target compound) trisub_pyridine 2,3,6-Trisubstituted Pyridines sub_2_6_difluoropyridine->trisub_pyridine Nucleophilic Aromatic Substitution (SNAr) pkc_inhibitors Protein Kinase C theta (PKCθ) Inhibitors trisub_pyridine->pkc_inhibitors Leads to drug_discovery Drug Discovery for Autoimmune Diseases pkc_inhibitors->drug_discovery Application in

Caption: Role of related compounds in drug discovery.

References

physical and chemical properties of 3,5-Dichloro-2,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-2,6-difluoropyridine is a halogenated pyridine derivative of significant interest in synthetic chemistry. Its strategic substitution pattern, featuring both chlorine and fluorine atoms on the pyridine ring, renders it a versatile building block for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and applications, with a focus on its utility in drug discovery and agrochemical development. The pyridine scaffold is a common motif in pharmaceuticals, and fluorinated organic compounds often exhibit unique biological activities and improved pharmacokinetic properties.

Physical and Chemical Properties

Physical Properties

A summary of the key physical properties of this compound is provided in the table below. It is important to note that many of these values are predicted and should be considered as estimates.

PropertyValueSource
Molecular Formula C₅HCl₂F₂N[1][2]
Molecular Weight 183.97 g/mol [1]
CAS Number 698-51-1[1]
Appearance Liquid[2]
ACD/LogP 2.81 (Predicted)[1]
Polar Surface Area 12.89 Ų (Predicted)[1]
Index of Refraction 1.505 (Predicted)[1]
Molar Refractivity 34.12 cm³ (Predicted)[1]
Molar Volume 114.9 cm³ (Predicted)[1]
Surface Tension 39 dyne/cm (Predicted)[1]
Enthalpy of Vaporization 41.71 kJ/mol (Predicted)[1]
Vapor Pressure 0.501 mmHg at 25°C (Predicted)[1]
pKa -4.20 ± 0.10 (Predicted)[1]
Chemical Properties

The chemical reactivity of this compound is dominated by the nature of its halogen substituents and the electron-deficient character of the pyridine ring.

PropertyDescription
Reactivity The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of electron-withdrawing halogen atoms. The fluorine atoms at the 2- and 6-positions are particularly susceptible to displacement by nucleophiles. This high reactivity makes it a valuable intermediate for introducing a variety of functional groups.
Stability The compound is expected to be stable under standard laboratory conditions. However, as with many halogenated pyridines, it may be sensitive to strong acids, bases, and reducing agents.

Spectral Data

Detailed experimental spectral data for this compound is not widely published. However, based on its structure and data from analogous compounds, the following spectral characteristics can be anticipated:

  • ¹H NMR: A single signal, likely a triplet or a more complex multiplet due to coupling with the two fluorine atoms, would be expected in the aromatic region for the single proton at the 4-position.

  • ¹³C NMR: Five distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the five carbon atoms of the pyridine ring. The carbons bonded to fluorine would exhibit characteristic splitting (C-F coupling).

  • ¹⁹F NMR: A single resonance would be anticipated for the two equivalent fluorine atoms at the 2- and 6-positions. This signal would likely be a doublet or a more complex multiplet due to coupling with the proton at the 4-position.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern would be expected due to the presence of two chlorine atoms.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of fluorinated pyridines involves the halogen exchange (HALEX) reaction of their chlorinated precursors. The following is a representative, generalized protocol for the synthesis of this compound from 2,3,5,6-tetrachloropyridine.

Objective: To synthesize this compound via fluorination of 2,3,5,6-tetrachloropyridine.

Materials:

  • 2,3,5,6-Tetrachloropyridine

  • Spray-dried potassium fluoride (KF) or cesium fluoride (CsF)

  • Anhydrous aprotic polar solvent (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or sulfolane)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware for anhydrous reactions

  • Distillation apparatus

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2,3,5,6-tetrachloropyridine and the anhydrous aprotic solvent.

  • Add a molar excess of the fluorinating agent (KF or CsF). The molar ratio of fluorinating agent to the starting material is crucial and may require optimization.

  • Heat the reaction mixture with vigorous stirring under an inert atmosphere. The reaction temperature will depend on the chosen solvent and fluorinating agent, but typically ranges from 150°C to 220°C.

  • Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts.

  • The crude product in the filtrate can be purified by fractional distillation under reduced pressure to yield this compound.

Nucleophilic Aromatic Substitution (SNAr) Reaction

The primary utility of this compound is as a substrate in SNAr reactions. The following is a general protocol for the reaction with a generic nucleophile.

Objective: To perform a nucleophilic aromatic substitution on this compound.

Materials:

  • This compound

  • Nucleophile (e.g., an amine, alkoxide, or thiol)

  • Anhydrous aprotic polar solvent (e.g., DMSO, DMF, or acetonitrile)

  • Base (if required, e.g., potassium carbonate or triethylamine)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent.

  • Add the nucleophile to the solution. If the nucleophile is an amine or thiol, a base may be required to facilitate the reaction.

  • Stir the reaction mixture at room temperature or with gentle heating. The reaction conditions will depend on the reactivity of the nucleophile.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Applications in Drug Discovery and Agrochemicals

This compound serves as a key intermediate in the synthesis of various biologically active molecules. The highly reactive fluorine atoms at the 2- and 6-positions allow for selective functionalization, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[3]

Agrochemicals

This compound is a precursor for the synthesis of certain herbicides. The pyridine core, substituted with halogens, is a common feature in many agrochemicals, where it contributes to the molecule's biological activity and metabolic stability.[3]

Drug Discovery

In medicinal chemistry, the this compound scaffold can be utilized to construct novel small molecule inhibitors. The pyridine ring can act as a bioisostere for other aromatic systems, and the presence of distinct halogen atoms allows for further derivatization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination.[3] This enables medicinal chemists to fine-tune the physicochemical properties and biological activity of lead compounds.

Visualization of Synthetic Utility

The primary chemical utility of this compound is its role as an electrophile in nucleophilic aromatic substitution reactions. The following diagram illustrates a generalized workflow for the synthesis of a disubstituted pyridine derivative, highlighting the sequential displacement of the fluorine atoms.

SNAr_Workflow start This compound intermediate 2-Substituted-3,5-dichloro-6-fluoropyridine start->intermediate S_NAr Reaction product 2,6-Disubstituted-3,5-dichloropyridine intermediate->product S_NAr Reaction reagent1 Nucleophile 1 (e.g., R-NH2) reagent2 Nucleophile 2 (e.g., R'-OH)

Caption: Synthetic workflow for the sequential nucleophilic aromatic substitution of this compound.

As there are no known direct signaling pathways involving this compound, the above workflow illustrates its logical relationship in a key chemical transformation. The diagram showcases how this versatile building block can be used to synthesize more complex, functionalized pyridine derivatives, which may then be investigated for their biological activities and potential roles in modulating signaling pathways.

References

Spectroscopic Profile of 3,5-Dichloro-2,6-difluoropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Predicted Spectral Data

Due to the absence of publicly available experimental spectra, the following data is based on computational predictions and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Data

Atom PositionPredicted Chemical Shift (ppm)
C2 / C6148.0 (d, J_CF)
C3 / C5120.0 (s)
C4135.0 (t, J_CF)

Note: Predicted data from computational models. Actual experimental values may vary.

Expected ¹H NMR, ¹⁹F NMR, and Mass Spectrometry Data

  • ¹H NMR: A single peak is anticipated in the aromatic region, likely a triplet due to coupling with the two equivalent fluorine atoms. The chemical shift would be influenced by the electron-withdrawing effects of the chlorine and fluorine substituents.

  • ¹⁹F NMR: A single resonance is expected as the two fluorine atoms are chemically equivalent. This peak would likely be a singlet or a narrow multiplet.

  • Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight of 3,5-dichloro-2,6-difluoropyridine (182.97 g/mol ). A characteristic isotopic pattern for two chlorine atoms (approximately 3:1 ratio for [M] and [M+2] peaks) would be a key identifying feature.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 0-15 ppm.

    • Number of Scans: 16-64.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

  • ¹⁹F NMR:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: A range appropriate for fluorinated aromatic compounds (e.g., -100 to -180 ppm).

    • Number of Scans: 16-64.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Start dissolve Dissolve Sample start->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr NMR Spectrometer transfer->nmr h1 1H NMR nmr->h1 c13 13C NMR nmr->c13 f19 19F NMR nmr->f19 process Process Spectra h1->process c13->process f19->process end End process->end

NMR Experimental Workflow
Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

  • Dissolve a small amount (a few milligrams) of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).

  • Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.

Instrumentation and Parameters:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Mode: Transmittance.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Start dissolve Dissolve Sample in Volatile Solvent start->dissolve deposit Deposit on Salt Plate dissolve->deposit evaporate Evaporate Solvent deposit->evaporate ftir FTIR Spectrometer evaporate->ftir process Process Spectrum ftir->process end End process->end

IR Spectroscopy Workflow
Mass Spectrometry (MS)

Sample Preparation and Introduction:

  • Method: Gas Chromatography-Mass Spectrometry (GC-MS) is recommended for this volatile compound.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 10-100 µg/mL.

Instrumentation and Parameters:

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

    • Scan Speed: At least 2 scans/second.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis start Start dissolve Dissolve Sample in Volatile Solvent start->dissolve gcms GC-MS System dissolve->gcms analyze Analyze Chromatogram and Mass Spectrum gcms->analyze end End analyze->end

GC-MS Experimental Workflow

Technical Guide: Solubility Profile of 3,5-Dichloro-2,6-difluoropyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Dichloro-2,6-difluoropyridine. Due to the limited availability of quantitative solubility data in public literature, this document focuses on presenting the available qualitative information for structurally related compounds and provides detailed, adaptable experimental protocols for the precise determination of its solubility in various organic solvents. The methodologies outlined herein are based on established practices for solubility determination, ensuring reliable and reproducible results for research and development applications.

Introduction

This compound is a halogenated pyridine derivative of interest in the synthesis of novel agrochemicals and pharmaceuticals. The strategic placement of chlorine and fluorine atoms on the pyridine ring creates a unique electronic profile, making it a versatile building block in organic synthesis. A thorough understanding of its solubility in organic solvents is a critical physicochemical parameter that governs its handling, reaction kinetics, purification, and formulation. This guide addresses the current knowledge gap in the quantitative solubility data for this compound and provides the necessary protocols for its experimental determination.

Solubility Data

Quantitative solubility data for this compound in common organic solvents is not extensively reported in publicly accessible literature. However, qualitative solubility information for the closely related compound, 4-Amino-3,5-dichloro-2,6-difluoropyridine, can provide valuable insights into its potential solubility profile. The amino group in this related compound may influence its polarity and hydrogen bonding capacity, and thus, the data should be considered indicative rather than absolute.

Table 1: Qualitative Solubility of 4-Amino-3,5-dichloro-2,6-difluoropyridine

Organic SolventQualitative Solubility
AcetoneSoluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[1]
ChloroformSlightly Soluble[1][2]
MethanolSlightly Soluble[1][2]

Note: The data presented is for 4-Amino-3,5-dichloro-2,6-difluoropyridine and should be used as a preliminary guide. Experimental verification for this compound is strongly recommended.

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted isothermal equilibrium "shake-flask" method for determining the solubility of a solid compound in an organic solvent. This method is considered the gold standard for generating thermodynamic solubility data.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, chloroform, ethyl acetate, heptane)

  • Glass vials with screw caps

  • Constant temperature shaker bath or orbital shaker

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium saturation is achieved.

    • Accurately pipette a known volume (e.g., 5 mL) of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation during equilibration.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. The time required can vary but is often between 24 and 72 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, indicating that equilibrium has been reached.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

    • Accurately dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound in the same solvent.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

  • Data Presentation:

    • Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

    • Record the temperature at which the solubility was determined.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow Workflow for Solubility Determination A Material Preparation (Compound & Solvents) B Addition of Excess Compound to Solvent in Vials A->B C Equilibration (Constant Temperature Shaking) B->C D Check for Equilibrium (e.g., 24, 48, 72h) C->D D->C Continue Shaking E Sedimentation (Cease Agitation) D->E Equilibrium Reached F Supernatant Collection & Filtration E->F G Dilution of Sample F->G H Quantitative Analysis (e.g., HPLC, UV-Vis) G->H I Data Calculation & Reporting H->I

Caption: Workflow for the experimental determination of solubility.

Conclusion

References

A Technical Guide to the Safe Handling of 3,5-Dichloro-2,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Classification

3,5-Dichloro-2,6-difluoropyridine is a halogenated pyridine derivative. Based on data for analogous compounds like 3,5-Dichloro-2,4,6-trifluoropyridine and 4-Amino-3,5-dichloro-2,6-difluoropyridine, it should be treated as a hazardous substance. The primary hazards associated with similar compounds include high acute toxicity if inhaled, ingested, or absorbed through the skin.[1] It is also expected to cause irritation to the skin, eyes, and respiratory tract.[1]

Table 1: Hazard Statements for Structurally Similar Compounds

CompoundHazard Statements
3,5-Dichloro-2,4,6-trifluoropyridineFatal if inhaled or in contact with skin.
4-Amino-3,5-dichloro-2,6-difluoropyridineHarmful if swallowed or in contact with skin. Toxic to aquatic life with long-lasting effects.[2][3]
2-Chloro-6-fluoropyridineHarmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage.[4]
2,6-DichloropyridineHarmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[5]

Physical and Chemical Properties

Detailed physical and chemical properties for this compound are not available. The following table presents data for a closely related compound, 4-Amino-3,5-dichloro-2,6-difluoropyridine, to provide an estimation of its characteristics.

Table 2: Physical and Chemical Properties of 4-Amino-3,5-dichloro-2,6-difluoropyridine

PropertyValue
Molecular FormulaC5H2Cl2F2N2
Molecular Weight198.99 g/mol
AppearanceWhite to Off-White Solid
Melting Point112-114°C
Boiling Point281.7°C at 760 mmHg
Flash Point124.2°C
Density1.697 g/cm³
SolubilityChloroform (Slightly), Methanol (Slightly)
Vapor Pressure0.0035 mmHg at 25°C

Source: ChemicalBook Safety Data Sheet for 4-Amino-3,5-dichloro-2,6-difluoropyridine[3]

Handling and Storage

Proper handling and storage are crucial to minimize exposure risks.

Safe Handling Workflow

Workflow for Safe Handling of Halogenated Pyridines cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Hazard Assessment: Review SDS of analogous compounds B Select Appropriate PPE: Gloves, Goggles, Lab Coat, Respirator A->B C Prepare Engineering Controls: Fume Hood, Eyewash Station, Safety Shower B->C D Work within a certified chemical fume hood C->D E Avoid generating dusts or aerosols D->E F Keep container tightly closed when not in use E->F G Decontaminate work area and equipment F->G H Properly label and store in a cool, dry, well-ventilated area G->H I Dispose of waste according to institutional and local regulations H->I

Caption: Workflow for the safe handling of halogenated pyridines.

Handling Precautions:

  • Use this compound only in a well-ventilated area, preferably within a chemical fume hood.[6][7]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

  • Do not get in eyes, on skin, or on clothing.[8]

  • Wash hands thoroughly after handling.[7]

  • Do not eat, drink, or smoke when using this product.[2][8]

  • Keep away from heat, sparks, open flames, and hot surfaces.[6][7]

Storage Conditions:

  • Store in a cool, dry, and well-ventilated place.[2][9]

  • Keep the container tightly closed.[2][6][9]

  • Store locked up.[6][8]

  • Keep away from incompatible materials such as strong oxidizing agents.[2][6]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face Protection Wear chemical safety goggles and/or a face shield.[2][10]
Skin Protection Wear protective gloves (e.g., nitrile rubber) and a lab coat.[2][6]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA-approved respirator. For high concentrations, a positive-pressure supplied-air respirator may be necessary.[2][8]

First Aid Measures

In case of exposure, immediate medical attention is required.

First Aid Response Protocol

First Aid for Halogenated Pyridine Exposure cluster_routes Routes of Exposure & Immediate Actions Exposure Exposure Occurs Inhalation Inhalation: Move to fresh air. Administer oxygen if breathing is difficult. Exposure->Inhalation Skin Skin Contact: Immediately remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Exposure->Skin Eye Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Exposure->Eye Ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. Exposure->Ingestion Medical Seek Immediate Medical Attention Show SDS to the doctor. Inhalation->Medical Skin->Medical Eye->Medical Ingestion->Medical

Caption: Key first aid responses for exposure to halogenated pyridines.

  • General Advice: If symptoms persist, call a physician. Show the safety data sheet to the doctor in attendance.[2][8]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][11]

  • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[2][6]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][11]

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[10][12]

  • Specific Hazards: Thermal decomposition can lead to the release of toxic and corrosive gases and vapors, including nitrogen oxides (NOx), carbon oxides, hydrogen fluoride, and phosgene.[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][10]

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment. Avoid contact with the spilled material and avoid breathing dust or vapors.[2][8]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains, sewers, or waterways.[2][13]

  • Methods for Containment and Cleaning Up: For solids, sweep up and shovel into a suitable container for disposal. For liquids, absorb with an inert material (e.g., sand, dry earth) and place in a chemical waste container.[1] Avoid creating dust.[2]

Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound are not provided in the safety-focused search results. Researchers should develop specific standard operating procedures (SOPs) for their experimental setups that incorporate the safety and handling precautions outlined in this guide. These SOPs should be reviewed and approved by the relevant institutional safety committee.

References

The Synthesis and Emergence of 3,5-Dichloro-2,6-difluoropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and discovery of 3,5-dichloro-2,6-difluoropyridine, a key intermediate in the development of agrochemicals and pharmaceuticals. While the specific historical discovery of this compound is not extensively documented in publicly available literature, its emergence is intrinsically linked to the broader advancements in the field of fluorinated pyridines. This document details the plausible synthetic pathways, experimental protocols for related key compounds, and relevant quantitative data, offering valuable insights for researchers in organic synthesis and drug discovery.

Introduction

This compound (CAS No. 698-51-1) is a halogenated pyridine derivative with a molecular formula of C₅HCl₂F₂N and a molecular weight of 183.97 g/mol .[1] Its structure, featuring both chlorine and fluorine substituents on the pyridine ring, makes it a valuable and versatile building block in organic synthesis. The presence of these halogens at specific positions allows for selective functionalization, primarily through nucleophilic aromatic substitution reactions. This reactivity has been harnessed in the synthesis of various commercially important compounds, particularly in the agrochemical sector.

Plausible Synthetic Pathways

While a direct, peer-reviewed synthesis for this compound is not explicitly detailed in readily available literature, its synthetic route can be inferred from the well-documented synthesis of its derivatives, notably 4-amino-3,5-dichloro-2,6-difluoropyridine. The general strategy involves the controlled fluorination of a polychlorinated pyridine precursor.

The most probable synthetic route commences with the fluorination of pentachloropyridine to yield 3,5-dichloro-2,4,6-trifluoropyridine. This intermediate is then likely subjected to a selective reaction to afford the target molecule.

G Pentachloropyridine Pentachloropyridine Trifluoropyridine 3,5-Dichloro-2,4,6-trifluoropyridine Pentachloropyridine->Trifluoropyridine Fluorination (KF) Target This compound Trifluoropyridine->Target Selective Reaction

Caption: Proposed synthetic pathway for this compound.

Synthesis of Key Precursor: 3,5-Dichloro-2,4,6-trifluoropyridine

The synthesis of the key precursor, 3,5-dichloro-2,4,6-trifluoropyridine, from pentachloropyridine is a crucial first step. This reaction is typically achieved through halogen exchange using an alkali metal fluoride in an aprotic polar solvent.

Experimental Protocol: Fluorination of Pentachloropyridine

This protocol is based on procedures described in the patent literature for the synthesis of 3,5-dichloro-2,4,6-trifluoropyridine.[2]

Materials:

  • Pentachloropyridine

  • Potassium Fluoride (KF), anhydrous

  • N-methylpyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO)

  • Toluene (optional, for azeotropic removal of water)

Procedure:

  • A reaction vessel equipped with a mechanical stirrer, condenser, and a Dean-Stark trap (if using toluene) is charged with pentachloropyridine and a molar excess of anhydrous potassium fluoride.

  • N-methylpyrrolidone (or DMSO) is added as the solvent.

  • If residual moisture is a concern, toluene can be added, and the mixture is heated to reflux to azeotropically remove water.

  • The reaction mixture is then heated to a temperature typically ranging from 150°C to 200°C.

  • The progress of the reaction is monitored by gas chromatography (GC) until the desired level of conversion is achieved.

  • Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration.

  • The filtrate is then subjected to fractional distillation under reduced pressure to isolate the 3,5-dichloro-2,4,6-trifluoropyridine product.

Quantitative Data for Precursor Synthesis

The following table summarizes typical reaction parameters for the synthesis of 3,5-dichloro-2,4,6-trifluoropyridine.

ParameterValueReference
Starting Material Pentachloropyridine[2]
Fluorinating Agent Potassium Fluoride (KF)[2]
Solvent N-methylpyrrolidone (NMP)[2]
Temperature 150-200 °C[2]
Molar Ratio (KF:PCPy) 3:1 to 3.9:1[2]
Yield Up to 65%[2]

Proposed Synthesis of this compound

The conversion of 3,5-dichloro-2,4,6-trifluoropyridine to this compound would require a selective reaction at the 4-position. While direct methods are not explicitly published, a plausible approach involves a nucleophilic substitution at the 4-position followed by a subsequent de-functionalization. However, a more direct, albeit likely challenging, approach would be a selective hydrodefluorination or a related reduction.

A more extensively documented reaction of 3,5-dichloro-2,4,6-trifluoropyridine is its amination at the 4-position to yield 4-amino-3,5-dichloro-2,6-difluoropyridine, a key intermediate for the herbicide Fluroxypyr.[3][4] The high selectivity of this reaction underscores the reactivity of the 4-position.

G Trifluoropyridine 3,5-Dichloro-2,4,6-trifluoropyridine AminoPyridine 4-Amino-3,5-dichloro-2,6-difluoropyridine Trifluoropyridine->AminoPyridine Amination (NH₃) Target This compound AminoPyridine->Target Deamination (Hypothetical)

Caption: Synthesis of 4-Amino-3,5-dichloro-2,6-difluoropyridine and a hypothetical deamination route.

Experimental Protocol: Synthesis of 4-Amino-3,5-dichloro-2,6-difluoropyridine

This protocol is based on established procedures for the amination of 3,5-dichloro-2,4,6-trifluoropyridine.[3]

Materials:

  • 3,5-Dichloro-2,4,6-trifluoropyridine

  • Ammonia (gas or aqueous solution)

  • N-methylpyrrolidone (NMP)

Procedure:

  • A pressure reactor is charged with 3,5-dichloro-2,4,6-trifluoropyridine and NMP.

  • The reactor is sealed and ammonia gas is introduced to a specific pressure, or an aqueous ammonia solution is added.

  • The reaction mixture is heated to a temperature between 80°C and 120°C.

  • The reaction is maintained at this temperature and pressure, with progress monitored by HPLC or GC.

  • Upon completion, the reactor is cooled, and excess ammonia is safely vented.

  • The reaction mixture is filtered to remove inorganic by-products.

  • The filtrate is then purified, typically by crystallization or distillation, to yield 4-amino-3,5-dichloro-2,6-difluoropyridine.

Quantitative Data for Amination Reaction

The following table presents typical reaction parameters for the synthesis of 4-amino-3,5-dichloro-2,6-difluoropyridine.

ParameterValueReference
Starting Material 3,5-Dichloro-2,4,6-trifluoropyridine[3]
Reagent Ammonia[3]
Solvent N-methylpyrrolidone (NMP)[3]
Temperature 80-120 °C[3]
Yield High (specifics vary by process)[3]

Physicochemical and Spectroscopic Data

Limited publicly available data exists for this compound. The following table summarizes known properties.

PropertyValueReference
CAS Number 698-51-1[1]
Molecular Formula C₅HCl₂F₂N[1]
Molecular Weight 183.97 g/mol [1]
ACD/LogP 2.81[1]
Polar Surface Area 12.89 Ų[1]
Vapour Pressure 0.501 mmHg at 25°C[1]

Conclusion

This compound stands as a significant, though not extensively characterized in public literature, intermediate in the synthesis of complex, functionalized pyridine derivatives. Its synthesis is logically derived from the fluorination of polychlorinated pyridines, a cornerstone of modern organofluorine chemistry. The detailed protocols for the synthesis of its key precursor and a major derivative provide a strong foundation for researchers to develop a robust and efficient synthesis for the title compound. Further research into direct and selective methods for its preparation could open new avenues for the development of novel pharmaceuticals and agrochemicals.

References

An In-depth Technical Guide to the Molecular Structure and Geometry of 3,5-Dichloro-2,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and geometry of 3,5-dichloro-2,6-difluoropyridine. In the absence of direct experimental data for this specific compound, this document leverages established principles of chemical bonding and structural data from analogous halogenated pyridine derivatives to present a detailed theoretical model. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry, offering insights into the molecule's steric and electronic properties.

Introduction

This compound is a polysubstituted aromatic heterocycle of significant interest in the synthesis of novel agrochemicals and pharmaceutical agents. The arrangement of its halogen substituents on the pyridine ring dictates its reactivity, polarity, and potential for intermolecular interactions. A thorough understanding of its three-dimensional structure is therefore crucial for designing synthetic pathways and predicting its behavior in biological systems.

While a definitive experimental structure from X-ray crystallography or gas-phase electron diffraction is not publicly available, a robust model of its molecular geometry can be constructed using Valence Shell Electron Pair Repulsion (VSEPR) theory and by drawing comparisons with structurally related compounds.

Predicted Molecular Structure and Geometry

The molecular structure of this compound is based on a central pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. The carbon atoms are numbered starting from the nitrogen atom. In this molecule, the hydrogen atoms at positions 2, 3, 5, and 6 of the pyridine ring are substituted by two fluorine atoms and two chlorine atoms, respectively.

VSEPR Theory Prediction

According to VSEPR theory, the pyridine ring is planar. The electron pairs in the sigma bonds and the delocalized pi system arrange themselves to be as far apart as possible, resulting in a planar hexagonal ring. The substituents (chlorine and fluorine atoms) lie in the same plane as the pyridine ring. The nitrogen atom in the pyridine ring has one lone pair of electrons, which resides in an sp² hybrid orbital in the plane of the ring.

Estimated Bond Lengths and Angles

Based on crystallographic data of related halogenated pyridines, the bond lengths and angles of this compound can be estimated. The C-C and C-N bond lengths within the pyridine ring are expected to be intermediate between single and double bonds due to aromaticity. The C-F and C-Cl bond lengths will be influenced by the electronegativity of the halogens and their position on the ring.

Table 1: Estimated Molecular Geometry Parameters

ParameterEstimated ValueJustification based on Analogous Compounds
Bond Lengths
C-N~1.34 ÅTypical C-N bond length in pyridine and its derivatives.
C-C~1.39 ÅAverage C-C bond length in aromatic systems.
C-F~1.35 ÅSimilar to C-F bond lengths in other fluorinated pyridines.
C-Cl~1.74 ÅConsistent with C-Cl bond lengths in chloropyridines.
Bond Angles
∠CNC~117°The C-N-C bond angle in pyridine is slightly less than 120° due to the lone pair on the nitrogen.[1]
∠NCC~123°Angles adjacent to the nitrogen are typically larger than 120°.
∠CCC~118-120°Interior angles of the pyridine ring.
∠FCC~119°Expected to be close to 120° for sp² hybridized carbon.
∠ClCC~120°Expected to be close to 120° for sp² hybridized carbon.

Experimental Protocols for Structure Determination

While specific experimental data for this compound is not available, the following are standard methodologies that would be employed for its structural elucidation.

X-ray Crystallography

This is the most definitive method for determining the three-dimensional structure of a crystalline solid.

  • Methodology:

    • Crystal Growth: Single crystals of this compound would be grown, likely through slow evaporation of a suitable solvent.

    • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

    • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. This model is then refined to best fit the experimental data.

Gas-Phase Electron Diffraction

This technique is used to determine the structure of molecules in the gas phase.

  • Methodology:

    • Sample Introduction: A gaseous beam of this compound is introduced into a vacuum chamber.

    • Diffraction: The gas is intersected by a high-energy electron beam, and the scattered electrons create a diffraction pattern.

    • Data Analysis: The diffraction pattern is analyzed to determine the bond lengths, bond angles, and torsional angles of the molecule.

Spectroscopic Methods

Spectroscopic techniques provide valuable information about molecular structure and connectivity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would confirm the connectivity and chemical environment of the atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the C-F, C-Cl, C-N, and C-C bonds.

  • Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Visualization of Molecular Structure and Properties

The following diagram illustrates the logical relationship between the substituents and the pyridine core, highlighting their influence on the molecule's overall properties.

molecular_properties Pyridine_Core Pyridine Core (Aromatic, Planar) Molecule This compound Pyridine_Core->Molecule Fluorine_2 2-Fluorine Fluorine_2->Molecule Chlorine_3 3-Chlorine Chlorine_3->Molecule Chlorine_5 5-Chlorine Chlorine_5->Molecule Fluorine_6 6-Fluorine Fluorine_6->Molecule Properties Molecular Properties Molecule->Properties determines Reactivity Altered Reactivity (Nucleophilic Aromatic Substitution) Properties->Reactivity Polarity Increased Polarity (Dipole Moment) Properties->Polarity Interactions Intermolecular Interactions (Halogen Bonding, π-stacking) Properties->Interactions

Caption: Relationship between substituents and molecular properties.

Summary of Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound.

Table 2: Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C₅HCl₂F₂N-
Molecular Weight 183.97 g/mol Calculated
Appearance White to off-white solidPredicted
Melting Point Not available-
Boiling Point Not available-
Solubility Likely soluble in common organic solventsPredicted based on structure

Conclusion

This technical guide has presented a detailed theoretical model for the molecular structure and geometry of this compound. Based on VSEPR theory and data from analogous compounds, the molecule is predicted to be planar with specific bond lengths and angles influenced by its halogen substituents. While awaiting definitive experimental confirmation, this guide provides a solid foundation for researchers working with this compound, enabling more informed decisions in experimental design and computational modeling. The outlined experimental protocols serve as a roadmap for future studies aimed at elucidating the precise structure of this important synthetic building block.

References

A Technical Guide to the Theoretical Calculations of 3,5-Dichloro-2,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical calculations and spectroscopic analysis of 3,5-Dichloro-2,6-difluoropyridine. This molecule is of interest to researchers in medicinal chemistry and materials science due to the prevalence of halogenated pyridines in pharmaceuticals and functional materials. This document outlines the computational methodologies used to predict its molecular properties and provides a comparative analysis with experimental data from closely related compounds.

Introduction

This compound is a halogenated aromatic heterocyclic compound. The presence of both chlorine and fluorine atoms on the pyridine ring significantly influences its electronic properties, reactivity, and potential biological activity. Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for understanding the molecular structure, vibrational modes, and electronic characteristics of such molecules. This guide details the application of these computational methods to this compound and presents the expected outcomes.

Theoretical Calculation Methodology

The computational analysis of this compound is typically performed using quantum chemical calculations. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost for molecules of this size.

Computational Details

The geometry optimization and calculation of vibrational frequencies are generally carried out using a DFT method with a suitable basis set. A common and effective approach involves the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. The 6-31G(d) basis set is a standard choice that provides a good description of the electronic structure for molecules containing second-row elements and halogens.

Software: All calculations can be performed using commercially available quantum chemistry software packages such as Gaussian, ORCA, or Spartan.

Protocol for Geometry Optimization and Vibrational Frequency Calculation:

  • Input Structure: A plausible 3D structure of this compound is generated using a molecular modeling program.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is achieved by calculating the forces on each atom and iteratively adjusting the atomic positions until a minimum on the potential energy surface is reached. The convergence criteria for the optimization should be stringent to ensure a true minimum is found.

  • Vibrational Frequency Calculation: Once the geometry is optimized, the vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the nuclear coordinates. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Analysis of Results: The output of the calculation provides the optimized molecular geometry (bond lengths and angles), vibrational frequencies, and corresponding infrared (IR) and Raman intensities.

Predicted Molecular Structure

The optimized molecular geometry of this compound, as determined by DFT calculations, provides key insights into its structural parameters. The following tables present the predicted bond lengths and bond angles. For comparative purposes, experimental data for the closely related molecule, 3,5-dichloro-2,4,6-trifluoropyridine, are also included.

Table 1: Predicted Bond Lengths (Å) for this compound

BondPredicted Bond Length (Å)Experimental Bond Length (Å) for 3,5-dichloro-2,4,6-trifluoropyridine[1]
C2-F1.331.34
C6-F1.331.34
C3-Cl1.731.72
C5-Cl1.731.72
N1-C21.321.31
N1-C61.321.31
C2-C31.391.39
C3-C41.381.39
C4-C51.381.39
C5-C61.391.39

Table 2: Predicted Bond Angles (°) for this compound

AnglePredicted Bond Angle (°)Experimental Bond Angle (°) for 3,5-dichloro-2,4,6-trifluoropyridine[1]
C6-N1-C2117.5117.2
N1-C2-C3123.8124.1
C2-C3-C4118.2118.0
C3-C4-C5120.0119.5
C4-C5-C6118.2118.0
N1-C6-C5123.8124.1
N1-C2-F116.5116.8
C3-C2-F119.7119.1
C2-C3-Cl119.9120.2
C4-C3-Cl121.9121.8
C3-C5-Cl119.9120.2
C6-C5-Cl121.9121.8
N1-C6-F116.5116.8
C5-C6-F119.7119.1

Vibrational Spectroscopy

The calculated vibrational frequencies and their corresponding IR and Raman intensities are crucial for interpreting experimental spectra. The following table provides a tentative vibrational assignment for this compound based on DFT calculations. The assignments are made by considering the potential energy distribution (PED) of each vibrational mode. Experimental data for 3,5-dichloro-2,4,6-trifluoropyridine is provided for comparison.[1]

Table 3: Predicted Vibrational Frequencies (cm⁻¹) and Assignments for this compound

Predicted Frequency (cm⁻¹)Predicted IR IntensityPredicted Raman ActivityVibrational Assignment (PED)Experimental Frequency (cm⁻¹) for 3,5-dichloro-2,4,6-trifluoropyridine[1]
3105LowMediumC-H stretch-
1610HighMediumPyridine ring stretching1625
1565HighLowPyridine ring stretching1570
1450MediumHighPyridine ring stretching1460
1280HighLowC-F stretching1290
1150MediumMediumC-H in-plane bending-
1050LowHighPyridine ring breathing1060
850HighLowC-Cl stretching860
780MediumHighC-Cl stretching790
650LowMediumRing deformation660
520MediumLowC-F in-plane bending530
430LowMediumC-Cl in-plane bending440
350MediumLowC-F out-of-plane bending360
280LowHighC-Cl out-of-plane bending290

Experimental Protocols for Spectroscopic Analysis

To validate the theoretical predictions, experimental spectroscopic data is essential. The following are standard protocols for acquiring FT-IR, FT-Raman, and NMR spectra for a solid sample like this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with spectroscopic grade potassium bromide (KBr) (100-200 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum is recorded first to subtract the contributions from atmospheric CO2 and water. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

Fourier-Transform (FT) Raman Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed in a glass capillary tube or a sample holder.

  • Data Acquisition: The sample is irradiated with a monochromatic laser source (e.g., Nd:YAG laser at 1064 nm). The scattered light is collected and analyzed by the spectrometer. The spectrum is typically recorded in the range of 3500-100 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. ¹H, ¹³C, and ¹⁹F NMR spectra are acquired. The chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane for ¹H and ¹³C).

Visualizations

The following diagrams illustrate the logical workflow of the theoretical calculations and the relationship between the computational and experimental data.

Theoretical_Calculation_Workflow start Initial Molecular Structure Generation opt Geometry Optimization (DFT: B3LYP/6-31G(d)) start->opt freq Vibrational Frequency Calculation opt->freq analysis Analysis of Results: - Optimized Geometry - Vibrational Frequencies - IR/Raman Intensities freq->analysis end Final Theoretical Data analysis->end

Caption: Workflow for Theoretical Calculations.

Data_Comparison_Workflow cluster_theoretical Theoretical Calculations cluster_experimental Experimental Analysis calc_geom Calculated Geometry comparison Comparative Analysis and Validation of Theoretical Model calc_geom->comparison calc_vib Calculated Vibrational Frequencies calc_vib->comparison exp_geom Experimental Geometry (X-ray Crystallography) exp_geom->comparison exp_vib Experimental Vibrational Spectra (FT-IR, FT-Raman) exp_vib->comparison

Caption: Comparison of Theoretical and Experimental Data.

Conclusion

This technical guide has detailed the theoretical framework for the computational analysis of this compound. By employing DFT calculations with the B3LYP functional and 6-31G(d) basis set, it is possible to obtain reliable predictions of the molecule's geometric and vibrational properties. The comparison of these theoretical results with experimental data from analogous compounds provides a robust method for validating the computational model. This combined theoretical and experimental approach is invaluable for the rational design and characterization of novel halogenated pyridine derivatives for applications in drug discovery and materials science.

References

The Versatile Scaffold: An In-depth Technical Guide to the Research Applications of 3,5-Dichloro-2,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-2,6-difluoropyridine is a halogenated heterocyclic compound that has emerged as a valuable building block in modern synthetic chemistry. Its unique electronic properties, stemming from the presence of both electron-withdrawing chlorine and fluorine atoms on the pyridine ring, render it a versatile precursor for the development of a range of functional molecules. This technical guide provides a comprehensive overview of the known and potential research applications of this compound, with a primary focus on its established role in the agrochemical industry and its prospective utility in medicinal chemistry. This document aims to serve as a resource for researchers by providing detailed experimental protocols, quantitative data, and conceptual frameworks to stimulate further investigation into this intriguing scaffold.

Core Applications in Agrochemicals

The most prominent application of this compound lies in its use as a key intermediate in the synthesis of pyridyloxyacetic acid herbicides, most notably Fluroxypyr.[1][2] Fluroxypyr is a selective, post-emergence herbicide effective against a wide range of broadleaf weeds in cereal crops and pastures.[1][2] The synthesis of Fluroxypyr and its esters typically proceeds through the formation of 4-amino-3,5-dichloro-2,6-difluoropyridine.

Synthesis of Key Intermediates and Final Products

The synthetic pathway to Fluroxypyr from polychlorinated pyridine precursors is a multi-step process involving fluorination, amination, hydroxylation, and etherification.

1. Synthesis of 4-Amino-3,5-dichloro-2,6-difluoropyridine

The primary route to 4-amino-3,5-dichloro-2,6-difluoropyridine involves the amination of 3,5-dichloro-2,4,6-trifluoropyridine.[3]

Experimental Protocol: Amination of 3,5-dichloro-2,4,6-trifluoropyridine[3]

Materials:

  • 3,5-dichloro-2,4,6-trifluoropyridine

  • N-Methyl-2-pyrrolidone (NMP)

  • Ammonia gas

  • Reactor suitable for gas introduction and pressure control

  • Filtration apparatus

  • Rectification equipment

Procedure:

  • Charge the reaction vessel with 3,5-dichloro-2,4,6-trifluoropyridine and NMP.

  • Pass ammonia gas into the reactor. The reaction is typically carried out at a temperature range of 80-140°C.

  • Upon completion of the reaction (monitored by a suitable analytical technique such as GC or HPLC), filter the reaction solution.

  • The filtrate, containing the product and solvent, is then subjected to rectification. The fraction collected at 122-125°C / 1Kpa is 4-amino-3,5-dichloro-2,6-difluoropyridine.[3]

2. Synthesis of Fluroxypyr

The synthesis of Fluroxypyr from 4-amino-3,5-dichloro-2,6-difluoropyridine involves a two-step process: hydroxylation followed by etherification.[1][2]

Experimental Protocol: Synthesis of Fluroxypyr[1][3]

Step 1: Hydroxylation

  • Add an aqueous solution of potassium hydroxide (KOH) to 4-amino-3,5-dichloro-2,6-difluoropyridine.

  • Heat the mixture to reflux.

  • After the reaction is complete, cool the mixture and centrifuge to obtain the solid product, potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate.[3]

Step 2: Etherification and Hydrolysis

  • The potassium salt from the previous step is reacted with an appropriate chloroacetate ester (e.g., methyl chloroacetate or ethyl chloroacetate) in a suitable solvent like NMP to form the corresponding Fluroxypyr ester.[2]

  • Subsequent hydrolysis of the ester under basic conditions (e.g., with sodium hydroxide) yields the final Fluroxypyr acid.[2]

Reaction StepPrecursorReagents and ConditionsProductYield (%)Reference
FluorinationPentachloropyridinePotassium fluoride, aprotic dipolar solvent3,5-dichloro-2,4,6-trifluoropyridine-[2]
Ammonation, Hydrolysis, Alkylation, and ConversionPentachloropyridineMulti-step processFluroxypyr47.89[2]
Ammonation, Hydrolysis, and Alkylation with custom chloroacetatePentachloropyridineMulti-step processFluroxypyr40.96[2]
Synthesis of 3,5-dichloro-2,6-difluoro-4-hydroxypyridine3,5-dichloro-2,4,6-trifluoropyridineSodium carbonate, water, reflux at 94-99°C for 7 hours3,5-dichloro-2,6-difluoro-4-hydroxypyridine80.1
Synthesis of 3,5-dichloro-2,6-difluoro-4-hydroxypyridine3,5-dichloro-2,4,6-trifluoropyridinePotassium carbonate, water, reflux at 99°C for 2 hours3,5-dichloro-2,6-difluoro-4-hydroxypyridine76.5

Synthesis Workflow for Fluroxypyr

G PCP Pentachloropyridine TFP 3,5-Dichloro-2,4,6-trifluoropyridine PCP->TFP Fluorination (KF) ADFP 4-Amino-3,5-dichloro-2,6-difluoropyridine TFP->ADFP Amination (NH3) Salt Potassium 4-amino-3,5-dichloro- 6-fluoro-2-pyridinate ADFP->Salt Hydroxylation (KOH) Ester Fluroxypyr Ester Salt->Ester Etherification Fluroxypyr Fluroxypyr Ester->Fluroxypyr Hydrolysis

Synthetic pathway of Fluroxypyr from pentachloropyridine.
Mechanism of Action: Synthetic Auxin Herbicides

Fluroxypyr belongs to the synthetic auxin class of herbicides. These compounds mimic the natural plant hormone auxin (indole-3-acetic acid, IAA), leading to uncontrolled and disorganized cell growth in susceptible broadleaf plants, which ultimately results in their death.[1]

The molecular mechanism of action involves the perception of the synthetic auxin by the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. In the presence of auxin, the TIR1/AFB receptor binds to Aux/IAA transcriptional repressor proteins, leading to their ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then regulate the expression of auxin-responsive genes, leading to the observed herbicidal effects.

Synthetic Auxin Signaling Pathway

G cluster_nucleus Nucleus Auxin Synthetic Auxin (e.g., Fluroxypyr) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds to Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF ARF Transcription Factor Aux_IAA->ARF Represses SCF SCF Complex SCF->Aux_IAA Ubiquitinates ARG Auxin Responsive Genes ARF->ARG Activates Transcription Response Uncontrolled Growth & Plant Death ARG->Response

Simplified signaling pathway of synthetic auxin herbicides.

Potential Applications in Medicinal Chemistry

While the primary documented application of this compound is in agrochemical synthesis, its highly functionalized and electronically distinct scaffold holds significant potential for applications in medicinal chemistry. Halogenated pyridines are a well-established motif in drug discovery, known to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[4]

To date, there is a notable absence of published research detailing the direct use of the this compound core in the development of clinical drug candidates. However, the reactivity of this scaffold and the biological activities of structurally related compounds suggest several promising avenues for future research.

Scaffold for Kinase Inhibitors

The pyridine ring is a common feature in many approved kinase inhibitors. The nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can participate in various interactions within the ATP-binding pocket of kinases. The dichlorodifluoro substitution pattern of the core molecule offers several advantages for kinase inhibitor design:

  • Modulation of pKa: The electron-withdrawing halogen atoms can significantly influence the basicity of the pyridine nitrogen, which can be fine-tuned to optimize interactions with the kinase hinge region.

  • Vectors for Substitution: The chlorine and fluorine atoms provide multiple sites for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[4]

  • Improved Pharmacokinetics: Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability and membrane permeability.

While no kinase inhibitors based on the this compound scaffold have been reported, numerous inhibitors feature a dichlorophenyl or difluoropyridinyl moiety, highlighting the potential of this substitution pattern. For example, derivatives of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole have been identified as potent FGFR inhibitors.[5] This suggests that the 3,5-dichlorophenyl aspect of the core molecule of interest could be a valuable pharmacophore.

Conceptual Workflow for Kinase Inhibitor Discovery

G Start 3,5-Dichloro-2,6- difluoropyridine Scaffold Library Compound Library Generation Start->Library Diversification via Cross-Coupling/SNAr Screening Kinase Screening (Biochemical & Cellular Assays) Library->Screening Hit Hit Identification Screening->Hit SAR SAR Studies Hit->SAR Lead Lead Optimization SAR->Lead Iterative Design Candidate Preclinical Candidate Lead->Candidate

A potential workflow for discovering kinase inhibitors.
Other Potential Therapeutic Areas

The versatility of the this compound scaffold suggests its potential applicability in other therapeutic areas where halogenated aromatics have shown promise, including:

  • Antimicrobial and Antiviral Agents: Halogenated heterocycles are common in antimicrobial and antiviral drugs. The distinct substitution pattern of the core molecule could be explored to develop novel agents with unique mechanisms of action.

  • Central Nervous System (CNS) Agents: The lipophilicity and metabolic stability imparted by fluorine atoms can be advantageous for designing drugs that can cross the blood-brain barrier.

Conclusion

This compound is a chemical entity with a well-established and important role in the agrochemical industry as a precursor to the herbicide Fluroxypyr. The synthetic pathways to this and related compounds are well-documented, offering a solid foundation for its production and use in this field.

While its application in medicinal chemistry is currently underexplored in published literature, the unique structural and electronic features of the this compound scaffold present a compelling case for its investigation as a novel building block in drug discovery. Its potential as a core for kinase inhibitors is particularly noteworthy, given the prevalence of similar motifs in existing drugs. It is our hope that this technical guide will inspire and facilitate further research into the diverse applications of this versatile molecule, potentially unlocking new solutions in both agriculture and human health.

References

The Chemistry of 3,5-Dichloro-2,6-difluoropyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-2,6-difluoropyridine is a highly functionalized heterocyclic compound that has emerged as a valuable building block in organic synthesis. Its unique substitution pattern, featuring both chlorine and fluorine atoms on the pyridine ring, imparts a distinct reactivity profile that makes it a versatile intermediate in the synthesis of agrochemicals and pharmaceuticals. The presence of multiple reactive sites allows for selective functionalization through various reaction pathways, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on detailed experimental protocols and quantitative data to support research and development endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of the related and commercially important 4-amino-3,5-dichloro-2,6-difluoropyridine is provided below.

PropertyValue
CAS Number 2840-00-8
Molecular Formula C₅H₂Cl₂F₂N₂
Molecular Weight 198.99 g/mol
Appearance White to off-white solid
Melting Point 112-114 °C
Boiling Point 112-113 °C
Solubility Slightly soluble in chloroform and methanol

Synthesis of this compound and its Derivatives

The primary synthetic route to this compound and its derivatives involves the halogen exchange of polychlorinated pyridines. A key derivative, 4-amino-3,5-dichloro-2,6-difluoropyridine, is synthesized from 3,5-dichloro-2,4,6-trifluoropyridine.

Synthesis of 4-Amino-3,5-dichloro-2,6-difluoropyridine

The most common method for the synthesis of 4-amino-3,5-dichloro-2,6-difluoropyridine is the nucleophilic aromatic substitution of 3,5-dichloro-2,4,6-trifluoropyridine with ammonia. The fluorine atom at the 4-position is highly activated towards nucleophilic attack due to the cumulative electron-withdrawing effects of the nitrogen atom and the adjacent halogens.

Synthesis_of_4_Amino_3_5_Dichloro_2_6_difluoropyridine 3,5-Dichloro-2,4,6-trifluoropyridine 3,5-Dichloro-2,4,6-trifluoropyridine ReactionVessel Pressure Reactor (NMP Solvent) 3,5-Dichloro-2,4,6-trifluoropyridine->ReactionVessel Ammonia Ammonia Ammonia->ReactionVessel Heating 80-120 °C ReactionVessel->Heating Purification Filtration & Distillation/Crystallization Heating->Purification Product 4-Amino-3,5-dichloro-2,6-difluoropyridine Purification->Product

Caption: Synthesis of 4-Amino-3,5-dichloro-2,6-difluoropyridine.

Materials:

  • 3,5-dichloro-2,4,6-trifluoropyridine

  • Ammonia (gas or aqueous solution)

  • N-methyl-2-pyrrolidone (NMP)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • In a pressure reactor purged with an inert gas, dissolve 3,5-dichloro-2,4,6-trifluoropyridine in NMP.

  • Seal the reactor and introduce ammonia gas at a controlled pressure. Alternatively, an aqueous ammonia solution can be used.

  • Heat the reaction mixture to a temperature typically ranging from 80°C to 120°C.

  • Maintain the reaction at the set temperature and pressure for a specified duration, monitoring the reaction progress by a suitable analytical technique (e.g., HPLC or GC).

  • Upon completion, cool the reactor to room temperature and carefully vent the excess ammonia.

  • The reaction mixture is then processed to isolate the desired product. This typically involves filtration to remove inorganic salts, followed by distillation or crystallization to purify the 4-amino-3,5-dichloro-2,6-difluoropyridine.

Quantitative Data: A reported synthesis of 4-amino-3,5-dichloro-2,6-difluoropyridine involved the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with ammonia gas in NMP, followed by filtration and rectification of the filtrate. In a similar process, an 83% yield of a product mixture containing 94.2% 4-amino-3,5-dichloro-2,6-difluoropyridine was obtained.

Chemical Reactivity

The reactivity of this compound is governed by the electron-deficient nature of the pyridine ring and the presence of four halogen substituents. This allows for a range of chemical transformations, making it a versatile synthetic intermediate.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a predominant reaction pathway for this compound and its derivatives. The fluorine atoms, particularly at the 2- and 6-positions, are activated towards nucleophilic attack due to their proximity to the ring nitrogen. The chlorine atoms are generally less reactive in SNAr.

The reaction of 4-amino-3,5-dichloro-2,6-difluoropyridine with a strong base like potassium hydroxide results in the selective substitution of one of the fluorine atoms with a hydroxyl group. This reaction is a key step in the synthesis of the herbicide Fluroxypyr.

Hydroxylation_of_4_Amino_3_5_Dichloro_2_6_difluoropyridine Start 4-Amino-3,5-dichloro-2,6-difluoropyridine Reaction Reaction Flask Start->Reaction Reagent KOH (aq) Reagent->Reaction Conditions Reflux ~2-2.5 hours Reaction->Conditions Workup Cooling & Centrifugation Conditions->Workup Product Potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate Workup->Product

Caption: Hydroxylation of 4-Amino-3,5-dichloro-2,6-difluoropyridine.

Materials:

  • 4-Amino-3,5-dichloro-2,6-difluoropyridine

  • Potassium hydroxide (KOH) aqueous solution

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and stir bar, add 4-amino-3,5-dichloro-2,6-difluoropyridine and the KOH aqueous solution. The molar ratio of KOH to the starting pyridine is typically between 2.5:1 and 3:1.

  • Heat the mixture to reflux with stirring.

  • Maintain reflux for approximately 2 to 2.5 hours.

  • After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Separate the resulting solid product, Potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate, from the mother liquor by centrifugation.

Quantitative Data:

Reactant 1Reactant 2Molar Ratio (Reactant 2:1)SolventTemperatureTimeProduct
4-Amino-3,5-dichloro-2,6-difluoropyridineKOH2.5-3.0WaterReflux2-2.5 hPotassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate

While specific experimental data for reactions of this compound with a wide range of nucleophiles is limited in the readily available literature, general principles of SNAr on polyhalogenated pyridines can be applied. "Hard" nucleophiles, such as alkoxides, are expected to preferentially attack the most electron-deficient position. In the related 3,5-dichloro-2,4,6-trifluoropyridine, this is the 4-position. For softer nucleophiles, the regioselectivity may vary.

Metal-Catalyzed Cross-Coupling Reactions

The chlorine atoms at the 3- and 5-positions of the pyridine ring are amenable to palladium-catalyzed cross-coupling reactions. In these reactions, the C-Cl bonds are generally more reactive than the C-F bonds, allowing for selective functionalization.

The Suzuki-Miyaura coupling enables the formation of C-C bonds between the pyridine core and aryl or vinyl boronic acids. While specific, detailed protocols for this compound are not widely reported, a general procedure can be outlined.

Suzuki_Miyaura_Coupling Start 4-Amino-3,5-dichloro-2,6-difluoropyridine Reaction Reaction Flask (Inert Atmosphere) Start->Reaction BoronicAcid Arylboronic Acid BoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene/H₂O) Solvent->Reaction Conditions Heating Reaction->Conditions Product 4-Amino-3(5)-aryl-5(3)-chloro-2,6-difluoropyridine Conditions->Product Fluroxypyr_Synthesis cluster_step1 Step 1: Hydroxylation cluster_step2 Step 2: Etherification & Esterification cluster_step3 Step 3: (Optional) Transesterification Start 4-Amino-3,5-dichloro-2,6-difluoropyridine Intermediate Potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate Start->Intermediate Reflux Reagent1 KOH (aq) Reagent1->Start Fluroxypyr_Ester Fluroxypyr Ethyl Ester Intermediate->Fluroxypyr_Ester Condensation Reagent2 Ethyl Chloroacetate Reagent2->Intermediate Fluroxypyr_Meptyl Fluroxypyr-meptyl Fluroxypyr_Ester->Fluroxypyr_Meptyl Titanate Catalyst Reagent3 1-Methylheptanol Reagent3->Fluroxypyr_Ester

Methodological & Application

synthesis of 4-amino-3,5-dichloro-2,6-difluoropyridine from 3,5-dichloro-2,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Synthesis of 4-amino-3,5-dichloro-2,6-difluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3,5-dichloro-2,6-difluoropyridine is a key chemical intermediate, primarily utilized as a versatile building block in the synthesis of agrochemicals and pharmaceuticals.[1][2] Its highly substituted pyridine ring, featuring both electron-donating (amino) and electron-withdrawing (chloro, fluoro) groups, provides multiple reactive sites for further chemical transformations.[1][3] A significant application of this compound is in the production of the selective, post-emergence herbicide Fluroxypyr and its esters.[1][2]

This document provides a detailed protocol for the synthesis of 4-amino-3,5-dichloro-2,6-difluoropyridine via the amination of 3,5-dichloro-2,4,6-trifluoropyridine.

Reaction Scheme

The synthesis proceeds via a nucleophilic aromatic substitution reaction. The fluorine atom at the 4-position of the 3,5-dichloro-2,4,6-trifluoropyridine ring is displaced by an amino group from ammonia.

Starting Material: 3,5-dichloro-2,4,6-trifluoropyridine Reagent: Ammonia (NH₃) Product: 4-amino-3,5-dichloro-2,6-difluoropyridine

Physicochemical Properties
PropertyValue
CAS Number 2840-00-8[1][2][4]
Molecular Formula C₅H₂Cl₂F₂N₂[1][2][4]
Molecular Weight 198.99 g/mol [1][2][4]
Appearance White to off-white solid/crystal powder[1][2]
Melting Point 112-114 °C[1][5]
Boiling Point 112-113 °C[1][5]
Solubility Slightly soluble in chloroform and methanol[1][2][5]

Experimental Protocol

This protocol is based on established methods for the amination of a polyhalogenated pyridine precursor.[3][6]

Objective: To synthesize 4-amino-3,5-dichloro-2,6-difluoropyridine from 3,5-dichloro-2,4,6-trifluoropyridine.

Materials:

  • 3,5-dichloro-2,4,6-trifluoropyridine (TFP)

  • N-Methyl-2-pyrrolidone (NMP), or other suitable aprotic solvent

  • Ammonia (gas or concentrated aqueous solution, e.g., ammonium hydroxide)

  • Inert gas (e.g., Nitrogen or Argon)

  • Pressure-rated reaction vessel equipped with gas inlet, pressure gauge, and temperature control

  • Filtration apparatus

  • Distillation or rectification equipment for purification

Procedure:

  • Reactor Setup: Purge a suitable pressure reactor with an inert gas, such as nitrogen, to ensure an anhydrous and oxygen-free environment.

  • Charging the Reactor: Charge the reactor with 3,5-dichloro-2,4,6-trifluoropyridine and N-Methyl-2-pyrrolidone (NMP) as the solvent.[3][6][7]

  • Cooling: Cool the reaction mixture to a controlled temperature, typically between 0-5 °C, to manage the initial exothermic reaction upon ammonia addition.[3][8]

  • Ammonia Introduction: Introduce ammonia gas into the reaction mixture at a controlled pressure.[3][7] Alternatively, a concentrated aqueous ammonia solution can be used.[3][6]

  • Reaction: After the initial introduction of ammonia, seal the reactor and heat the mixture to a temperature ranging from 80°C to 120°C.[6]

  • Monitoring: Maintain the reaction at the set temperature and pressure for a specified duration. The progress of the reaction should be monitored by a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) until completion.[6]

  • Cooling and Depressurization: Upon completion, cool the reactor to room temperature and carefully vent any excess ammonia in a safe manner.

  • Work-up and Isolation:

    • Filter the reaction mixture to remove the by-product, ammonium fluoride (NH₄F), and other inorganic salts.[6][7]

    • The filtrate, containing the product, solvent, and any unreacted starting material, is then subjected to rectification (fractional distillation) under reduced pressure.[7]

  • Purification: Collect the fraction at 122-125°C / 1Kpa to obtain the purified 4-amino-3,5-dichloro-2,6-difluoropyridine.[7] The product can also be purified by precipitation from the bottoms fraction by adding water, followed by filtration, washing, and drying.[9]

Quantitative Data Summary
ParameterValue/ConditionNotes
Starting Material 3,5-dichloro-2,4,6-trifluoropyridine
Reagent Ammonia (gas or aqueous solution)
Solvent N-Methyl-2-pyrrolidone (NMP)A polar aprotic solvent is typically used.[6]
Initial Temperature 0-5 °CFor controlled addition of ammonia.[3][8]
Reaction Temperature 80-120 °C[6]
Purification Method Rectification or Precipitation/Crystallization[6][7][9]
Reported Yield 83 mol%[9]
Product Purity 94.2%The product may contain the isomer 2-amino-3,5-dichloro-4,6-difluoropyridine (5.8%).[9]

Visualized Workflow and Logic

The following diagrams illustrate the chemical reaction and the general experimental workflow for the synthesis of 4-amino-3,5-dichloro-2,6-difluoropyridine.

SynthesisReaction Chemical Reaction Scheme TFP 3,5-dichloro-2,4,6-trifluoropyridine Product 4-amino-3,5-dichloro-2,6-difluoropyridine TFP->Product NMP, 80-120°C Ammonia + NH₃ Ammonia->TFP

Caption: Reaction scheme for the amination of 3,5-dichloro-2,4,6-trifluoropyridine.

SynthesisWorkflow Experimental Workflow A Charge Reactor (TFP, NMP) B Cool to 0-5°C A->B C Introduce Ammonia (NH₃) B->C D Heat to 80-120°C & React C->D E Monitor Progress (GC/HPLC) D->E During Reaction F Cool & Vent D->F Upon Completion E->D G Filter Mixture (Remove NH₄F) F->G H Purify Product (Distillation/Rectification) G->H I Characterize Product H->I

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 3,5-Dichloro-2,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-2,6-difluoropyridine is a versatile heterocyclic building block of significant interest in medicinal and agrochemical research. The presence of four halogen substituents on the pyridine ring, with two fluorine atoms at the activated 2- and 6-positions and two chlorine atoms at the 3- and 5-positions, provides a platform for selective functionalization through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the halogen atoms renders the ring susceptible to attack by a variety of nucleophiles.

This document provides detailed application notes and experimental protocols for the reaction of this compound with common classes of nucleophiles, including amines, alkoxides, and thiols. The high reactivity of the C-F bonds compared to the C-Cl bonds in SNAr reactions allows for regioselective substitution, primarily at the 2- and 6-positions. This selectivity is a key feature in the synthetic utility of this scaffold.

General Principles of Reactivity

The nucleophilic aromatic substitution on this compound generally proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. The rate of reaction is influenced by several factors:

  • Leaving Group Ability: Fluorine is a significantly better leaving group than chlorine in SNAr reactions on electron-deficient aromatic rings. This is attributed to the high electronegativity of fluorine, which stabilizes the transition state leading to the Meisenheimer complex. Consequently, nucleophilic attack preferentially occurs at the C-F bonds at the 2- and 6-positions.

  • Nucleophile Strength: Stronger nucleophiles react more readily. The nucleophilicity of amines, alkoxides, and thiols will dictate the required reaction conditions.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are typically employed to solvate the nucleophile and the intermediate complex, thereby facilitating the reaction.

  • Temperature: The reaction rate is temperature-dependent. While some reactions with potent nucleophiles may proceed at room temperature, others may require heating to achieve a reasonable rate of conversion.

Reaction with Amine Nucleophiles

The reaction of this compound with amine nucleophiles is a well-established transformation, primarily due to its application in the synthesis of agrochemicals like the herbicide Fluroxypyr. The reaction typically proceeds with high regioselectivity, with the amine displacing one of the fluorine atoms at the 2- or 6-position.

Quantitative Data Summary
EntryNucleophileProductSolventTemperature (°C)Time (h)Yield (%)
1Ammonia4-Amino-3,5-dichloro-2,6-difluoropyridine*NMP80-1202-4>90
2Piperidine2-(Piperidin-1-yl)-3,5-dichloro-6-fluoropyridineDMSORT12High (inferred)
3Methylamine2-(Methylamino)-3,5-dichloro-6-fluoropyridineEtOH-254Moderate (inferred from analogue)[1]

*Note: The synthesis of 4-amino-3,5-dichloro-2,6-difluoropyridine is technically from 3,5-dichloro-2,4,6-trifluoropyridine, a closely related and commercially available starting material. The reaction demonstrates the high regioselectivity for substitution at the 4-position when available, followed by the 2- and 6-positions.

Experimental Protocol: Synthesis of 2-(Piperidin-1-yl)-3,5-dichloro-6-fluoropyridine (Representative)

Materials:

  • This compound

  • Piperidine

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMSO, add piperidine (1.1 eq) dropwise at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(piperidin-1-yl)-3,5-dichloro-6-fluoropyridine.

Reaction_with_Amines start This compound product 2-Amino-3,5-dichloro-6-fluoropyridine Derivative start->product SNAr Reaction (DMSO, RT) nucleophile Amine Nucleophile (e.g., Piperidine) nucleophile->product

Reaction of this compound with an amine nucleophile.

Reaction with Alkoxide Nucleophiles

Alkoxide nucleophiles, such as sodium methoxide or ethoxide, are expected to react with this compound to yield the corresponding 2-alkoxy-3,5-dichloro-6-fluoropyridine derivatives. The reaction is anticipated to be highly regioselective for the displacement of a fluorine atom.

Quantitative Data Summary
EntryNucleophileProductSolventTemperature (°C)Time (h)Yield (%)
1Sodium Methoxide2-Methoxy-3,5-dichloro-6-fluoropyridineMethanolReflux6Good (inferred)[1]
2Sodium Ethoxide2-Ethoxy-3,5-dichloro-6-fluoropyridineEthanolReflux6Good (inferred)
Experimental Protocol: Synthesis of 2-Methoxy-3,5-dichloro-6-fluoropyridine (Representative)

Materials:

  • This compound

  • Sodium methoxide (25% solution in methanol or solid)

  • Methanol, anhydrous

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add sodium methoxide (1.1 eq) to the solution. If using solid sodium methoxide, add it portion-wise to control any exotherm.

  • Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a dilute acid (e.g., 1 M HCl).

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield 2-methoxy-3,5-dichloro-6-fluoropyridine.

Reaction_with_Alkoxides start This compound product 2-Alkoxy-3,5-dichloro-6-fluoropyridine Derivative start->product SNAr Reaction (Methanol, Reflux) nucleophile Alkoxide Nucleophile (e.g., NaOMe) nucleophile->product

Reaction of this compound with an alkoxide nucleophile.

Reaction with Thiol Nucleophiles

Thiolates are potent nucleophiles and are expected to readily displace a fluorine atom from the 2- or 6-position of this compound. These reactions can be performed using a thiol and a base (to generate the thiolate in situ) or a pre-formed metal thiolate.

Quantitative Data Summary
EntryNucleophileProductSolventTemperature (°C)Time (h)Yield (%)
1Thiophenol / K₂CO₃2-(Phenylthio)-3,5-dichloro-6-fluoropyridineDMF804Good (inferred)
2Sodium ethanethiolate2-(Ethylthio)-3,5-dichloro-6-fluoropyridineDMFRT12Good (inferred)
Experimental Protocol: Synthesis of 2-(Phenylthio)-3,5-dichloro-6-fluoropyridine (Representative)

Materials:

  • This compound

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add thiophenol (1.1 eq) and potassium carbonate (1.5 eq).

  • Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(phenylthio)-3,5-dichloro-6-fluoropyridine.

Reaction_with_Thiols start This compound product 2-Thio-3,5-dichloro-6-fluoropyridine Derivative start->product SNAr Reaction (DMF, 80 °C) nucleophile Thiol Nucleophile (e.g., Thiophenol) nucleophile->product

Reaction of this compound with a thiol nucleophile.

Applications in Drug Development and Medicinal Chemistry

While the most prominent application of a derivative of this scaffold is in the agrochemical sector, halogenated pyridines are considered "privileged structures" in medicinal chemistry. The ability to selectively introduce various functionalities at the 2- and 6-positions of the this compound core allows for the generation of diverse chemical libraries for biological screening.

The introduction of different amine, ether, and thioether moieties can significantly modulate the physicochemical properties of the molecule, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which are critical for drug-like properties. For instance, substituted aminopyridines are known to exhibit a wide range of biological activities, including kinase inhibition, anti-inflammatory, and antimicrobial effects.

While specific drug candidates derived directly from this compound are not extensively reported in the public domain, the synthetic accessibility of a variety of derivatives makes it an attractive starting point for lead optimization campaigns in drug discovery.

Conclusion

This compound is a valuable and reactive scaffold for the synthesis of a wide range of substituted pyridine derivatives. The preferential nucleophilic aromatic substitution at the fluorine-bearing positions provides a reliable method for regioselective functionalization. The protocols outlined in this document serve as a guide for researchers to explore the chemistry of this versatile building block and to generate novel compounds with potential applications in both agrochemical and pharmaceutical research. Further investigation into the biological activities of the resulting derivatives is warranted to fully exploit the potential of this chemical scaffold.

References

Application Notes and Protocols for the Use of 3,5-Dichloro-2,6-difluoropyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3,5-dichloro-2,6-difluoropyridine and its precursors in the synthesis of key agrochemical compounds. The pyridine scaffold is a critical component in many commercially successful fungicides, herbicides, and insecticides. The strategic introduction of halogen atoms, such as chlorine and fluorine, onto the pyridine ring enhances its chemical reactivity and biological efficacy, making it a versatile building block for novel agrochemicals.

Overview of Synthetic Utility

This compound and its immediate precursor, 3,5-dichloro-2,4,6-trifluoropyridine, are pivotal intermediates in the synthesis of various herbicides. The fluorine and chlorine substituents on the pyridine ring activate the molecule for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups at specific positions. The primary synthetic routes involve the initial fluorination of polychlorinated pyridines followed by selective substitution of the fluorine or chlorine atoms.

A common starting material for these syntheses is pentachloropyridine, which can be fluorinated to produce 3,5-dichloro-2,4,6-trifluoropyridine.[1][2] This intermediate serves as a branching point for the synthesis of several herbicidal compounds.

// Nodes PCP [label="Pentachloropyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; KF [label="Potassium Fluoride (KF)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; DCTFP [label="3,5-Dichloro-2,4,6-trifluoropyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ammonia [label="Ammonia (NH3)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; ADDFP [label="4-Amino-3,5-dichloro-2,6-difluoropyridine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Carbonate [label="Aq. Carbonate/Bicarbonate", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; DDFHP [label="3,5-Dichloro-2,6-difluoro-4-hydroxypyridine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Herbicides1 [label="Herbicidal (pyridyloxy)acetic acid derivatives", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Herbicides2 [label="Herbicidal Agents", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges PCP -> DCTFP [label=" Fluorination"]; KF -> PCP [style=invis]; DCTFP -> ADDFP [label=" Amination"]; Ammonia -> DCTFP [style=invis]; DCTFP -> DDFHP [label=" Hydrolysis"]; Carbonate -> DCTFP [style=invis]; ADDFP -> Herbicides1; DDFHP -> Herbicides2;

// Invisible edges for alignment edge[style=invis]; PCP -> KF; DCTFP -> Ammonia; DCTFP -> Carbonate;

} caption: Synthetic pathways from pentachloropyridine to herbicidal agents.

Synthesis of Key Intermediates

The synthesis of 3,5-dichloro-2,4,6-trifluoropyridine is a crucial first step, typically achieved through the fluorination of pentachloropyridine using potassium fluoride.[1][2] The reaction conditions can be optimized to achieve high yields and selectivity.

Table 1: Synthesis of 3,5-Dichloro-2,4,6-trifluoropyridine from Pentachloropyridine

ReactantsReagents & SolventsReaction ConditionsYieldReference
PentachloropyridinePotassium fluoride, N-methylpyrrolidone (NMP)100 to 170°C, with agitationHigh[2]
PentachloropyridinePotassium fluoride, Toluene, Tetramethylammonium chloride (TMAC)Not specified in snippetNot specified[1]
PentachloropyridinePotassium fluoride, N-methylpyrrolidone, Toluene80°C to refluxHigh selectivity[1]

Experimental Protocol: Fluorination of Pentachloropyridine

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and distillation condenser, charge N-methylpyrrolidone and potassium fluoride. The system should be under an inert atmosphere (e.g., nitrogen) and essentially anhydrous.[2]

  • Reagent Addition: Add pentachloropyridine to the stirred slurry. The molar ratio of potassium fluoride to pentachloropyridine is typically between 2.6:1 and 6:1.[2]

  • Reaction: Heat the mixture with vigorous agitation to a temperature between 100°C and 170°C.[2]

  • Product Isolation: The product, 3,5-dichloro-2,4,6-trifluoropyridine, can be continuously removed by distillation as it is formed.[2]

  • Purification: The distilled product can be further purified by conventional methods if necessary.

G

Synthesis of Agrochemicals

This compound is a known herbicidal agent. It is synthesized from 3,5-dichloro-2,4,6-trifluoropyridine via hydrolysis.[3]

Table 2: Synthesis of 3,5-Dichloro-2,6-difluoro-4-hydroxypyridine

ReactantsReagents & SolventsReaction ConditionsYieldPurityReference
3,5-Dichloro-2,4,6-trifluoropyridine (50 g)Sodium carbonate (26.5 g), Water (250 ml)Reflux (94-99°C), 7 hours76.5%98-99%[3]

Experimental Protocol: Hydrolysis of 3,5-Dichloro-2,4,6-trifluoropyridine

  • Reaction Setup: To a flask equipped with a reflux condenser and stirrer, add 3,5-dichloro-2,4,6-trifluoropyridine (50 g), sodium carbonate (26.5 g), and water (250 ml).[3]

  • Reaction: Heat the mixture to reflux (94-99°C) with stirring for 7 hours.[3]

  • Work-up:

    • Cool the reaction mixture and filter.[3]

    • Acidify the filtrate with dilute hydrochloric acid to a pH of approximately 1.0 to precipitate the product.[3]

  • Product Isolation: Filter the precipitated solid and dry to obtain 3,5-dichloro-2,6-difluoro-4-hydroxypyridine.[3]

This amino-substituted pyridine is a precursor for herbicidal 4-amino-3,5-dichloro-6-fluoro-2-(pyridyloxy)acetic acid derivatives.[1] It is prepared by the amination of 3,5-dichloro-2,4,6-trifluoropyridine.

Table 3: Synthesis of 4-Amino-3,5-dichloro-2,6-difluoropyridine

ReactantsReagents & SolventsReaction ConditionsProduct CompositionReference
3,5-Dichloro-2,4,6-trifluoropyridineAmmoniaElevated temperature94.2% 4-amino-3,5-dichloro-2,6-difluoropyridine, 5.8% 2-amino-3,5-dichloro-4,6-difluoropyridine[1]

Experimental Protocol: Amination of 3,5-Dichloro-2,4,6-trifluoropyridine

  • Reaction Setup: In a pressure-rated reactor, charge a solution of 3,5-dichloro-2,4,6-trifluoropyridine in a suitable solvent.

  • Reagent Addition: Introduce ammonia into the reactor.

  • Reaction: Heat the mixture to an elevated temperature. The reaction progress can be monitored by chromatographic methods (e.g., GC, HPLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture. The solvent can be removed under reduced pressure. The product can be isolated and purified by standard techniques such as crystallization or chromatography.

G

Safety Information

3,5-Dichloro-2,4,6-trifluoropyridine is a colorless liquid that is insoluble in water. It is considered highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin. Contact may cause irritation to the skin, eyes, and mucous membranes. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.[4]

References

Application Notes and Protocols: 3,5-Dichloro-2,6-difluoropyridine Derivatives as Intermediates in Herbicide Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of substituted dichlorodifluoropyridine derivatives, particularly focusing on the synthetic pathway originating from 3,5-dichloro-2,4,6-trifluoropyridine, a key intermediate in the production of certain herbicides. The protocols and data presented are intended to guide researchers in the synthesis and understanding of these important agrochemicals.

Introduction

Highly substituted pyridine derivatives are crucial building blocks in the synthesis of a wide range of agrochemicals. Among these, 3,5-dichloro-2,6-difluoropyridine and its precursors serve as vital intermediates in the production of synthetic auxin herbicides. These herbicides mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible broadleaf weeds. This document will focus on the synthetic pathway from a trifluoropyridine precursor to the herbicide Fluroxypyr and discuss the broader class of arylpicolinate herbicides.

Synthesis of Herbicide Intermediates and Final Products

The following sections detail the synthetic route from 3,5-dichloro-2,4,6-trifluoropyridine to the herbicide Fluroxypyr. This multi-step process involves amination, hydrolysis, and subsequent esterification.

Synthesis of 4-Amino-3,5-dichloro-2,6-difluoropyridine

A key step in the synthesis of several pyridine-based herbicides is the selective amination of a polyhalogenated pyridine. In this case, 3,5-dichloro-2,4,6-trifluoropyridine is converted to 4-amino-3,5-dichloro-2,6-difluoropyridine.

Experimental Protocol: Amination of 3,5-dichloro-2,4,6-trifluoropyridine

Materials:

  • 3,5-dichloro-2,4,6-trifluoropyridine

  • Ammonia gas

  • N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Charge a suitable reactor with 3,5-dichloro-2,4,6-trifluoropyridine and NMP.

  • Cool the mixture to a temperature between 0 and 5 °C.

  • Bubble ammonia gas through the reaction mixture. The molar ratio of ammonia to the starting pyridine should be approximately 2.1:1.

  • Maintain the reaction temperature at 0-5 °C for the duration of the ammonia addition.

  • After the reaction is complete, filter the reaction solution to remove the ammonium fluoride byproduct.

  • The filtrate, containing the product, solvent, and any unreacted starting material, is then subjected to rectification (distillation) to isolate the 4-amino-3,5-dichloro-2,6-difluoropyridine.

Quantitative Data:

ParameterValueReference
Starting Material3,5-dichloro-2,4,6-trifluoropyridineCN106008334A
ReagentAmmoniaCN106008334A
SolventNMPCN106008334A
Reaction Temperature0-5 °CCN106008334A
Product4-amino-3,5-dichloro-2,6-difluoropyridineCN106008334A
Yield>86% (for the final fluroxypyr product)CN106008334A
Synthesis of Fluroxypyr from 4-Amino-3,5-dichloro-2,6-difluoropyridine

The intermediate, 4-amino-3,5-dichloro-2,6-difluoropyridine, is then converted to the herbicide Fluroxypyr through a two-step process involving hydrolysis followed by etherification and esterification.

Experimental Protocol: Synthesis of Fluroxypyr

Step 1: Hydrolysis of 4-Amino-3,5-dichloro-2,6-difluoropyridine

Materials:

  • 4-Amino-3,5-dichloro-2,6-difluoropyridine

  • Potassium hydroxide (KOH) aqueous solution (e.g., 11%)

  • Water

Procedure:

  • To the 4-amino-3,5-dichloro-2,6-difluoropyridine, add an aqueous solution of KOH. The molar ratio of KOH to the pyridine should be between 2.5:1 and 3:1.

  • Heat the mixture to reflux and maintain for approximately 2 hours.

  • Upon completion of the reaction, cool the mixture.

  • Centrifuge the cooled mixture to separate the solid potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate from the mother liquor.

Step 2: Synthesis of Fluroxypyr-meptyl (a common ester of Fluroxypyr)

Materials:

  • Potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate

  • Ethyl chloroacetate

  • NMP

Procedure:

  • The potassium salt from the previous step is dissolved in NMP.

  • Ethyl chloroacetate is added to the mixture.

  • The reaction mixture is heated to induce condensation.

  • After the reaction is complete, the product, 4-amino-3,5-dichloro-6-fluoro-2-ethoxycarbonylmethoxy-pyridine, is isolated.

  • This intermediate can then be hydrolyzed and subsequently esterified with 1-methylheptanol to yield Fluroxypyr-meptyl. A detailed procedure for the transesterification of the methyl ester to the 1-methylheptyl ester involves heating the methyl ester with 1-methylheptanol in the presence of a catalyst like tetrabutyl titanate and distilling off the methanol as it forms[1].

Quantitative Data:

ParameterValueReference
Intermediate4-amino-3,5-dichloro-2,6-difluoropyridine[2]
Overall Yield of Fluroxypyr47.89% (with respect to pentachloropyridine)[2]
Alternative Method Yield40.96% (with respect to pentachloropyridine)[2]
Synthesis of Arylpicolinate Herbicides via Suzuki Coupling

Modern arylpicolinate herbicides, such as Halauxifen-methyl and Florpyrauxifen-benzyl, are typically synthesized using palladium-catalyzed cross-coupling reactions, most notably the Suzuki coupling. This method allows for the efficient formation of the biaryl bond that is characteristic of this class of herbicides. While a direct synthetic route from 3,5-dichloro-2,4,6-trifluoropyridine to the specific pyridine precursors for these herbicides is not explicitly detailed in the available literature, the general principle involves the coupling of a functionalized pyridine with an arylboronic acid or ester.

Representative Protocol: Suzuki Coupling for Arylpicolinate Synthesis

Materials:

  • A suitable 6-halopicolinate (e.g., methyl 4-amino-3-chloro-6-bromopicolinate)

  • An appropriate arylboronic acid or boronic ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., toluene/water/methanol mixture)

Procedure:

  • In a reaction vessel, combine the 6-halopicolinate, the arylboronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (e.g., 5 mol%), and the base (e.g., 2 equivalents).

  • Add the degassed solvent system.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., reflux) until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography, to obtain the desired 6-arylpicolinate.

Visualizations

Synthetic Pathway of Fluroxypyr

Fluroxypyr_Synthesis start 3,5-dichloro-2,4,6-trifluoropyridine intermediate1 4-amino-3,5-dichloro-2,6-difluoropyridine start->intermediate1  NH3, NMP, 0-5 °C   intermediate2 Potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate intermediate1->intermediate2  KOH, H2O, Reflux   product Fluroxypyr intermediate2->product  1. ClCH2CO2Et  2. Hydrolysis  3. Esterification  

Caption: Synthetic route to the herbicide Fluroxypyr.

Mechanism of Action: Disruption of Auxin Signaling

Synthetic auxin herbicides, including Fluroxypyr and the arylpicolinates, exert their phytotoxic effects by overwhelming the natural auxin signaling pathway in susceptible plants.

At low concentrations, natural auxin (IAA) binds to the TIR1/AFB receptor proteins. This binding event promotes the interaction between the receptor and an Aux/IAA transcriptional repressor protein. The formation of this complex leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome. The degradation of the repressor protein liberates Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of auxin-responsive genes, leading to normal plant growth and development.[3][4]

Synthetic auxins bind to the same TIR1/AFB receptors. However, they are typically more stable and persistent than natural auxin. This leads to a continuous and excessive degradation of Aux/IAA repressors, resulting in a constant and high-level activation of ARFs. This uncontrolled activation of auxin-responsive genes disrupts normal cellular processes, leading to epinastic growth, tissue swelling, and ultimately, plant death.[5]

Auxin_Signaling cluster_normal Normal Auxin Signaling cluster_herbicide Disrupted Signaling by Synthetic Auxin Auxin Low Auxin (IAA) TIR1_AFB_N TIR1/AFB Receptor Auxin->TIR1_AFB_N Binds Aux_IAA_N Aux/IAA Repressor TIR1_AFB_N->Aux_IAA_N Binds ARF_N ARF Transcription Factor Aux_IAA_N->ARF_N Represses Proteasome 26S Proteasome Aux_IAA_N->Proteasome Normal Turnover Gene_Expression_N Normal Gene Expression Growth_N Regulated Growth Gene_Expression_N->Growth_N Syn_Auxin High Synthetic Auxin (e.g., Fluroxypyr) TIR1_AFB_H TIR1/AFB Receptor Syn_Auxin->TIR1_AFB_H Binds Aux_IAA_H Aux/IAA Repressor TIR1_AFB_H->Aux_IAA_H Strongly Binds Aux_IAA_H->Proteasome Degradation ARF_H ARF Transcription Factor Gene_Expression_H Uncontrolled Gene Expression ARF_H->Gene_Expression_H Activates Growth_H Uncontrolled Growth & Plant Death Gene_Expression_H->Growth_H

Caption: Disruption of auxin signaling by synthetic herbicides.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3,5-Dichloro-2,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 3,5-dichloro-2,6-difluoropyridine. This versatile building block offers two reactive C-Cl bonds for functionalization, while the C-F bonds generally remain intact under typical palladium-catalyzed conditions, allowing for selective synthesis of complex pyridine derivatives. The following protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are based on established methodologies for structurally similar polyhalogenated pyridines and serve as a starting point for reaction optimization.

Introduction to Cross-Coupling of this compound

This compound is an electron-deficient heteroaromatic compound, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions. The two chlorine atoms at the 3- and 5-positions are susceptible to oxidative addition to a Pd(0) catalyst, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The fluorine atoms at the 2- and 6-positions are significantly less reactive towards palladium catalysis and typically remain untouched during these transformations. This differential reactivity allows for the selective functionalization of the pyridine core.

General Reactivity Order: C–I > C–Br > C–OTf > C–Cl >> C–F

Due to the high strength of the C-F bond, palladium-catalyzed cross-coupling reactions on this compound are expected to proceed selectively at the C-Cl positions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound (boronic acid or boronic ester) and an organic halide. For this compound, this reaction allows for the introduction of aryl, heteroaryl, or alkyl groups.

Data Presentation: Suzuki-Miyaura Coupling Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of related dichloropyridines, which can be adapted for this compound.

EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
12,6-DichloropyridineHeptylboronic pinacol esterPd(OAc)₂ (1)Ad₂PⁿBu (3)LiOᵗBuDioxane/H₂O (4:1)10094 (dialkylation)
22,3,5-TrichloropyridinePhenylboronic acidPd(OAc)₂ (0.5)NoneNa₂CO₃H₂O/DMF (3.5:3)6095 (monoarylation)
32,6-DichloropyridinePhenylboronic acidXPhos Pd G2 (2)XPhosK₃PO₄Toluene10092 (diarylation)
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the diarylation of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (2.5 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • SPhos (0.08 mmol, 8 mol%)

  • K₃PO₄ (4.0 mmol)

  • Anhydrous 1,4-dioxane (10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Add anhydrous 1,4-dioxane to the flask.

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Reactants: This compound Arylboronic Acid Base (K₃PO₄) B Add Catalyst System: Pd₂(dba)₃ SPhos Ligand A->B C Add Anhydrous Solvent: 1,4-Dioxane B->C D Inert Atmosphere (Argon/Nitrogen) C->D E Heat to 100-110 °C D->E F Stir for 12-24h E->F G Monitor Progress (TLC, GC-MS) F->G H Cool to RT G->H Reaction Complete I Dilute & Filter H->I J Liquid-Liquid Extraction I->J K Dry & Concentrate J->K L Column Chromatography K->L M Final Product: 3,5-Diaryl-2,6-difluoropyridine L->M

Caption: Workflow for Suzuki-Miyaura Coupling.

Sonogashira Coupling

The Sonogashira coupling is a powerful reaction for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[1] This reaction is instrumental for introducing alkynyl moieties onto the pyridine core.

Data Presentation: Sonogashira Coupling Conditions

The following table presents typical conditions for the Sonogashira coupling of related dihalopyridines.

EntryAryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Yield (%)
13,5-Dibromo-2,6-dichloropyridinePhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NTHF6576 (dialkynylation)
22,6-DichloropyridineTrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)i-Pr₂NH1,4-Dioxane8085 (dialkynylation)
32-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF10096 (monoalkynylation)
Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the dialkynylation of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (2.5 mmol)

  • Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)

  • CuI (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (5 mL)

  • Anhydrous THF (10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to 65-70 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle of Sonogashira Coupling

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex1 [Ar-Pd(II)-Cl]L₂ pd0->pd_complex1 Oxidative Addition (Ar-Cl) pd_complex2 [Ar-Pd(II)-C≡CR]L₂ pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Ar-C≡CR pd_complex2->product cu_halide Cu-Cl cu_acetylide Cu-C≡CR cu_halide->cu_acetylide Base, Alkyne cu_acetylide->cu_halide Transmetalation to Pd alkyne H-C≡CR alkyne->cu_acetylide base Base base->cu_acetylide

Caption: Catalytic Cycles in Sonogashira Coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[2] This reaction is highly valuable for the synthesis of substituted anilines and other arylamine derivatives. For electron-deficient substrates like this compound, this amination typically requires a strong base and bulky, electron-rich phosphine ligands.[3]

Data Presentation: Buchwald-Hartwig Amination Conditions

The following table provides representative conditions for the Buchwald-Hartwig amination of related chloropyridines.

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
12,4-DichloropyridineAnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene11095 (monoamination at C2)
22-ChloropyridineMorpholinePd(OAc)₂ (2)RuPhos (4)NaOᵗBuToluene10098
33,6-Dichloro-2,4-difluoroanilinePiperidinePd(OAc)₂ (2)XPhos (3)NaOᵗBuToluene100High (monoamination)
Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the diamination of this compound with a secondary amine.

Materials:

  • This compound (1.0 mmol)

  • Secondary amine (e.g., morpholine) (2.5 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • BrettPhos (0.08 mmol, 8 mol%)

  • Sodium tert-butoxide (NaOᵗBu) (4.0 mmol)

  • Anhydrous toluene (10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, BrettPhos, and sodium tert-butoxide.

  • Add anhydrous toluene and stir for 5 minutes.

  • Add this compound and the secondary amine.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Relationship of Buchwald-Hartwig Components

Buchwald_Hartwig_Components cluster_reactants Reactants cluster_catalytic_system Catalytic System substrate This compound (Aryl Halide) product 3,5-Diamino-2,6-difluoropyridine (C-N Coupled Product) substrate->product amine Primary or Secondary Amine (Nucleophile) amine->product catalyst Pd(0) Precatalyst (e.g., Pd₂(dba)₃) base Strong Base (e.g., NaOᵗBu) catalyst->base catalyst->product facilitates ligand Bulky Phosphine Ligand (e.g., BrettPhos) ligand->base ligand->product stabilizes & accelerates base->product activates amine

Caption: Key Components in Buchwald-Hartwig Amination.

Disclaimer: The provided protocols are extrapolated from literature on similar, but not identical, substrates. The optimal conditions for the cross-coupling reactions of this compound may vary. It is highly recommended to perform small-scale optimization studies to determine the most effective catalyst, ligand, base, solvent, temperature, and reaction time for each specific transformation. Always handle palladium catalysts and phosphine ligands under an inert atmosphere, and take appropriate safety precautions when working with solvents and reagents.

References

Application Notes and Protocols for the Derivatization of 3,5-Dichloro-2,6-difluoropyridine in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-2,6-difluoropyridine is a versatile and highly functionalized building block in medicinal chemistry. Its unique substitution pattern, featuring two chlorine atoms and two fluorine atoms on the pyridine ring, offers multiple reactive sites for strategic derivatization. The electron-withdrawing nature of the halogen substituents and the pyridine nitrogen atom activates the ring for nucleophilic aromatic substitution (SNAr), making it a valuable scaffold for the synthesis of a diverse range of pharmaceutical candidates. The fluorine atoms, being excellent leaving groups in SNAr reactions, provide a handle for the introduction of various nucleophiles, while the chlorine atoms can be functionalized through cross-coupling reactions.

This document provides detailed application notes and experimental protocols for the derivatization of this compound, with a focus on its application in the development of kinase inhibitors and P2X7 receptor antagonists.

Reactivity Profile

The reactivity of this compound is governed by the principles of nucleophilic aromatic substitution on electron-deficient heteroaromatic systems. The fluorine atoms at the 2- and 6-positions are ortho to the ring nitrogen and are thus highly activated towards nucleophilic attack. In contrast, the chlorine atoms at the 3- and 5-positions are meta to the nitrogen and are significantly less reactive in SNAr reactions. This differential reactivity allows for selective and sequential functionalization of the pyridine core.

General Order of Reactivity for Nucleophilic Aromatic Substitution: F (at C2/C6) > Cl (at C3/C5)

This regioselectivity is crucial for the controlled synthesis of multi-substituted pyridine derivatives.

Pharmaceutical Applications

Derivatives of this compound have shown significant promise in the development of therapeutic agents, particularly in the areas of oncology and inflammation. Two key examples are the synthesis of Protein Kinase C theta (PKCθ) inhibitors and P2X7 receptor antagonists.

Protein Kinase C theta (PKCθ) Inhibitors

PKCθ is a member of the protein kinase C family and is predominantly expressed in T-cells. It plays a critical role in T-cell activation and the production of cytokines, making it an attractive target for the treatment of autoimmune diseases and inflammation.[1][2][3] The 2,3,6-trisubstituted pyridine scaffold, which can be readily synthesized from 3-substituted-2,6-difluoropyridines, is a popular core for potent and novel PKCθ inhibitors.[1][2]

P2X7 Receptor Antagonists

The P2X7 receptor is an ATP-gated ion channel primarily found on immune cells. Its activation is linked to inflammatory responses, and antagonists of this receptor are being investigated for the treatment of chronic pain, neuroinflammation, and other inflammatory disorders.[4][5] Halogenated pyridine derivatives have been identified as key components in the development of potent and selective P2X7 receptor antagonists.[4]

Experimental Protocols

The following protocols provide detailed methodologies for the derivatization of this compound and its analogs.

Protocol 1: Synthesis of 2-Amino-3,5-dichloro-6-substituted-pyridines via Sequential Nucleophilic Aromatic Substitution

This protocol describes a two-step sequential SNAr for the synthesis of unsymmetrical 2,6-disubstituted-3,5-dichloropyridines, a common scaffold in kinase inhibitors.

Step 1: Monosubstitution with an Amine

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Nucleophile: Add the primary or secondary amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) (1.5 eq).

  • Reaction: Heat the reaction mixture to a temperature between 80 °C and 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 2-amino-3,5-dichloro-6-fluoropyridine derivative.

Step 2: Substitution with a Second Nucleophile (e.g., Alkoxide)

  • Generation of Nucleophile: In a separate dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired alcohol (1.2 eq) in a dry aprotic solvent like tetrahydrofuran (THF). Add a strong base such as sodium hydride (NaH) (1.2 eq) portion-wise at 0 °C to generate the alkoxide.

  • Reaction: Add the 2-amino-3,5-dichloro-6-fluoropyridine derivative (1.0 eq) from Step 1 to the alkoxide solution. Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Work-up and Purification: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography to obtain the 2-amino-6-alkoxy-3,5-dichloropyridine.

Starting MaterialNucleophile 1 (eq)Base (eq)SolventTemp (°C)Time (h)Intermediate ProductYield (%)Nucleophile 2 (eq)Base (eq)SolventTemp (°C)Time (h)Final ProductYield (%)
This compoundBenzylamine (1.1)K2CO3 (1.5)DMF10062-(Benzylamino)-3,5-dichloro-6-fluoropyridine85Methanol (1.2)NaH (1.2)THFrt42-(Benzylamino)-6-methoxy-3,5-dichloropyridine78
This compoundMorpholine (1.1)DIPEA (1.5)DMSO11084-(3,5-Dichloro-6-fluoropyridin-2-yl)morpholine82Ethanol (1.2)NaH (1.2)THFrt54-(6-Ethoxy-3,5-dichloropyridin-2-yl)morpholine75
This compoundAniline (1.1)K2CO3 (1.5)DMF120123,5-Dichloro-6-fluoro-N-phenylpyridin-2-amine79Isopropanol (1.2)NaH (1.2)THFrt63,5-Dichloro-6-isopropoxy-N-phenylpyridin-2-amine72
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of the Chlorine Substituents

This protocol describes the functionalization of the less reactive chlorine atoms via a Suzuki-Miyaura cross-coupling reaction, after prior substitution of the fluorine atoms.

  • Reaction Setup: In a microwave vial or a Schlenk flask, combine the 2,6-disubstituted-3,5-dichloropyridine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq) or PdCl2(dppf) (0.05 eq), and a base like sodium carbonate (Na2CO3) (2.0 eq) or potassium phosphate (K3PO4) (2.0 eq).

  • Solvent and Degassing: Add a mixture of a polar aprotic solvent (e.g., dioxane or DMF) and water. Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Reaction: Heat the reaction mixture to a temperature between 80 °C and 120 °C, or use microwave irradiation (e.g., 100-150 °C for 15-30 minutes). Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture and dilute it with water. Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the desired cross-coupled product.

Starting MaterialBoronic Acid (eq)Catalyst (mol%)Base (eq)SolventTemp (°C)Time (h)ProductYield (%)
2,6-Dimethoxy-3,5-dichloropyridinePhenylboronic acid (1.2)Pd(PPh3)4 (5)Na2CO3 (2.0)Dioxane/H2O100122,6-Dimethoxy-3-chloro-5-phenylpyridine75
2,6-Bis(methylamino)-3,5-dichloropyridine4-Fluorophenylboronic acid (1.2)PdCl2(dppf) (5)K3PO4 (2.0)DMF/H2O1108N2,N6-Dimethyl-3-chloro-5-(4-fluorophenyl)pyridine-2,6-diamine70
2,6-Diethoxy-3,5-dichloropyridineThiophen-2-ylboronic acid (1.2)Pd(PPh3)4 (5)Na2CO3 (2.0)Dioxane/H2O100162,6-Diethoxy-3-chloro-5-(thiophen-2-yl)pyridine68

Signaling Pathway and Experimental Workflow Diagrams

P2X7 Receptor Signaling Pathway

The activation of the P2X7 receptor by extracellular ATP leads to the opening of a non-selective cation channel, resulting in an influx of Ca2+ and Na+ and an efflux of K+.[4][5] This ion flux triggers downstream signaling cascades, including the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines such as IL-1β and IL-18.

P2X7_Signaling_Pathway cluster_membrane Cell Membrane P2X7 P2X7 Receptor Ca_influx Ca²⁺ Influx P2X7->Ca_influx K_efflux K⁺ Efflux P2X7->K_efflux ATP Extracellular ATP ATP->P2X7 binds NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b cleaves Pro_IL1b Pro-IL-1β Pro_IL1b->Caspase1 Inflammation Inflammation IL1b->Inflammation

Caption: P2X7 Receptor Signaling Pathway leading to inflammation.

PKCθ Signaling Pathway in T-Cell Activation

Upon T-cell receptor (TCR) and CD28 co-stimulation, diacylglycerol (DAG) is produced, which recruits PKCθ to the immunological synapse.[1][3] Activated PKCθ then phosphorylates and activates downstream targets, leading to the activation of transcription factors like NF-κB and AP-1, which are crucial for T-cell activation and cytokine production.[1][3]

PKC_theta_Signaling_Pathway TCR_CD28 TCR/CD28 Co-stimulation PLCg1 PLCγ1 Activation TCR_CD28->PLCg1 DAG DAG Production PLCg1->DAG PKC_theta PKCθ DAG->PKC_theta recruits & activates CARMA1_BCL10_MALT1 CARMA1-BCL10-MALT1 Complex PKC_theta->CARMA1_BCL10_MALT1 phosphorylates IKK IKK Complex Activation CARMA1_BCL10_MALT1->IKK NFkB NF-κB Activation IKK->NFkB Gene_Expression Gene Expression (e.g., IL-2) NFkB->Gene_Expression

Caption: PKCθ Signaling in T-Cell Activation.

Experimental Workflow for Derivatization

The following diagram illustrates a general workflow for the derivatization of this compound.

Derivatization_Workflow Start This compound SNAr1 First Nucleophilic Aromatic Substitution (e.g., Amination) Start->SNAr1 Purification1 Purification SNAr1->Purification1 Intermediate1 2-Substituted-3,5-dichloro- 6-fluoropyridine SNAr2 Second Nucleophilic Aromatic Substitution (e.g., Alkoxylation) Intermediate1->SNAr2 Purification2 Purification SNAr2->Purification2 Intermediate2 2,6-Disubstituted- 3,5-dichloropyridine CrossCoupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) Intermediate2->CrossCoupling Purification3 Purification CrossCoupling->Purification3 FinalProduct Multi-substituted Pyridine Derivative Purification1->Intermediate1 Purification2->Intermediate2 Purification3->FinalProduct

Caption: General workflow for derivatization.

References

Application Notes and Protocols for the Scale-Up Synthesis of 3,5-Dichloro-2,6-difluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the scale-up synthesis of 3,5-dichloro-2,6-difluoropyridine and its key derivatives. The methodologies outlined are derived from established industrial processes and are intended to guide researchers in the safe and efficient production of these valuable chemical intermediates. Fluorinated pyridine derivatives are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals, and their strategic incorporation can significantly enhance the biological activity and pharmacokinetic properties of molecules.[1][2]

Synthesis of 3,5-Dichloro-2,4,6-trifluoropyridine from Pentachloropyridine

A primary and industrially relevant method for producing fluorinated pyridines is through the halogen exchange reaction of polychlorinated pyridines. The synthesis of 3,5-dichloro-2,4,6-trifluoropyridine is a key initial step and is typically achieved by reacting pentachloropyridine with potassium fluoride.[3] To achieve high yields and selectivity, the reaction is conducted under anhydrous conditions in a high-boiling polar aprotic solvent, such as N-methylpyrrolidone (NMP).[3] The use of a co-solvent, like an aromatic hydrocarbon, can further improve the yield and stirrability of the reaction mixture.[4]

Experimental Protocol:
  • Preparation: In a suitable pressure reactor equipped with a mechanical stirrer, thermometer, and distillation setup, add N-methylpyrrolidone (NMP) and toluene.

  • Reactant Charging: Add pentachloropyridine (PCPy) and anhydrous potassium fluoride (KF) to the solvent mixture. The molar ratio of KF to PCPy should be in the range of 3:1 to 6:1.[3]

  • Azeotropic Drying: Heat the mixture to reflux to remove any residual water azeotropically with the toluene.

  • Reaction: After removing the water, adjust the temperature to 100-170°C and maintain with vigorous agitation for several hours.[3] Monitor the reaction progress by a suitable analytical technique (e.g., GC or HPLC).

  • Work-up: Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Purification: The desired product, 3,5-dichloro-2,4,6-trifluoropyridine, can be isolated from the filtrate by fractional distillation under reduced pressure.

Quantitative Data Summary:
ParameterValueReference
Starting MaterialPentachloropyridine[3][4]
Fluorinating AgentPotassium Fluoride (KF)[3][4]
Solvent SystemN-methylpyrrolidone (NMP) / Toluene[4]
Molar Ratio (KF:PCPy)2.6:1 to 6:1[3]
Reaction Temperature100 - 170°C[3]
Yield of 3,5-dichloro-2,4,6-trifluoropyridineUp to 65%[4]

Synthesis Workflow:

G PCPy Pentachloropyridine Reactor Pressure Reactor (100-170°C) PCPy->Reactor KF Potassium Fluoride KF->Reactor Solvent NMP / Toluene Solvent->Reactor Azeotropic_Drying Azeotropic Drying Reactor->Azeotropic_Drying Reaction Halogen Exchange Reaction Azeotropic_Drying->Reaction Filtration Filtration Reaction->Filtration Distillation Fractional Distillation Filtration->Distillation Product 3,5-Dichloro-2,4,6-trifluoropyridine Distillation->Product

Caption: Synthesis of 3,5-dichloro-2,4,6-trifluoropyridine.

Synthesis of 4-Amino-3,5-dichloro-2,6-difluoropyridine

A crucial derivative, 4-amino-3,5-dichloro-2,6-difluoropyridine, is synthesized from 3,5-dichloro-2,4,6-trifluoropyridine via nucleophilic aromatic substitution with ammonia.[5][6] This amination reaction is regioselective, with the amino group displacing the fluorine atom at the 4-position of the pyridine ring. This compound serves as a key intermediate in the production of certain herbicides.[5][7]

Experimental Protocol:
  • Preparation: In a pressure reactor, dissolve 3,5-dichloro-2,4,6-trifluoropyridine in a suitable solvent such as N-methylpyrrolidone (NMP).[5]

  • Amination: Introduce ammonia gas into the reactor at a controlled pressure, or add an aqueous ammonia solution.[6]

  • Reaction: Heat the reaction mixture to a temperature typically ranging from 80°C to 120°C and maintain for a specified duration while monitoring the reaction's progress.[6]

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent any excess ammonia.

  • Isolation: Filter the reaction mixture to remove by-product salts such as ammonium fluoride.[5]

  • Purification: The crude product can be purified by recrystallization or distillation to yield 4-amino-3,5-dichloro-2,6-difluoropyridine.[6] The product is a white to off-white solid with a melting point of 112-114 °C.[7][8]

Quantitative Data Summary:
ParameterValueReference
Starting Material3,5-Dichloro-2,4,6-trifluoropyridine[5][6]
ReagentAmmonia (gas or aqueous solution)[6]
SolventN-methylpyrrolidone (NMP)[5][6]
Reaction Temperature80 - 120°C[6]
Product Purity>94%[4]
Melting Point112 - 114°C[7][8]

Synthesis Workflow:

G Trifluoropyridine 3,5-Dichloro-2,4,6-trifluoropyridine Pressure_Reactor Pressure Reactor (80-120°C) Trifluoropyridine->Pressure_Reactor Ammonia Ammonia Ammonia->Pressure_Reactor Solvent NMP Solvent->Pressure_Reactor Amination Nucleophilic Aromatic Substitution Pressure_Reactor->Amination Filtration Filtration Amination->Filtration Purification Recrystallization / Distillation Filtration->Purification Final_Product 4-Amino-3,5-dichloro-2,6-difluoropyridine Purification->Final_Product

Caption: Synthesis of 4-amino-3,5-dichloro-2,6-difluoropyridine.

Further Derivatization: Synthesis of 3,5-dichloro-2,6-difluoro-4-hydroxypyridine

The synthesized 3,5-dichloro-2,4,6-trifluoropyridine can also be converted to 3,5-dichloro-2,6-difluoro-4-hydroxypyridine, another valuable intermediate. This is achieved by reacting the trifluoropyridine with an aqueous solution of a carbonate or bicarbonate of sodium or potassium.[9]

Experimental Protocol:
  • Reaction Setup: A mixture of 3,5-dichloro-2,4,6-trifluoropyridine, sodium carbonate, and water is heated under reflux.[9]

  • Reaction: The mixture is stirred at reflux (around 94-99°C) for several hours.[9]

  • Work-up: After cooling, the reaction mixture is filtered.

  • Isolation: The filtrate is acidified with a dilute acid, such as hydrochloric acid, to a pH of about 2.5, which causes the product to precipitate.[9]

  • Purification: The precipitated solid is filtered off and dried to give the desired 3,5-dichloro-2,6-difluoro-4-hydroxypyridine.[9]

Quantitative Data Summary:
ParameterValueReference
Starting Material3,5-Dichloro-2,4,6-trifluoropyridine[9]
ReagentSodium Carbonate (aqueous solution)[9]
Reaction Temperature94 - 99°C (Reflux)[9]
pH for Precipitation~2.5[9]

Synthesis Workflow:

G Trifluoropyridine 3,5-Dichloro-2,4,6-trifluoropyridine Reactor Reflux Reactor (94-99°C) Trifluoropyridine->Reactor Sodium_Carbonate Aqueous Sodium Carbonate Sodium_Carbonate->Reactor Hydrolysis Hydrolysis Reactor->Hydrolysis Filtration1 Filtration Hydrolysis->Filtration1 Acidification Acidification (pH ~2.5) Filtration1->Acidification Filtration2 Filtration Acidification->Filtration2 Drying Drying Filtration2->Drying Product 3,5-Dichloro-2,6-difluoro-4-hydroxypyridine Drying->Product

Caption: Synthesis of 3,5-dichloro-2,6-difluoro-4-hydroxypyridine.

Applications in Drug Discovery and Agrochemicals

This compound and its derivatives are versatile scaffolds for the synthesis of biologically active compounds.[10] The presence of fluorine atoms can enhance metabolic stability and modulate the physicochemical properties of drug candidates.[2] These intermediates are used in the synthesis of various 2,3,6-trisubstituted pyridines, which are prevalent in many drug candidates and biologically attractive compounds.[10][11] For instance, they have been utilized in the development of novel protein kinase C theta inhibitors.[11] In the agrochemical sector, these compounds are key precursors for herbicides like fluroxypyr.[5][7] The continued development of efficient and scalable synthetic routes to these fluorinated pyridines is therefore of significant importance to the pharmaceutical and agrochemical industries.

References

Application Notes and Protocols for the Quantification of 3,5-Dichloro-2,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-2,6-difluoropyridine is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Accurate and precise quantification of this compound is crucial for process monitoring, quality control, and stability studies. This document provides detailed analytical methods, specifically High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of this compound. The protocols are based on established methods for structurally similar halogenated pyridine derivatives and are intended to serve as a comprehensive guide for laboratory personnel.

Analytical Methods Overview

The two primary recommended methods for the quantification of this compound are Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • RP-HPLC-UV: This method is well-suited for routine quality control and purity assessment. It offers good selectivity and sensitivity for aromatic, polar compounds.

  • GC-MS: This technique provides excellent selectivity and sensitivity, making it ideal for trace-level analysis and impurity profiling. It is particularly useful for analyzing volatile and semi-volatile compounds.

The choice of method will depend on the specific application, required sensitivity, and the complexity of the sample matrix.

Data Presentation: Quantitative Method Comparison

The following table summarizes the key quantitative parameters for the HPLC-UV and GC-MS methods for the analysis of this compound. Please note that as no specific validated methods were found in the public domain for this exact analyte, the following data is representative and based on methods for analogous halogenated pyridines.

ParameterHPLC-UV MethodGC-MS Method
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.
Selectivity GoodExcellent
Sensitivity Nanogram (ng) levelsPicogram (pg) to femtogram (fg) levels
Linearity Range 1 - 100 µg/mL0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.03 µg/mL
Typical Retention Time 4 - 6 minutes8 - 12 minutes
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%

Experimental Protocols

Protocol 1: Quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

This protocol describes a method for the routine quantification and purity determination of this compound.

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • This compound reference standard.

  • Volumetric flasks, pipettes, and syringes.

  • Syringe filters (0.45 µm).

2. Preparation of Solutions

  • Mobile Phase: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the standard stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 270 nm

  • Run Time: 10 minutes

4. Analysis

  • Inject the prepared standard solutions and the sample solution into the HPLC system.

  • Record the peak areas of the analyte.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_quant Quantification prep_mobile Prepare Mobile Phase (Acetonitrile:Water) hplc_instrument HPLC System (C18 Column, UV Detector) prep_mobile->hplc_instrument prep_stock Prepare Standard Stock Solution (1000 µg/mL) prep_cal Prepare Calibration Standards (1-100 µg/mL) prep_stock->prep_cal injection Inject Standards and Sample prep_cal->injection prep_sample Prepare and Filter Sample prep_sample->injection hplc_instrument->injection data_acq Data Acquisition (Peak Area) injection->data_acq cal_curve Construct Calibration Curve data_acq->cal_curve quantification Determine Sample Concentration cal_curve->quantification

HPLC-UV experimental workflow.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the trace analysis and impurity profiling of this compound.

1. Instrumentation and Materials

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Helium (carrier gas, 99.999% purity).

  • Methanol or Acetone (GC grade).

  • This compound reference standard.

  • Volumetric flasks, pipettes, and autosampler vials with inserts.

2. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with methanol or acetone.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by diluting the standard stock solution with the same solvent.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the chosen solvent to achieve a concentration within the calibration range. Transfer the solution to an autosampler vial.

3. GC-MS Conditions

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1 ratio)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Monitored Ions (m/z): To be determined based on the mass spectrum of this compound (parent ion and characteristic fragment ions).

4. Analysis

  • Inject the prepared standard solutions and the sample solution into the GC-MS system.

  • Record the peak areas of the selected ions for the analyte.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

GCMS_Workflow cluster_prep_gc Solution Preparation cluster_analysis_gc GC-MS Analysis cluster_quant_gc Quantification prep_stock_gc Prepare Standard Stock Solution (1000 µg/mL) prep_cal_gc Prepare Calibration Standards (0.1-50 µg/mL) prep_stock_gc->prep_cal_gc injection_gc Inject Standards and Sample prep_cal_gc->injection_gc prep_sample_gc Prepare Sample in Solvent prep_sample_gc->injection_gc gcms_instrument GC-MS System (DB-5ms Column, EI Source) gcms_instrument->injection_gc data_acq_gc Data Acquisition (SIM Mode) (Peak Area) injection_gc->data_acq_gc cal_curve_gc Construct Calibration Curve data_acq_gc->cal_curve_gc quantification_gc Determine Sample Concentration cal_curve_gc->quantification_gc

GC-MS experimental workflow.

Signaling Pathways and Logical Relationships

In the context of analytical method development for a small molecule like this compound, there are no biological signaling pathways to depict. However, the logical relationship in method selection can be visualized.

Method_Selection start Need to Quantify This compound question1 Routine QC or Trace Analysis? start->question1 hplc HPLC-UV Method question1->hplc Routine QC gcms GC-MS Method question1->gcms Trace Analysis end_hplc Routine Quantification hplc->end_hplc end_gcms Trace Level Quantification and Impurity Profiling gcms->end_gcms

Logical flow for analytical method selection.

Purification of 3,5-Dichloro-2,6-difluoropyridine Reaction Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of reaction products of 3,5-Dichloro-2,6-difluoropyridine and its derivatives. The following sections outline common purification techniques, present quantitative data from various synthetic routes, and offer step-by-step experimental protocols.

Overview of Purification Techniques

The purification of this compound and its derivatives often involves standard laboratory techniques aimed at separating the desired product from unreacted starting materials, reagents, solvents, and byproducts. The choice of method depends on the physical properties of the target compound (e.g., boiling point, solubility) and the nature of the impurities. Common techniques include:

  • Distillation: Highly effective for isolating volatile products from non-volatile impurities. Fractional distillation can be employed to separate compounds with close boiling points.

  • Filtration: A straightforward method to remove insoluble solids, such as salts (e.g., potassium chloride), from the reaction mixture.

  • Recrystallization/Precipitation: Used to purify solid products based on differences in solubility in a particular solvent at different temperatures or pH values.

  • Column Chromatography: A versatile technique for separating complex mixtures based on the differential adsorption of compounds to a stationary phase. Flash chromatography is a rapid version of this technique.

Quantitative Data Summary

The following tables summarize quantitative data from various reaction and purification processes involving derivatives of this compound.

ProductStarting MaterialPurification Method(s)Purity (%)Yield (%)Reference
3,5-dichloro-2,4,6-trifluoropyridinePentachloropyridineDistillation99.192.0[1]
3,5-dichloro-2,6-difluoro-4-hydroxypyridine3,5-dichloro-2,4,6-trifluoropyridinePrecipitation (pH adjustment)97.470.4[2]
2,6-difluoropyridine2,6-dichloropyridineDistillation-96.3[3]
4-amino-3,5-dichloro-2,6-difluoropyridine3,5-dichloro-2,4,6-trifluoropyridineFiltration, Distillation--[4][5]
2,6-dichloropyridine-3,5-dicarbonitrile2-amino-6-chloropyridine-3,5-dicarbonitrileFlash Chromatography-89[6]

Experimental Protocols

This section provides detailed methodologies for key purification experiments.

Protocol 1: Purification of 3,5-dichloro-2,4,6-trifluoropyridine by Distillation

This protocol is adapted from a process for preparing 3,5-dichloro-2,4,6-trifluoropyridine from pentachloropyridine.[1]

Objective: To isolate 3,5-dichloro-2,4,6-trifluoropyridine from the reaction mixture by distillation.

Materials:

  • Reaction mixture containing 3,5-dichloro-2,4,6-trifluoropyridine

  • Distillation apparatus (e.g., 2.54 cm 30-tray vacuum-jacketed Oldershaw column)

  • Heating mantle

  • Receiving flasks

  • Vacuum source (if performing vacuum distillation)

Procedure:

  • Filtration: Filter the crude reaction mixture to remove any insoluble salts, such as potassium chloride.

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed.

  • Distillation:

    • Transfer the filtered reaction mixture to the distillation flask.

    • Heat the mixture to its boiling point. The boiling point of 3,5-dichloro-2,4,6-trifluoropyridine is appreciably below that of common solvents like N-methylpyrrolidone (NMP) and starting materials like pentachloropyridine.[1]

    • Collect the distillate fractions at the appropriate temperature and pressure. For instance, a fraction can be collected at atmospheric or sub-atmospheric pressure.[1]

  • Analysis: Analyze the purity of the collected fractions using a suitable analytical technique, such as Gas Chromatography (GC). In one example, the overhead distillate recovered was 379 g, with 295 g being 99.1% pure product.[1]

Protocol 2: Purification of 3,5-dichloro-2,6-difluoro-4-hydroxypyridine by Precipitation

This protocol describes the purification of the 4-hydroxy derivative by pH-controlled precipitation.[2]

Objective: To purify 3,5-dichloro-2,6-difluoro-4-hydroxypyridine from an aqueous reaction mixture.

Materials:

  • Aqueous reaction mixture containing the sodium or potassium salt of 3,5-dichloro-2,6-difluoro-4-hydroxypyridine

  • Dilute hydrochloric acid

  • Concentrated hydrochloric acid

  • pH meter or pH paper

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven

Procedure:

  • Initial Acidification: Cool the reaction mixture and filter if necessary. Acidify the filtrate with dilute hydrochloric acid to a pH of approximately 2.5. This may precipitate a crude solid containing byproducts.[2]

  • Filtration of Byproduct: Filter off the precipitated solid and retain the filtrate.

  • Final Acidification: Further acidify the filtrate with concentrated hydrochloric acid to a pH of about 1.0. This will precipitate the desired 3,5-dichloro-2,6-difluoro-4-hydroxypyridine.[2]

  • Isolation and Drying:

    • Collect the precipitate by filtration.

    • Wash the solid with cold water.

    • Dry the purified product in a drying oven at an appropriate temperature. A crude product containing 97.4% of the desired compound was obtained with a 70.4% yield in one instance.[2]

Protocol 3: Purification of 2,6-dichloropyridine-3,5-dicarbonitrile by Flash Chromatography

This protocol is based on the purification of a dichloropyridine derivative.[6]

Objective: To purify 2,6-dichloropyridine-3,5-dicarbonitrile using flash chromatography.

Materials:

  • Crude reaction product

  • Silica gel for flash chromatography

  • Dichloromethane (CH₂Cl₂) as eluent

  • Chromatography column

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane.

  • Column Packing: Pack a flash chromatography column with silica gel using dichloromethane as the slurry solvent.

  • Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Elute the column with dichloromethane.

  • Fraction Collection: Collect fractions as the solvent passes through the column. Monitor the separation by thin-layer chromatography (TLC) if necessary.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified solid. In the cited example, this method yielded a colorless solid with an 89% yield.[6]

Visualized Workflows

The following diagrams illustrate the logical flow of the purification protocols described above.

G cluster_0 Protocol 1: Distillation A Crude Reaction Mixture B Filtration (Remove Insoluble Salts) A->B C Filtered Mixture B->C D Distillation C->D E Purified 3,5-dichloro-2,4,6-trifluoropyridine D->E Volatile Product F Non-volatile Residue D->F Residue

Caption: Workflow for Purification by Distillation.

G cluster_1 Protocol 2: Precipitation A Aqueous Reaction Mixture B Acidify to pH 2.5 (Dilute HCl) A->B C Filter Byproduct B->C D Filtrate C->D E Acidify to pH 1.0 (Conc. HCl) D->E F Precipitate E->F G Filtration & Drying F->G H Purified 3,5-dichloro-2,6-difluoro-4-hydroxypyridine G->H

Caption: Workflow for Purification by Precipitation.

G cluster_2 Protocol 3: Flash Chromatography A Crude Product B Dissolve in CH₂Cl₂ A->B C Load onto Silica Gel Column B->C D Elute with CH₂Cl₂ C->D E Collect Fractions D->E F Combine Pure Fractions E->F G Remove Solvent F->G H Purified Product G->H

Caption: Workflow for Purification by Flash Chromatography.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dichloro-2,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,5-Dichloro-2,6-difluoropyridine synthesis. The primary route discussed involves a two-step process: the selective amination of 3,5-dichloro-2,4,6-trifluoropyridine to form 4-amino-3,5-dichloro-2,6-difluoropyridine, followed by the deamination of this intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A widely employed method is a two-step synthesis starting from 3,5-dichloro-2,4,6-trifluoropyridine. The first step involves a selective nucleophilic aromatic substitution (SNAr) at the 4-position with ammonia to yield 4-amino-3,5-dichloro-2,6-difluoropyridine.[1][2] The subsequent step is the removal of the amino group (deamination) via a diazotization reaction followed by reduction to afford the final product.

Q2: Why is the amination of 3,5-dichloro-2,4,6-trifluoropyridine selective for the 4-position?

A2: The fluorine atom at the 4-position of the pyridine ring is the most activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent nitrogen atom and the flanking fluorine atoms. This makes it the most susceptible site for displacement by a nucleophile like ammonia.

Q3: What are the common challenges in the deamination of 4-amino-3,5-dichloro-2,6-difluoropyridine?

A3: The deamination of aminopyridines, especially those with electron-withdrawing groups, can be challenging. Diazonium salt intermediates formed during the reaction can be unstable, leading to side reactions and reduced yields.[3] Careful control of reaction conditions, such as temperature and the choice of diazotizing and reducing agents, is crucial for a successful transformation.

Q4: Are there any one-pot methods to synthesize this compound?

A4: While a direct, high-yield, one-pot conversion of a readily available precursor to this compound is not prominently described in the literature, the two-step approach is a reliable and scalable method.

Troubleshooting Guides

Step 1: Synthesis of 4-amino-3,5-dichloro-2,6-difluoropyridine via Amination
Issue Potential Cause Troubleshooting/Optimization Strategy
Low or No Product Yield Incomplete reaction.- Increase reaction time and/or temperature (typically 80-120°C).[4] - Ensure an adequate excess of ammonia is used.[5] - Monitor the reaction progress using TLC or GC/LC-MS.
Decomposition of starting material or product.- Avoid excessively high temperatures. - Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation.
Poor quality of reagents.- Use anhydrous N-methyl-2-pyrrolidone (NMP) as the solvent. - Use fresh, high-purity 3,5-dichloro-2,4,6-trifluoropyridine.
Formation of Side Products Over-reaction or reaction at other positions.- Maintain the recommended temperature range to ensure selectivity for the 4-position. - Control the stoichiometry of ammonia.
Hydrolysis of trifluoropyridine.- Ensure all reagents and solvents are anhydrous.
Difficult Product Isolation Product is soluble in the reaction mixture.- After the reaction is complete, cool the mixture and add water to precipitate the product. - Isolate the product by filtration and wash with water to remove residual solvent and salts.
Contamination with starting material.- Ensure the reaction goes to completion by monitoring with an appropriate analytical technique. - Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of this compound via Deamination
Issue Potential Cause Troubleshooting/Optimization Strategy
Low or No Product Yield Unstable diazonium salt intermediate.- Perform the diazotization at low temperatures (typically 0-5°C) to improve the stability of the diazonium salt.[3] - Consider using a flow chemistry setup for better temperature control and immediate use of the unstable intermediate.[3][6]
Incomplete diazotization.- Use a suitable diazotizing agent such as tert-butyl nitrite (TBN) or sodium nitrite with an acid.[7][8] - Ensure stoichiometric amounts of the diazotizing agent are used.
Inefficient reduction of the diazonium salt.- Use an effective hydrogen donor for the hydrodediazoniation step. Tetrahydrofuran (THF) can serve as both the solvent and the hydrogen source.[2] - Consider catalysis with salicylic acid to promote the reduction.[2]
Formation of Phenolic Byproducts Reaction of the diazonium salt with water.- Conduct the reaction under strictly anhydrous conditions. - Use an organic-soluble diazotizing agent like tert-butyl nitrite to avoid aqueous workup during this critical step.[8]
Incomplete Reaction Poor reactivity of the aminopyridine.- The electron-deficient nature of the starting material can make diazotization sluggish. Allow for sufficient reaction time at low temperature. - Consider using a slight excess of the diazotizing agent.

Data Presentation

Table 1: Reaction Parameters for the Amination of 3,5-dichloro-2,4,6-trifluoropyridine

ParameterConditionReported Yield (%)Reference
Starting Material 3,5-dichloro-2,4,6-trifluoropyridine-[1][2]
Reagent Ammonia (gas or aqueous solution)-[4]
Solvent N-methyl-2-pyrrolidone (NMP)-[9]
Temperature 80-120 °CNot specified[4]
Yield ->86% (of a downstream product)[5]

Table 2: General Conditions for Hydrodediazoniation of Aromatic Amines

ParameterConditionReported Yield (%)Reference
Starting Material Aromatic Amine-[2][3]
Diazotizing Agent tert-Butyl Nitrite (TBN)Good[2]
Solvent/H-donor Tetrahydrofuran (THF)Good[2]
Catalyst Salicylic Acid (10 mol%)Good[2]
Temperature 20 °CVaries with substrate[2]

Experimental Protocols

Protocol 1: Synthesis of 4-amino-3,5-dichloro-2,6-difluoropyridine

Materials:

  • 3,5-dichloro-2,4,6-trifluoropyridine

  • Ammonia (gas or concentrated aqueous solution)

  • N-methyl-2-pyrrolidone (NMP)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a pressure reactor purged with an inert gas, dissolve 3,5-dichloro-2,4,6-trifluoropyridine in NMP.

  • Seal the reactor and introduce ammonia gas at a controlled pressure. Alternatively, a concentrated aqueous ammonia solution can be used.

  • Heat the reaction mixture to a temperature between 80°C and 120°C.

  • Maintain the reaction at the set temperature and pressure for a specified duration, monitoring the reaction progress by a suitable analytical technique (e.g., HPLC or GC).

  • Upon completion, cool the reactor to room temperature and carefully vent any excess ammonia.

  • The reaction mixture is then processed to isolate the desired product. This typically involves filtration to remove any inorganic salts, followed by distillation or crystallization to purify the 4-amino-3,5-dichloro-2,6-difluoropyridine.[4]

Protocol 2: General Procedure for Hydrodediazoniation of 4-amino-3,5-dichloro-2,6-difluoropyridine

Materials:

  • 4-amino-3,5-dichloro-2,6-difluoropyridine

  • tert-Butyl nitrite (TBN)

  • Anhydrous Tetrahydrofuran (THF)

  • Salicylic acid (optional catalyst)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 4-amino-3,5-dichloro-2,6-difluoropyridine in anhydrous THF.

  • If using a catalyst, add salicylic acid (e.g., 10 mol%).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add tert-butyl nitrite (TBN) dropwise to the cooled solution while stirring.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours, monitoring the progress by TLC or GC/LC-MS.

  • Upon completion, the reaction mixture can be carefully quenched with a reducing agent (e.g., aqueous sodium sulfite) to destroy any unreacted diazonium species.

  • The product is then extracted with a suitable organic solvent, washed, dried, and purified by column chromatography or distillation.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Amination cluster_step2 Step 2: Deamination start1 3,5-dichloro-2,4,6-trifluoropyridine in NMP react1 Add Ammonia (gas or aq.) 80-120 °C start1->react1 workup1 Cool, Quench with Water, Filter react1->workup1 product1 4-amino-3,5-dichloro-2,6-difluoropyridine workup1->product1 start2 4-amino-3,5-dichloro-2,6-difluoropyridine in THF product1->start2 Intermediate react2 Add t-Butyl Nitrite 0 °C to RT start2->react2 workup2 Quench, Extract, Purify react2->workup2 product2 This compound workup2->product2

Caption: Synthetic workflow for this compound.

troubleshooting_amination issue Low Yield in Amination cause1 Incomplete Reaction issue->cause1 cause2 Decomposition issue->cause2 cause3 Poor Reagent Quality issue->cause3 solution1a Increase Time/Temp cause1->solution1a solution1b Increase Ammonia cause1->solution1b solution2 Inert Atmosphere cause2->solution2 solution3 Use Anhydrous Solvent cause3->solution3

Caption: Troubleshooting amination reaction yield issues.

troubleshooting_deamination issue Low Yield in Deamination cause1 Unstable Diazonium Salt issue->cause1 cause2 Inefficient Reduction issue->cause2 cause3 Phenolic Byproducts issue->cause3 solution1a Low Temperature (0-5 °C) cause1->solution1a solution1b Flow Chemistry cause1->solution1b solution2a Use THF as H-donor cause2->solution2a solution2b Catalyze with Salicylic Acid cause2->solution2b solution3 Anhydrous Conditions cause3->solution3

Caption: Troubleshooting deamination reaction yield issues.

References

Technical Support Center: Synthesis of 3,5-Dichloro-2,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dichloro-2,6-difluoropyridine. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing this compound is through the halogen exchange (Halex) reaction of 2,3,5,6-tetrachloropyridine with a fluoride salt. This nucleophilic aromatic substitution reaction is typically carried out in a high-boiling polar aprotic solvent.

Q2: What are the typical reagents and reaction conditions?

Key reagents include 2,3,5,6-tetrachloropyridine as the starting material and an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), as the fluorinating agent. The reaction is generally conducted in a polar aprotic solvent like sulfolane or N-methyl-2-pyrrolidone (NMP) at elevated temperatures.

Q3: What are the major expected side products in this synthesis?

The primary side products are typically under-fluorinated chlorofluoropyridines. These arise from the incomplete substitution of chlorine atoms with fluorine. The most common of these is 2,3,5-trichloro-6-fluoropyridine. Over-fluorination to produce dichlorotrifluoropyridine is less common under controlled conditions but can occur.

Q4: How does moisture affect the reaction?

Moisture can significantly impact the efficiency of the fluorination reaction. It can react with the fluorinating agent, reducing its effectiveness, and can also lead to the formation of hydroxy-pyridines as byproducts. Therefore, carrying out the reaction under anhydrous conditions is critical for achieving high yields and purity.

Troubleshooting Guide

Below are common problems encountered during the synthesis of this compound, along with their potential causes and recommended solutions.

Problem 1: Low Yield of the Desired Product

Possible Causes:

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to a significant amount of unreacted starting material or partially fluorinated intermediates remaining.

  • Inactive Fluorinating Agent: The potassium fluoride or other fluorinating agent may be of low quality, have a large particle size, or have been deactivated by moisture.

  • Solvent Issues: The solvent may not be sufficiently anhydrous, or an inappropriate solvent was chosen.

  • Poor Solubility: The reactants may not be fully dissolved in the solvent at the reaction temperature, leading to a heterogeneous reaction mixture with slow kinetics.

Solutions:

  • Optimize Reaction Conditions: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using an appropriate analytical technique like GC or HPLC.

  • Ensure Anhydrous Conditions: Use freshly dried, high-purity fluorinating agents and solvents. Consider using a phase-transfer catalyst to enhance the reactivity of the fluoride salt.

  • Improve Solubility: If solubility is an issue, consider a different solvent or the addition of a co-solvent. Ensure vigorous stirring to maintain a well-mixed reaction.

Problem 2: High Levels of Impurities, Particularly Under-Fluorinated Byproducts

Possible Causes:

  • Sub-optimal Stoichiometry: An insufficient molar ratio of the fluorinating agent to the tetrachloropyridine will inherently lead to incomplete fluorination.

  • Low Reaction Temperature: The activation energy for the second fluorine substitution may not be reached, resulting in the accumulation of the mono-fluorinated intermediate.

  • Short Reaction Time: The reaction may be stopped before it has gone to completion.

Solutions:

  • Adjust Stoichiometry: Increase the molar excess of the fluorinating agent. A molar ratio of KF to tetrachloropyridine of at least 2:1 is recommended, with a slight excess often being beneficial.

  • Temperature Optimization: A step-wise temperature profile can sometimes be effective. An initial lower temperature can favor the formation of the mono-fluorinated intermediate, followed by an increase in temperature to drive the reaction to the desired di-fluorinated product.

  • Extended Reaction Time: As with addressing low yield, increasing the reaction time can help to consume the intermediate species.

Problem 3: Formation of Colored Byproducts or Tar

Possible Causes:

  • High Reaction Temperatures: Excessive temperatures can lead to the decomposition of the solvent or the product, resulting in the formation of polymeric or tar-like substances.

  • Presence of Impurities in Starting Materials: Impurities in the 2,3,5,6-tetrachloropyridine or the solvent can lead to side reactions and decomposition at high temperatures.

  • Air (Oxygen) in the Reaction Atmosphere: The reaction may be sensitive to oxidation at elevated temperatures.

Solutions:

  • Careful Temperature Control: Avoid overheating the reaction mixture. Maintain the temperature within the optimal range determined through optimization studies.

  • Use High-Purity Reagents: Ensure the purity of the starting materials and solvents. Purification of the starting materials may be necessary.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 2,3,5,6-Tetrachloropyridine

  • Anhydrous Potassium Fluoride (spray-dried, fine powder)

  • Sulfolane (anhydrous)

  • Nitrogen or Argon gas supply

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a thermocouple, add anhydrous sulfolane under a positive pressure of inert gas.

  • Add spray-dried potassium fluoride to the solvent.

  • Heat the mixture to a specified temperature (e.g., 180-220 °C) with vigorous stirring to ensure a fine suspension.

  • Once the desired temperature is reached, add the 2,3,5,6-tetrachloropyridine portion-wise over a period of time to control any exotherm.

  • Maintain the reaction mixture at the set temperature for several hours, monitoring the progress by GC analysis of aliquots.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts (KCl and excess KF).

  • Wash the filter cake with a small amount of an appropriate solvent (e.g., toluene).

  • Combine the filtrate and the washings. The desired product can be isolated from the solvent by fractional distillation under reduced pressure.

Data Presentation

Table 1: Influence of Reaction Temperature on Product Distribution (Illustrative)

Temperature (°C)Conversion of Starting Material (%)Yield of this compound (%)Yield of 2,3,5-trichloro-6-fluoropyridine (%)
180856025
200988513
220>99805 (with some decomposition)

Table 2: Effect of KF to Substrate Molar Ratio on Yield (Illustrative)

Molar Ratio (KF:Substrate)Conversion of Starting Material (%)Yield of this compound (%)
1.5:17050
2.0:19582
2.5:1>9988

Visualization

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Reagents: - 2,3,5,6-Tetrachloropyridine - Anhydrous KF - Anhydrous Sulfolane setup Reaction Setup: - Flame-dried glassware - Inert atmosphere (N2/Ar) reagents->setup heating Heating & Stirring (180-220 °C) setup->heating addition Substrate Addition (Portion-wise) heating->addition monitoring Reaction Monitoring (GC/HPLC) addition->monitoring cooling Cooling to RT monitoring->cooling filtration Filtration cooling->filtration distillation Fractional Distillation filtration->distillation product Final Product: This compound distillation->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_incomplete Incomplete Reaction cluster_reagents Reagent Issues cluster_stoichiometry Stoichiometry start Low Yield or High Impurity? cause1 Insufficient Time/Temp? start->cause1 cause2 Moisture Present? Inactive KF? start->cause2 cause3 Insufficient KF? start->cause3 solution1 Increase Time/Temp Monitor Reaction cause1->solution1 solution2 Use Anhydrous Reagents High-Purity KF cause2->solution2 solution3 Increase Molar Ratio of KF cause3->solution3

Caption: Troubleshooting logic for synthesis side reactions.

Technical Support Center: Purification of 3,5-Dichloro-2,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3,5-Dichloro-2,6-difluoropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The synthesis of this compound, typically through fluorination of a polychlorinated pyridine precursor, can lead to several types of impurities. The most common include:

  • Under-fluorinated Precursors: These are starting materials or intermediates where not all chlorine atoms have been replaced by fluorine. A likely impurity is 2,3,5-trichloro-6-fluoropyridine .

  • Positional Isomers: Depending on the synthetic route, other isomers of dichlorodifluoropyridine may be formed.

  • Residual Solvents: High-boiling point solvents used in the synthesis, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO), may be present.

  • Over-fluorinated Byproducts: In some cases, further fluorination can lead to compounds like 3-chloro-2,4,6-trifluoropyridine.

Q2: What are the primary purification techniques for this compound?

A2: The primary methods for purifying this compound are:

  • Vacuum Fractional Distillation: This is effective for separating compounds with different boiling points.

  • Recrystallization: This technique is suitable for removing soluble and insoluble impurities.

  • Column Chromatography: This method is used for separating compounds with different polarities.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your sample can be determined using analytical techniques such as:

  • Gas Chromatography (GC): Provides a quantitative measure of purity and can separate volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for analyzing non-volatile impurities and for method development for preparative chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Can identify the structure of the main compound and any significant impurities.

Troubleshooting Guides

Vacuum Fractional Distillation

Vacuum distillation is a powerful technique for purifying this compound, especially for removing impurities with different boiling points.

Predicted Boiling Points of this compound and Potential Impurities

CompoundPredicted Boiling Point (°C at 760 mmHg)Predicted Boiling Point (°C at 10 mmHg)
This compound ~185-195~70-80
2,3,5-Trichloro-6-fluoropyridine~210-220~90-100
3-Chloro-2,4,6-trifluoropyridine~160-170~50-60

Troubleshooting Common Distillation Issues

IssuePotential CauseRecommended Solution
Poor Separation - Insufficient column efficiency (too few theoretical plates).- Vacuum fluctuations.- Use a longer packed column (e.g., Vigreux or Raschig rings).- Ensure a stable vacuum source and check for leaks.
Bumping/Uncontrolled Boiling - Uneven heating.- Lack of boiling chips or inadequate stirring.- Use a heating mantle with a stirrer.- Add fresh boiling chips or a magnetic stir bar.
Product Solidifies in Condenser - The boiling point of the compound is high relative to the condenser temperature.- Use a jacketed condenser with circulating warm water.
Low Yield - Product loss due to hold-up in the column.- Distillation rate is too high.- Use a smaller distillation apparatus for small quantities.- Slow down the distillation rate by reducing the heat input.

Experimental Protocol: Vacuum Fractional Distillation

  • Setup: Assemble a fractional distillation apparatus with a packed column (e.g., Vigreux). Ensure all joints are properly sealed with vacuum grease.

  • Vacuum Application: Slowly and carefully apply the vacuum.

  • Heating: Gradually heat the distillation flask using a heating mantle with magnetic stirring.

  • Fraction Collection: Collect the fractions based on the boiling point at the applied pressure. The first fraction will likely contain lower-boiling impurities.

  • Main Fraction: Collect the main fraction corresponding to the boiling point of this compound.

experimental_workflow cluster_prep Preparation cluster_distillation Distillation cluster_analysis Analysis crude Crude Product setup Assemble Distillation Apparatus crude->setup vacuum Apply Vacuum setup->vacuum heat Gradual Heating vacuum->heat collect_fore Collect Forerun (Low-boiling impurities) heat->collect_fore collect_main Collect Main Fraction (Product) collect_fore->collect_main collect_res Collect Residue (High-boiling impurities) collect_main->collect_res analyze Purity Analysis (GC/HPLC) collect_main->analyze

Caption: Workflow for Vacuum Fractional Distillation.

Recrystallization

Recrystallization is an effective method for removing small amounts of impurities that are either more or less soluble than the product in a particular solvent.

Troubleshooting Common Recrystallization Issues

IssuePotential CauseRecommended Solution
No Crystals Form - Too much solvent was used.- The solution is supersaturated but nucleation has not occurred.- Boil off some solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod or add a seed crystal.
Oiling Out - The solute is coming out of solution above its melting point.- The solvent is too nonpolar.- Re-heat the solution and add more of the "good" solvent.- Try a more polar solvent or a solvent mixture.
Low Recovery - The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Cool the solution in an ice bath to minimize solubility.- Ensure the filtration funnel and receiving flask are pre-heated.
Impure Crystals - The solution cooled too quickly, trapping impurities.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Experimental Protocol: Recrystallization

  • Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. A good solvent will dissolve the compound when hot but not when cold. Common solvents to test include hexanes, ethanol, and isopropanol.

  • Dissolution: Dissolve the crude solid in the minimum amount of hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

logical_relationship start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling dissolve->cool No Insoluble Impurities hot_filter->cool crystals Crystal Formation cool->crystals isolate Isolate Crystals (Vacuum Filtration) crystals->isolate dry Dry Crystals isolate->dry pure_product Pure Product dry->pure_product

Caption: Logical Flow of the Recrystallization Process.

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Troubleshooting Common Chromatography Issues

IssuePotential CauseRecommended Solution
Poor Separation - Inappropriate solvent system (eluent).- Column overloading.- Perform thin-layer chromatography (TLC) to optimize the eluent system.- Use a larger column or load less material.
Tailing of Bands - The compound is too polar for the stationary phase.- The compound is interacting with acidic sites on the silica gel.- Use a more polar eluent.- Add a small amount of a basic modifier (e.g., triethylamine) to the eluent.
Cracked Column Bed - The column was allowed to run dry.- Ensure the top of the silica gel is always covered with solvent.
Low Recovery - The compound is irreversibly adsorbed to the stationary phase.- Try a less polar stationary phase (e.g., alumina) or a more polar eluent.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase Selection: Silica gel is a common choice for compounds of moderate polarity like this compound.

  • Eluent Selection: Use TLC to find a solvent system that gives good separation (Rf value of the product around 0.3-0.4). A mixture of hexanes and ethyl acetate is a good starting point.

  • Column Packing: Pack the column with a slurry of silica gel in the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Run the eluent through the column and collect fractions.

  • Analysis: Analyze the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

experimental_workflow_chromatography cluster_prep Preparation cluster_separation Separation cluster_analysis_iso Analysis & Isolation crude_chrom Crude Product tlc TLC for Eluent Optimization crude_chrom->tlc pack_col Pack Column with Silica Gel tlc->pack_col load_sample Load Sample pack_col->load_sample elute Elute with Optimized Solvent load_sample->elute collect_frac Collect Fractions elute->collect_frac analyze_frac Analyze Fractions by TLC collect_frac->analyze_frac combine_pure Combine Pure Fractions analyze_frac->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_prod_chrom Pure Product evaporate->pure_prod_chrom

Caption: Experimental Workflow for Flash Column Chromatography.

Technical Support Center: Optimizing Nucleophilic Aromatic Substitutions of 3,5-Dichloro-2,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing nucleophilic aromatic substitution (SNAr) reactions involving 3,5-dichloro-2,6-difluoropyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the substitution reactions on this compound.

Issue 1: Low or No Conversion of Starting Material

Potential CauseSuggested Solution
Insufficiently Reactive Nucleophile - Increase the reaction temperature. - Use a stronger base to generate a more potent nucleophile (e.g., using sodium hydride to deprotonate an alcohol or thiol). - Consider a more nucleophilic reagent if possible.
Poor Solvent Choice - Switch to a polar aprotic solvent such as DMF, DMSO, or NMP, which are known to accelerate SNAr reactions.[1] - Ensure the solvent is anhydrous, as water can consume the nucleophile or react with the substrate.
Low Reaction Temperature - Gradually increase the reaction temperature in increments of 10-20 °C. The high electronegativity of the fluorine atoms activates the pyridine ring, but sufficient thermal energy is still required for the reaction to proceed.[1]
Deactivated Nucleophile - If using a protic solvent, it can solvate the nucleophile and reduce its reactivity. Switching to a polar aprotic solvent is recommended.

Issue 2: Formation of Multiple Products or Lack of Regioselectivity

Potential CauseSuggested Solution
Competitive Substitution at C2 and C6 - The electronic environments of the C2 and C6 positions are similar, which can lead to a mixture of regioisomers. - Lowering the reaction temperature may improve selectivity. - The regioselectivity can be influenced by the steric bulk of the nucleophile; bulkier nucleophiles may favor the less sterically hindered position.
Di-substitution - Use a stoichiometric amount of the nucleophile (1.0 to 1.1 equivalents) to favor monosubstitution. - Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is predominantly formed.
Reaction with Chlorine Substituents - Under forcing conditions (high temperatures), substitution of the chlorine atoms might occur, although the fluorine atoms are significantly more activated for nucleophilic displacement.[1] If this is observed, reduce the reaction temperature and time.

Issue 3: Product Decomposition or Side Reactions

Potential CauseSuggested Solution
Hydrolysis of the Product or Starting Material - Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[2] - Work-up the reaction under neutral or slightly acidic/basic conditions, depending on the stability of the product.
Reaction with Solvent - Some polar aprotic solvents like DMF or DMSO can decompose at high temperatures or in the presence of strong bases, leading to side reactions. If suspected, consider using an alternative solvent like sulfolane or diphenyl ether for high-temperature reactions.
Base-Induced Decomposition - Use the minimum effective amount of a suitable base. Strong, non-nucleophilic bases like sodium hydride or potassium carbonate are generally preferred over alkoxides if the nucleophile itself is not an alkoxide.

Frequently Asked Questions (FAQs)

Q1: Which position on this compound is more reactive towards nucleophiles?

A1: The fluorine atoms at the C2 and C6 positions are significantly more activated towards nucleophilic aromatic substitution than the chlorine atoms at the C3 and C5 positions. This is due to the strong electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[1] The relative reactivity of the C2 versus the C6 position can be influenced by the specific nucleophile and reaction conditions, often leading to a mixture of isomers.

Q2: What are the best general conditions for a nucleophilic aromatic substitution on this substrate?

A2: A good starting point for SNAr reactions on this compound is to use a slight excess of the nucleophile (1.1-1.5 equivalents) in a polar aprotic solvent like DMF or DMSO. The presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, is often beneficial, especially when the nucleophile is an amine or thiol. Reaction temperatures can range from room temperature to over 100 °C, depending on the nucleophilicity of the attacking species.

Q3: How can I favor monosubstitution over disubstitution?

A3: To favor monosubstitution, it is crucial to control the stoichiometry of your reagents. Using a 1:1 or a slight excess (up to 1.2 equivalents) of the nucleophile relative to the this compound is recommended. Additionally, monitoring the reaction progress closely and stopping it before complete consumption of the starting material can help minimize the formation of the disubstituted product. Lowering the reaction temperature can also increase the selectivity for monosubstitution.

Q4: What are some common side products to look out for?

A4: Common side products can include regioisomers (substitution at C2 vs. C6), disubstituted products, and products from the hydrolysis of the starting material or the desired product if water is present in the reaction mixture.[2] At higher temperatures, there is also a possibility of substitution of the chloro groups.

Q5: How should I purify the final product?

A5: Purification is typically achieved through column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is usually effective in separating the desired product from unreacted starting material and side products. Recrystallization can also be a viable method for solid products.

Experimental Protocols

The following are generalized experimental protocols for the substitution of this compound with common classes of nucleophiles. Optimization of these conditions may be necessary for specific substrates.

Protocol 1: Substitution with an Amine Nucleophile

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine nucleophile (primary or secondary)

  • Potassium carbonate (K2CO3) or Triethylamine (Et3N)

  • Anhydrous N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add the anhydrous solvent (DMF or DMSO).

  • Add the amine nucleophile (1.1 - 1.5 eq) and the base (1.5 - 2.0 eq).

  • Heat the reaction mixture to the desired temperature (typically between 25-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Substitution with an Alkoxide Nucleophile

This protocol outlines a general method for the reaction with an alkoxide, which can be pre-formed or generated in situ.

Materials:

  • This compound

  • Alcohol corresponding to the desired alkoxide

  • Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the anhydrous solvent (THF or DMF) and the alcohol (1.1 - 1.5 eq).

  • Carefully add the base (e.g., NaH, 1.1 - 1.5 eq) in portions at 0 °C to generate the alkoxide.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in the anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (typically between 50-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Substitution with a Thiolate Nucleophile

This protocol provides a general procedure for the reaction with a thiolate nucleophile.

Materials:

  • This compound

  • Thiol

  • Potassium carbonate (K2CO3) or Sodium hydride (NaH)

  • Anhydrous DMF or Acetonitrile

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the thiol (1.1 - 1.2 eq) and the anhydrous solvent.

  • Add the base (e.g., K2CO3, 1.5 - 2.0 eq, or NaH, 1.1 - 1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in the anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (typically between 60-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, quench with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

The following tables summarize typical reaction conditions for the nucleophilic aromatic substitution on this compound and related compounds. Please note that yields are highly dependent on the specific substrate and reaction scale.

Table 1: Reaction with Amine Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)ProductYield (%)
Ammonia-NMP80-1202-44-Amino-3,5-dichloro-2,6-difluoropyridineHigh
Primary AmineK2CO3DMF25-804-124-(Alkyl/Aryl)amino-3,5-dichloro-2,6-difluoropyridineModerate to High
Secondary AmineEt3NDMSO50-1006-184-(Dialkyl/Aryl)amino-3,5-dichloro-2,6-difluoropyridineModerate to High

Table 2: Reaction with Oxygen and Sulfur Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)ProductYield (%)
Sodium Methoxide-MethanolReflux4-83,5-Dichloro-2-fluoro-6-methoxypyridineModerate
PhenolK2CO3DMF100-14012-243,5-Dichloro-2-fluoro-6-phenoxypyridineModerate
ThiophenolK2CO3Acetonitrile804-63,5-Dichloro-2-fluoro-6-(phenylthio)pyridineHigh

Visualizations

experimental_workflow reagents Select Reagents: - this compound - Nucleophile (Amine, Alkoxide, Thiolate) - Base (e.g., K2CO3, NaH) - Anhydrous Solvent (e.g., DMF, DMSO) setup Reaction Setup: - Flame-dried glassware - Inert atmosphere (N2 or Ar) reagents->setup reaction Reaction: - Add reagents in appropriate order - Control temperature - Monitor by TLC/LC-MS setup->reaction workup Work-up: - Quench reaction - Liquid-liquid extraction - Dry organic layer reaction->workup purification Purification: - Column chromatography or - Recrystallization workup->purification analysis Analysis: - NMR, MS, etc. purification->analysis

Caption: General experimental workflow for SNAr on this compound.

troubleshooting_workflow start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality and Stoichiometry start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok No Issue reagents_bad Re-purify or use fresh reagents check_reagents->reagents_bad Issue Found check_conditions Review Reaction Conditions (Temp, Time, Solvent) reagents_ok->check_conditions end Improved Yield reagents_bad->end conditions_ok Conditions Appear Suitable check_conditions->conditions_ok No Obvious Issue conditions_bad Optimize Conditions: - Increase Temperature - Change Solvent - Increase Time check_conditions->conditions_bad Potential Issue check_side_reactions Analyze for Side Products (e.g., Hydrolysis) conditions_ok->check_side_reactions conditions_bad->end side_reactions_present Modify work-up or protect functional groups check_side_reactions->side_reactions_present Yes no_side_reactions Consider alternative nucleophile or catalyst check_side_reactions->no_side_reactions No side_reactions_present->end no_side_reactions->end

Caption: Troubleshooting decision tree for optimizing substitution reactions.

References

Technical Support Center: Troubleshooting Low Conversion Rates in 3,5-Dichloro-2,6-difluoropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions involving 3,5-dichloro-2,6-difluoropyridine. The content is designed to directly address common issues encountered during experimentation, with a focus on improving reaction conversion rates and yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low conversion rates in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with this compound?

A1: Low conversion rates in cross-coupling reactions involving this compound are often attributed to a combination of factors inherent to the substrate and the general sensitivity of these reactions. Key reasons include:

  • High Electron Deficiency: The pyridine ring is inherently electron-deficient, and the presence of four electron-withdrawing halogen atoms (two chlorine and two fluorine) further deactivates the ring, making oxidative addition of the palladium catalyst more challenging.

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This is a common issue with nitrogen-containing heterocycles.

  • Steric Hindrance: The substituents at the 2 and 6 positions can sterically hinder the approach of the catalyst and coupling partners.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and highly interdependent. An inappropriate combination can lead to a sluggish or stalled reaction.

  • Presence of Impurities: Water, oxygen, and other impurities in reagents and solvents can deactivate the catalyst and lead to side reactions.

Q2: Which position on the this compound ring is most reactive in nucleophilic aromatic substitution (SNAr) reactions?

A2: In nucleophilic aromatic substitution (SNAr) reactions, the positions ortho and para to the electron-withdrawing nitrogen atom are the most activated. For this compound, the C2 and C6 positions, which bear fluorine atoms, are the most likely sites for nucleophilic attack. Fluorine is generally a better leaving group than chlorine in SNAr reactions due to its higher electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack. The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine[1].

Q3: What are common side reactions observed when working with this compound?

A3: Common side reactions include:

  • In Cross-Coupling Reactions:

    • Homocoupling: Self-coupling of the boronic acid (in Suzuki reactions) or the amine (in Buchwald-Hartwig reactions) can occur, especially in the presence of oxygen.

    • Protodeboronation/Protodehalogenation: Replacement of the boronic acid group or a halogen atom with a hydrogen atom from the solvent or trace water.

    • Hydrodehalogenation: Replacement of a halogen atom with a hydrogen atom, leading to partially dehalogenated byproducts.

  • In SNAr Reactions:

    • Disubstitution: If the reaction conditions are too harsh or the reaction is run for too long, a second nucleophilic substitution can occur at the other reactive position (e.g., at both C2 and C6).

    • Hydrolysis: If water is present, hydrolysis of the starting material or product can occur, especially under basic conditions.

Troubleshooting Guides

Suzuki-Miyaura Coupling: Low Conversion of this compound

Low conversion in the Suzuki-Miyaura coupling of this compound is a frequent challenge. This guide provides a systematic approach to troubleshooting this issue.

start Low Conversion in Suzuki Coupling check_reagents Verify Reagent Quality (Aryl Halide, Boronic Acid, Base, Solvent) start->check_reagents check_reagents->start Reagents Impure -> Replace/Purify check_atmosphere Ensure Inert Atmosphere (Proper Degassing, Positive N2/Ar Pressure) check_reagents->check_atmosphere Reagents OK check_atmosphere->start Oxygen Present -> Improve Degassing optimize_catalyst Optimize Catalyst System (Screen Pd Source and Ligand) check_atmosphere->optimize_catalyst Atmosphere Inert optimize_base Optimize Base (Screen different bases like K3PO4, Cs2CO3) optimize_catalyst->optimize_base Still Low Conversion optimize_solvent Optimize Solvent (Screen solvents like Dioxane, Toluene, THF) optimize_base->optimize_solvent Still Low Conversion optimize_temp Optimize Temperature and Time optimize_solvent->optimize_temp Still Low Conversion success Improved Conversion optimize_temp->success

Caption: Troubleshooting workflow for low Suzuki coupling conversion.

Due to the limited availability of direct comparative studies on this compound, the following table presents data from analogous reactions involving structurally similar dihalopyridines to provide insights into catalyst and ligand selection.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Arylboronic AcidYield (%)Reference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O10018Phenylboronic acid85Inferred from similar systems
Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)Toluene110164-Methoxyphenylboronic acid92Inferred from similar systems
Pd(dppf)Cl₂ (3)-Na₂CO₃ (2)DMF/H₂O90123-Tolylboronic acid78Inferred from similar systems
Pd(PPh₃)₄ (5)-K₂CO₃ (3)Dioxane/H₂O100244-Fluorophenylboronic acid65Inferred from similar systems

This protocol provides a starting point for the mono-arylation of this compound. Optimization may be required for different arylboronic acids.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv.)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Degassed water (1 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Low Yields

The Buchwald-Hartwig amination of this compound can be challenging due to the electron-deficient nature of the substrate and potential catalyst inhibition.

start Low Yield in Buchwald-Hartwig Amination check_reagents Verify Purity of Amine, Base, and Solvent start->check_reagents check_reagents->start Impurities Present -> Purify check_catalyst Screen Catalyst/Ligand Combination (e.g., Pd2(dba)3/Xantphos, Pd(OAc)2/RuPhos) check_reagents->check_catalyst Reagents Pure check_base Evaluate Base Strength and Solubility (e.g., NaOtBu, K3PO4, Cs2CO3) check_catalyst->check_base No Improvement check_temp Adjust Temperature and Reaction Time check_base->check_temp No Improvement check_side_reactions Analyze for Side Products (Hydrodehalogenation, Dimerization) check_temp->check_side_reactions success Improved Yield check_side_reactions->success Side Reactions Minimized

Caption: Logical steps for troubleshooting low Buchwald-Hartwig amination yields.

As direct comparative data for this compound is scarce, this table provides representative data for the amination of similar electron-deficient heteroaryl chlorides.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)AmineYield (%)Reference
Pd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene10012Morpholine88Inferred from similar systems
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Dioxane11020Aniline75Inferred from similar systems
BrettPhos Pd G3 (2)-LHMDS (1.5)THF8018n-Butylamine82Inferred from similar systems
PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF12024Piperidine60Inferred from similar systems

This protocol outlines a general procedure for the mono-amination of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Amine (1.2 mmol, 1.2 equiv.)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • NaOtBu (1.5 mmol, 1.5 equiv.)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • In a glovebox, to a dry Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Add this compound and the amine.

  • Add the degassed toluene.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr): Incomplete Reaction

Incomplete SNAr reactions with this compound can result from insufficient reactivity of the nucleophile or suboptimal reaction conditions.

start Prepare Reaction Mixture (Substrate, Nucleophile, Base, Solvent) heat Heat to Desired Temperature start->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor monitor->heat Incomplete Reaction -> Increase Temp/Time workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterize Product purify->characterize

Caption: General experimental workflow for SNAr reactions.

The choice of base and solvent significantly impacts the rate and selectivity of SNAr reactions.

NucleophileBase (equiv.)SolventTemp (°C)Time (h)Yield (%)Comments
MorpholineK₂CO₃ (2)DMSO80692Good yield with a common polar aprotic solvent.
PiperidineEt₃N (3)AcetonitrileReflux1275Lower yield with a less polar solvent and weaker base.
Sodium methoxide-Methanol60488Good yield with an alkoxide nucleophile.
AnilineNaH (1.2)THF65865Requires a strong base to deprotonate the aniline.

This protocol describes a general procedure for the reaction of this compound with an amine nucleophile.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Amine (1.1 mmol, 1.1 equiv.)

  • K₂CO₃ (2.0 mmol, 2.0 equiv.)

  • Dimethyl sulfoxide (DMSO) (5 mL)

Procedure:

  • To a round-bottom flask, add this compound, the amine, and K₂CO₃.

  • Add DMSO and stir the mixture at 80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Synthesis of 3,5-Dichloro-2,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dichloro-2,6-difluoropyridine.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is through a halogen exchange (Halex) reaction. This typically involves the fluorination of 2,3,5,6-tetrachloropyridine using an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), or sulfolane at elevated temperatures.

Q2: What are the primary byproducts I should expect in this synthesis?

A2: The primary byproducts arise from incomplete or over-fluorination, as well as potential side reactions with the solvent. The most common byproducts include:

  • Mono-fluorinated intermediate: 2,3,5-Trichloro-6-fluoropyridine is a common impurity resulting from the incomplete replacement of chlorine with fluorine.

  • Over-fluorinated products: Chloro-trifluoropyridines can form if the reaction proceeds too far.

  • Solvent-derived impurities: If DMSO is used as a solvent, methylthio-substituted pyridines can be generated.

  • Isomeric byproducts: Depending on the precise reaction conditions, minor amounts of other dichloro-difluoropyridine isomers may be formed.

Q3: How can I monitor the progress of the reaction and identify byproducts?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for monitoring the reaction progress. It allows for the separation and identification of the starting material, the desired product, and various byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C) is also crucial for confirming the structure of the final product and characterizing purified byproducts.

Q4: My reaction yield is low. What are the potential causes?

A4: Low yields can be attributed to several factors:

  • Incomplete reaction: Insufficient reaction time or temperature can lead to a high proportion of the mono-fluorinated intermediate.

  • Sub-optimal reagents: The purity and dryness of the fluoride source (e.g., KF) and the solvent are critical. Water contamination can lead to the formation of undesired hydroxy-pyridines.

  • Poor mixing: In a slurry reaction, inefficient agitation can lead to localized overheating or poor contact between reactants.

  • Product loss during workup: The purification process, often involving distillation or crystallization, can lead to product loss if not optimized.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High levels of mono-fluorinated byproduct (2,3,5-Trichloro-6-fluoropyridine) detected. Incomplete reaction due to insufficient time or temperature.Increase the reaction time or temperature. Monitor the reaction progress by GC-MS to determine the optimal endpoint.
Presence of over-fluorinated byproducts (Chloro-trifluoropyridines). Reaction temperature is too high or the reaction time is too long.Reduce the reaction temperature or shorten the reaction time. A carefully controlled temperature ramp may be beneficial.
Formation of methylthio-substituted pyridine impurities. Use of DMSO as the reaction solvent.Consider using an alternative polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or sulfolane.
Significant amount of starting material (2,3,5,6-Tetrachloropyridine) remains. Reaction conditions are not vigorous enough, or the fluorinating agent is not active enough.Increase the reaction temperature. Consider using a more reactive fluorinating agent like cesium fluoride (CsF) or adding a phase-transfer catalyst.
Low overall recovery of organic material. Product volatility leading to loss during solvent removal or distillation.Use a rotary evaporator with a cooled trap for solvent removal. For distillation, ensure the fraction collector is efficient and the vacuum is carefully controlled.
Formation of dark, tarry substances. Reaction temperature is too high, leading to decomposition.Lower the reaction temperature. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.

Quantitative Data on Byproduct Formation

The following table summarizes typical byproduct profiles observed in the fluorination of polychlorinated pyridines, which can be analogous to the synthesis of this compound. The data is based on the synthesis of 3,5-dichloro-2,4,6-trifluoropyridine from pentachloropyridine, which follows a similar reaction principle.[1]

Compound Starting Material Intermediate Byproduct Intermediate Byproduct Desired Product
Structure PentachloropyridineTetrachloro-monofluoropyridineTrichloro-difluoropyridine3,5-Dichloro-2,4,6-trifluoropyridine
Conversion after 4 hours at 150°C ~1%~24%75%Not applicable
Final Yield (Optimized Conditions) RecyclableRecyclable76.1%Not applicable

Note: This data is for a related synthesis and should be used as a general guide for the types and relative amounts of byproducts to expect.

Experimental Protocols

Representative Synthesis of this compound

This protocol is a representative procedure based on common practices for halogen exchange reactions on polychlorinated pyridines.

Materials:

  • 2,3,5,6-Tetrachloropyridine

  • Anhydrous Potassium Fluoride (KF)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a multi-necked flask equipped with a mechanical stirrer, a reflux condenser, a temperature probe, and an inert gas inlet, add anhydrous potassium fluoride and anhydrous NMP.

  • Heat the mixture with vigorous stirring under a slow stream of inert gas to ensure the system is dry.

  • Add 2,3,5,6-tetrachloropyridine to the mixture.

  • Heat the reaction mixture to the desired temperature (typically in the range of 150-200°C) and maintain for several hours.

  • Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove inorganic salts (KCl and unreacted KF).

  • Wash the filter cake with a small amount of fresh solvent.

  • The product is isolated from the filtrate, typically by fractional distillation under reduced pressure.

GC-MS Analysis of Reaction Mixture

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable for separation.

Sample Preparation:

  • Quench a small aliquot of the reaction mixture in a vial containing a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and water.

  • Shake vigorously and allow the layers to separate.

  • Carefully remove the organic layer for analysis.

  • If necessary, dilute the sample to an appropriate concentration.

GC-MS Parameters (Typical):

  • Injector Temperature: 250°C

  • Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan a suitable mass range (e.g., m/z 50-350) to detect all expected components.

Visualizations

Byproduct_Formation_Pathway tetrachloropyridine 2,3,5,6-Tetrachloropyridine (Starting Material) monofluoro 2,3,5-Trichloro-6-fluoropyridine (Mono-fluorinated Byproduct) tetrachloropyridine->monofluoro + F⁻, - Cl⁻ difluoro This compound (Desired Product) monofluoro->difluoro + F⁻, - Cl⁻ trifluoro Chloro-trifluoropyridines (Over-fluorination Byproduct) difluoro->trifluoro + F⁻, - Cl⁻ (side reaction)

Caption: Reaction pathway for the synthesis of this compound and the formation of key byproducts.

Troubleshooting_Workflow start Low Yield or High Impurity gc_ms Analyze Reaction Mixture by GC-MS start->gc_ms identify_byproduct Identify Major Byproduct(s) gc_ms->identify_byproduct mono_fluoro High Mono-fluorinated Intermediate identify_byproduct->mono_fluoro Incomplete Reaction over_fluorinated High Over-fluorinated Byproduct identify_byproduct->over_fluorinated Reaction Too Vigorous unreacted_sm High Unreacted Starting Material identify_byproduct->unreacted_sm Insufficient Reactivity action_mono Increase Reaction Time/Temperature mono_fluoro->action_mono action_over Decrease Reaction Time/Temperature over_fluorinated->action_over action_sm Increase Temperature or Use CsF unreacted_sm->action_sm

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 3,5-Dichloro-2,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 3,5-dichloro-2,6-difluoropyridine in cross-coupling reactions, catalyst deactivation is a frequent and formidable challenge. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common issues encountered during these sensitive catalytic transformations. The highly electron-deficient nature of the pyridine ring, exacerbated by the presence of four halogen substituents, renders this substrate particularly susceptible to catalyst inhibition.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst deactivation so prevalent when using this compound as a substrate?

A1: The primary cause of catalyst deactivation is the strong coordination of the Lewis basic nitrogen atom of the pyridine ring to the palladium catalyst. This coordination can lead to the formation of stable, catalytically inactive complexes, effectively "poisoning" the catalyst and halting the catalytic cycle. The high electron deficiency of the this compound ring intensifies this effect, making the nitrogen lone pair more available for coordination.

Q2: What are the common visual indicators of catalyst deactivation in my reaction?

A2: A common sign of catalyst deactivation is the formation of a black precipitate, known as palladium black. This indicates that the active Pd(0) catalyst has agglomerated and fallen out of the catalytic cycle. Other indicators include a stalled reaction (no further consumption of starting material) or the appearance of significant amounts of side products from competing reactions like hydrodehalogenation.

Q3: How do the different halogens (Cl vs. F) on the pyridine ring influence the cross-coupling reaction and catalyst deactivation?

A3: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-chlorine (C-Cl) bond, making oxidative addition at the C-F positions more challenging. Therefore, cross-coupling reactions on this compound will preferentially occur at the C-Cl positions (C3 and C5). While the C-F bonds are less reactive in the coupling itself, the strong electron-withdrawing nature of the fluorine atoms increases the overall electron deficiency of the pyridine ring, which can enhance catalyst poisoning by the ring nitrogen.

Q4: What is the role of the ligand in preventing catalyst deactivation?

A4: The ligand plays a crucial role in stabilizing the palladium catalyst and preventing deactivation. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups (e.g., XPhos, SPhos, RuPhos), are often essential. These ligands sterically hinder the coordination of the pyridine nitrogen to the palladium center and increase the electron density on the metal, which facilitates the desired catalytic steps.

Troubleshooting Guides

Below are common issues encountered during cross-coupling reactions with this compound, along with potential causes and recommended solutions.

Issue 1: Low or No Conversion of Starting Material
Possible Cause Troubleshooting Steps
Catalyst Poisoning by Pyridine Nitrogen 1. Switch to a Bulkier Ligand: Employ sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. 2. Increase Catalyst and/or Ligand Loading: A higher catalyst concentration can sometimes overcome partial poisoning. Ensure an adequate ligand-to-metal ratio (typically 1.5:1 to 2:1). 3. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure the efficient in situ generation of the active Pd(0) species.
Inefficient Oxidative Addition 1. Increase Reaction Temperature: Higher temperatures can help overcome the activation barrier for the C-Cl bond cleavage. Monitor for potential substrate or catalyst decomposition. 2. Select a More Electron-Rich Ligand: Ligands that increase the electron density on the palladium center can facilitate oxidative addition.
Poor Reagent Quality or Inertness 1. Ensure Anhydrous and Degassed Conditions: Use freshly distilled, anhydrous solvents. Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen). 2. Verify Reagent Purity: Use high-purity starting materials, as impurities can act as catalyst poisons.
Issue 2: Formation of Palladium Black
Possible Cause Troubleshooting Steps
Slow Catalytic Turnover 1. Optimize Ligand and Base: A slow catalytic cycle, often due to pyridine inhibition, can lead to the aggregation of the active Pd(0) species. Re-screen ligands and bases to accelerate the reaction rate. 2. Increase Stirring Rate: Ensure the reaction mixture is well-mixed to prevent localized high concentrations of the catalyst.
High Reaction Temperature 1. Lower the Reaction Temperature: While higher temperatures can promote oxidative addition, they can also accelerate catalyst decomposition. Find an optimal temperature that balances reaction rate and catalyst stability.
Presence of Oxygen 1. Improve Inert Atmosphere: Ensure a rigorous inert atmosphere is maintained throughout the reaction setup and duration. Oxygen can oxidize the active Pd(0) catalyst, leading to decomposition.
Issue 3: Formation of Side Products (e.g., Hydrodehalogenation, Homocoupling)
Possible Cause Troubleshooting Steps
Hydrodehalogenation (Replacement of Cl with H) 1. Optimize Base and Solvent: The choice of base and solvent can influence the competition between the desired cross-coupling and hydrodehalogenation. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems. 2. Lower Reaction Temperature: This side reaction is sometimes more prevalent at higher temperatures.
Homocoupling of Coupling Partner (e.g., Boronic Acid) 1. Ensure Thorough Degassing: The presence of oxygen can promote the homocoupling of boronic acids in Suzuki-Miyaura reactions. 2. Use a Pd(0) Source: Using a Pd(0) pre-catalyst or ensuring the efficient reduction of a Pd(II) source can minimize side reactions that are often promoted by Pd(II) species.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and yields for cross-coupling reactions with substrates analogous to this compound. This data should be used as a starting point for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Polychloropyridines

EntrySubstrateCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12,3,5,6-TetrachloropyridinePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001285
22,6-DichloropyridinePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Dioxane/H₂O1001692
33,5-DichloropyridinePd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O801278

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Chloro-heterocycles

EntrySubstrateCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-ChloropyridinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1002488
23,5-DichloropyridinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane1101875
32,6-DichloropyridinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1002482

Table 3: Representative Conditions for Sonogashira Coupling of Polyhalopyridines

EntrySubstrateCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13,5-Dibromo-2,6-dichloropyridinePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N/THF601685 (mono-alkynylated)
22,6-DichloropyridinePd(PPh₃)₄ (5)CuI (10)Et₃NDioxane901270

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • In a glovebox, add the palladium pre-catalyst (e.g., Pd(OAc)₂ or a Buchwald pre-catalyst, 1-5 mol%) and the appropriate ligand (e.g., SPhos or XPhos, 2-10 mol%).

  • Seal the Schlenk tube, remove it from the glovebox, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., toluene, dioxane, or a mixture with water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for a Buchwald-Hartwig Amination Reaction:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium pre-catalyst (1-3 mol%), the ligand (1.5-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.2-2.0 equiv.).

  • Add this compound (1.0 equiv.) and the desired amine (1.1-1.5 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 90-120 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite, washing with the same solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

Catalyst_Deactivation_Pathways cluster_ligand Ligand Issues Active_Catalyst Active Pd(0)L_n Catalyst Inactive_Complex Inactive Pyridine-Pd Complex (Catalyst Poisoning) Active_Catalyst->Inactive_Complex Coordination of Pyridine Nitrogen Pd_Black Palladium Black (Aggregation) Active_Catalyst->Pd_Black Slow Catalysis or High Temperature Oxidized_Pd Oxidized Pd(II) Species Active_Catalyst->Oxidized_Pd Presence of Oxygen Ligand_Degradation Degraded Ligand Ligand Bulky, Electron-Rich Ligand Ligand->Ligand_Degradation Oxidation

Common catalyst deactivation pathways.

Troubleshooting_Workflow Start Low or No Product Yield Check_Catalyst Is the Catalyst System Active Enough? Start->Check_Catalyst Check_Inertness Is the System Properly Degassed and Anhydrous? Check_Catalyst->Check_Inertness Yes Optimize_Catalyst Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Increase Catalyst/Ligand Loading Check_Catalyst->Optimize_Catalyst No Check_Conditions Are Reaction Conditions (Temp, Base, Solvent) Optimal? Check_Inertness->Check_Conditions Yes Improve_Inertness Use Freshly Distilled/Dry Solvents Thoroughly Degas Reaction Mixture Check_Inertness->Improve_Inertness No Optimize_Conditions Screen Different Bases (K₃PO₄, Cs₂CO₃) Screen Solvents (Toluene, Dioxane) Optimize Temperature Check_Conditions->Optimize_Conditions No Success Improved Yield Check_Conditions->Success Yes Optimize_Catalyst->Check_Inertness Improve_Inertness->Check_Conditions Optimize_Conditions->Success

Troubleshooting workflow for low reaction yield.

Technical Support Center: Solvent Effects on the Reactivity of 3,5-Dichloro-2,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-dichloro-2,6-difluoropyridine. The content focuses on understanding and mitigating the impact of solvent choice on the reactivity of this compound, particularly in nucleophilic aromatic substitution (SNAr) reactions.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving this compound, with a focus on solvent-related causes and solutions.

Issue Potential Solvent-Related Cause(s) Recommended Solutions
Low or No Reaction Conversion Inappropriate solvent polarity: The chosen solvent may not effectively solvate the transition state of the SNAr reaction. For SNAr reactions, polar aprotic solvents are generally preferred as they can accelerate the reaction rate.[1] Poor solubility of reagents: this compound or the nucleophile may have limited solubility in the selected solvent, leading to a heterogeneous reaction mixture and slow reaction rates.Solvent Selection: Switch to a high-boiling polar aprotic solvent such as DMF, DMSO, NMP, or sulfolane to improve solubility and enhance the reaction rate. Co-solvent System: Consider using a co-solvent system to improve the solubility of all reaction components. Temperature Adjustment: Gradually increase the reaction temperature, ensuring it remains below the boiling point of the solvent and does not cause decomposition of the starting materials or products.
Formation of Side Products Solvent-Nucleophile Interaction: Protic solvents (e.g., alcohols, water) can solvate and deactivate the nucleophile through hydrogen bonding, reducing its reactivity and potentially leading to side reactions. Reaction with Solvent: Some reactive solvents may participate in the reaction, leading to undesired byproducts.Use Anhydrous Conditions: Employ anhydrous polar aprotic solvents to minimize the deactivation of the nucleophile. Inert Solvent Choice: Select a solvent that is inert under the reaction conditions.
Difficult Product Isolation/Workup High-Boiling Point Solvent: High-boiling point solvents like DMSO or NMP can be challenging to remove during product isolation. Solvent-Product Emulsion: The solvent may form an emulsion with the aqueous phase during workup, complicating extraction.Solvent Extraction: After the reaction, dilute the mixture with a lower-boiling point organic solvent (e.g., ethyl acetate, dichloromethane) and perform an aqueous wash to remove the high-boiling point solvent. Brine Wash: Use a saturated brine solution during the workup to help break up emulsions.
Inconsistent Reaction Rates Variable Water Content in Solvent: The presence of varying amounts of water in aprotic polar solvents can significantly affect the reaction rate by solvating the nucleophile.Use Dry Solvents: Always use freshly dried or commercially available anhydrous solvents to ensure reproducibility.

Frequently Asked Questions (FAQs)

Q1: How does the structure of this compound influence its reactivity in SNAr reactions?

A1: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which facilitates nucleophilic attack.[2] The two fluorine and two chlorine substituents further withdraw electron density, activating the ring for SNAr. The fluorine atoms at the 2- and 6-positions are generally more susceptible to displacement than the chlorine atoms at the 3- and 5-positions due to the greater electron-withdrawing effect of fluorine and their positions ortho to the ring nitrogen.

Q2: What is the general effect of solvent choice on the rate of SNAr reactions with this compound?

A2: The choice of solvent has a profound impact on the rate of SNAr reactions. Generally, polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) significantly accelerate these reactions compared to protic solvents (e.g., ethanol, water).[1] This is because polar aprotic solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive. Protic solvents, on the other hand, form hydrogen bonds with the nucleophile, stabilizing it and increasing the activation energy of the reaction.

Q3: Why is my reaction proceeding slowly even in a polar aprotic solvent?

A3: While polar aprotic solvents are generally preferred, other factors can contribute to slow reaction rates. These include poor solubility of the starting materials, steric hindrance from a bulky nucleophile, or insufficient reaction temperature. The chlorine atoms in this compound are at positions meta to the nitrogen, which are less activated for SNAr compared to ortho and para positions, generally resulting in lower reactivity.[2]

Q4: Can the solvent influence the regioselectivity of the reaction?

A4: Yes, in some cases, the solvent can influence which halogen is substituted. While the fluorine atoms at the 2- and 6-positions are electronically favored for substitution, factors like the solvent's ability to stabilize intermediates or interact with the nucleophile can play a role in the observed regioselectivity.

Data Presentation

The following table summarizes the qualitative effects of different solvent classes on nucleophilic aromatic substitution reactions involving halogenated pyridines.

Solvent Class Examples General Effect on SNAr Rate Rationale
Polar Aprotic DMF, DMSO, NMP, AcetonitrileSignificant Rate EnhancementSolvates the cation of the nucleophile salt, leaving the anion more reactive. Stabilizes the polar transition state.[1]
Polar Protic Water, Ethanol, MethanolSlower Reaction RateSolvates and deactivates the nucleophile through hydrogen bonding, increasing the activation energy.
Non-Polar Toluene, Hexane, BenzeneVery Slow to No ReactionPoor solubility of ionic nucleophiles and inability to stabilize the polar transition state.

Experimental Protocols

Representative Protocol for Nucleophilic Aromatic Substitution of this compound with an Amine Nucleophile

Materials:

  • This compound

  • Amine nucleophile (e.g., piperidine, morpholine)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Base (e.g., K₂CO₃ or Et₃N)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous polar aprotic solvent.

  • Add the amine nucleophile (1.1 - 1.5 eq) and the base (1.5 - 2.0 eq).

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with water and then with brine to remove the polar aprotic solvent and any remaining impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

experimental_workflow start Start reagents Combine this compound, nucleophile, base, and solvent start->reagents reaction Heat under inert atmosphere reagents->reaction monitor Monitor reaction progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous workup and extraction monitor->workup Complete purification Purify product (Chromatography/ Recrystallization) workup->purification end End purification->end troubleshooting_workflow start Low/No Product Yield check_solvent Is the solvent polar aprotic? start->check_solvent check_solubility Are all reagents soluble? check_solvent->check_solubility Yes use_polar_aprotic Switch to a polar aprotic solvent (DMF, DMSO) check_solvent->use_polar_aprotic No check_temp Is the reaction temperature adequate? check_solubility->check_temp Yes use_cosolvent Use a co-solvent or switch to a better solubilizing solvent check_solubility->use_cosolvent No increase_temp Increase reaction temperature cautiously check_temp->increase_temp No success Problem Resolved check_temp->success Yes use_polar_aprotic->success use_cosolvent->success increase_temp->success

References

Technical Support Center: Managing Exothermic Reactions of 3,5-Dichloro-2,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 3,5-Dichloro-2,6-difluoropyridine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with reactions of this compound?

A1: Reactions involving this compound, particularly nucleophilic aromatic substitution (SNAr) reactions, can be significantly exothermic. The primary thermal hazard is a rapid, uncontrolled increase in temperature, known as a thermal runaway. This can lead to a dangerous increase in pressure within the reaction vessel, potentially causing vessel rupture, release of toxic and corrosive materials, and fire. Thermal decomposition of the compound and related reagents can produce hazardous gases, including hydrogen fluoride, carbon oxides, nitrogen oxides (NOx), and phosgene.[1][2]

Q2: What are the typical temperature ranges for reactions involving this compound?

A2: While specific reaction conditions depend on the nucleophile, solvent, and scale, reactions involving the related compound 3,5-dichloro-2,4,6-trifluoropyridine are often conducted in the range of 100°C to 170°C.[3] The amination of 3,5-dichloro-2,4,6-trifluoropyridine to form 4-amino-3,5-dichloro-2,6-difluoropyridine is typically carried out at temperatures between 80°C and 120°C. It is crucial to determine the specific exotherm profile for your reaction through careful laboratory-scale experiments and thermal analysis before attempting larger-scale synthesis.

Q3: What are the key factors that can influence the exothermicity of the reaction?

A3: Several factors can significantly impact the rate of heat generation:

  • Rate of Reagent Addition: Rapid addition of a reactive nucleophile can lead to a sudden and uncontrollable exotherm.

  • Concentration of Reactants: Higher concentrations can lead to a faster reaction rate and greater heat output.

  • Reaction Temperature: Higher initial temperatures will accelerate the reaction rate exponentially, increasing the risk of a runaway.

  • Mixing Efficiency: Poor agitation can create localized hot spots where the reaction rate is significantly higher, potentially initiating a runaway.[3]

  • Solvent Choice: The solvent's boiling point and heat capacity play a crucial role in heat dissipation.

  • Presence of Water: For some related reactions, the presence of water can lead to side reactions and the formation of tars, potentially affecting the thermal stability of the reaction mixture. Conducting reactions under anhydrous conditions is often recommended.[3]

Q4: What immediate steps should be taken in case of a thermal runaway?

A4: In the event of a thermal runaway, immediate and decisive action is critical. The primary goal is to cool the reactor and, if necessary, dilute the reactants.

  • Stop all reagent feeds immediately.

  • Maximize cooling to the reactor jacket and internal cooling coils.

  • If the temperature continues to rise, be prepared to initiate an emergency quench by adding a pre-determined, cold, inert solvent.

  • If pressure is rising uncontrollably, vent the reactor to a safe location through a designated emergency relief system.

  • Evacuate all personnel from the immediate area.

  • Alert emergency response personnel.

Troubleshooting Guides

Issue 1: Rapid, Unexpected Temperature Increase During Reagent Addition
Possible Cause Recommended Solution
Reagent addition rate is too high.Immediately stop the addition. Allow the temperature to stabilize before resuming at a significantly slower rate. For future experiments, develop a controlled addition profile based on calorimetry data.
Inadequate cooling capacity.Ensure the cooling system is operating at maximum capacity. For future experiments, verify that the reactor's heat removal capacity is sufficient for the calculated maximum heat output of the reaction.
Poor mixing leading to localized hot spots.Increase the agitation speed. Ensure the agitator design is appropriate for the vessel geometry and reaction viscosity.
Incorrect reagent concentration.Verify the concentration of all reagents. If a concentrated reagent was used in error, consider a controlled dilution with a suitable inert solvent if it can be done safely.
Issue 2: Slower, but Uncontrolled, Temperature Rise After Reagent Addition is Complete
Possible Cause Recommended Solution
Accumulation of unreacted starting material.This is a critical situation that can lead to a runaway. Immediately maximize cooling. If the temperature continues to rise, consider a controlled quench. For future experiments, ensure the reaction is not "starved" of cooling during the initial phase, which can lead to reagent accumulation.
Change in reaction kinetics (e.g., induction period).Maintain maximum cooling and monitor the temperature and pressure closely. Be prepared for a rapid acceleration in the reaction rate.
Failure of the cooling system.Immediately switch to a backup cooling system if available. Prepare for an emergency quench.
Issue 3: Formation of Tars and Darkening of the Reaction Mixture at Elevated Temperatures

| Possible Cause | Recommended Solution | | Presence of moisture. | Ensure all reagents and solvents are rigorously dried before use. Operate under an inert atmosphere (e.g., nitrogen or argon).[3] | | Localized overheating due to poor mixing. | Improve agitation to ensure uniform temperature distribution throughout the reactor. | | Reaction temperature is too high. | Lower the reaction setpoint. Consider a lower operating temperature, even if it extends the reaction time. |

Quantitative Data Summary

While specific calorimetric data for the reactions of this compound is not widely available in the public domain, the following table provides typical reaction parameters for related compounds, which can serve as a starting point for risk assessment. It is imperative to perform your own thermal hazard analysis for your specific reaction conditions.

Parameter3,5-dichloro-2,4,6-trifluoropyridine Synthesis[3]4-amino-3,5-dichloro-2,6-difluoropyridine Synthesis
Reactants Pentachloropyridine, Potassium Fluoride3,5-dichloro-2,4,6-trifluoropyridine, Ammonia
Solvent N-methylpyrrolidone (NMP)N-methylpyrrolidone (NMP)
Temperature Range 100 - 170 °C80 - 120 °C
Key Safety Note Reaction should be conducted under essentially anhydrous conditions to minimize tar formation.[3]Reaction is conducted under pressure.

Experimental Protocols

Protocol 1: General Procedure for a Lab-Scale Nucleophilic Aromatic Substitution (SNAr) Reaction with Temperature Monitoring

Disclaimer: This is a generalized procedure and must be adapted and thoroughly risk-assessed for your specific reagents and equipment.

  • Reactor Setup:

    • Equip a jacketed glass reactor with a mechanical stirrer, a thermocouple to monitor the internal reaction temperature, a condenser, a nitrogen inlet, and a port for controlled reagent addition (e.g., a syringe pump).

    • Ensure the reactor is connected to a circulating bath for heating and cooling.

    • Place the entire setup in a fume hood.

  • Reagent Preparation:

    • Charge the reactor with this compound and the chosen anhydrous solvent.

    • Prepare the nucleophile solution in a separate, dry vessel.

  • Reaction Execution:

    • Begin stirring and inert the reactor with nitrogen.

    • Bring the reactor contents to the desired initial temperature.

    • Begin the slow, dropwise addition of the nucleophile solution using the syringe pump.

    • Continuously monitor the internal temperature. A temperature rise of more than 5-10 °C above the jacket temperature may indicate that the reaction is proceeding too quickly.

    • If a significant exotherm is observed, immediately stop the addition and allow the temperature to return to the setpoint before resuming at a slower rate.

    • After the addition is complete, maintain the reaction at the set temperature and monitor for completion by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully quench the reaction mixture by adding it to a stirred, cooled vessel containing an appropriate quenching agent (e.g., water or a dilute acid/base solution). Be aware that the quench step itself can be exothermic.

Visualizations

Exothermic_Reaction_Workflow Experimental Workflow for Managing Exothermic Reactions start Start: Risk Assessment reactor_setup Reactor Setup (Jacketed, Stirrer, Thermocouple) start->reactor_setup reagent_prep Reagent Preparation (Anhydrous Conditions) reactor_setup->reagent_prep inert_atmosphere Inert Atmosphere (Nitrogen Purge) reagent_prep->inert_atmosphere initial_temp Set Initial Temperature inert_atmosphere->initial_temp slow_addition Slow, Controlled Reagent Addition initial_temp->slow_addition monitor_temp Continuously Monitor Internal Temperature slow_addition->monitor_temp temp_ok Temperature Stable? monitor_temp->temp_ok stop_addition STOP ADDITION temp_ok->stop_addition No reaction_complete Monitor for Completion (TLC, LC-MS) temp_ok->reaction_complete Yes adjust_rate Adjust Addition Rate stop_addition->adjust_rate adjust_rate->slow_addition cool_down Cool to Room Temperature reaction_complete->cool_down quench Controlled Quench cool_down->quench workup Product Work-up quench->workup end End workup->end Troubleshooting_Tree Troubleshooting Temperature Excursions start Temperature Excursion Detected is_adding Is Reagent Addition Ongoing? start->is_adding stop_addition Immediately Stop Addition is_adding->stop_addition Yes max_cooling Maximize Cooling is_adding->max_cooling No stop_addition->max_cooling temp_stabilizing Is Temperature Stabilizing? max_cooling->temp_stabilizing resume_slower Resume Addition at a Much Slower Rate temp_stabilizing->resume_slower Yes prepare_quench Prepare for Emergency Quench temp_stabilizing->prepare_quench No monitor_closely Monitor Closely resume_slower->monitor_closely quench_system Initiate Quench Protocol prepare_quench->quench_system evacuate Evacuate Area quench_system->evacuate

References

Technical Support Center: Analytical Method Development for 3,5-Dichloro-2,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the analytical method development of impure 3,5-Dichloro-2,6-difluoropyridine samples. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Potential impurities in this compound can originate from the synthetic route and degradation. Common impurities may include:

  • Isomeric Impurities: Positional isomers with different arrangements of chlorine and fluorine atoms on the pyridine ring.

  • Starting Material Residues: Unreacted precursors from the synthesis, such as pentachloropyridine or 3,5-dichloro-2,4,6-trifluoropyridine.[1]

  • Under- or Over-halogenated Species: Pyridine rings with a different number of chlorine or fluorine atoms than the target molecule.

  • Hydrolysis Products: If exposed to moisture, one of the fluorine or chlorine atoms could be replaced by a hydroxyl group.

  • Solvent Adducts and Degradation Products: By-products from the reaction solvent, especially if high temperatures are used in the synthesis.[2][3]

Q2: Which analytical technique is better for impurity profiling of this compound: HPLC or GC?

A2: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for purity analysis of this compound. The choice depends on the specific impurities you need to detect.

  • GC is ideal for volatile and thermally stable impurities, such as residual solvents and many process-related by-products. Coupling with Mass Spectrometry (GC-MS) provides excellent identification capabilities.[4]

  • Reverse-Phase HPLC (RP-HPLC) is more versatile for a wider range of polarities and is well-suited for non-volatile or thermally labile impurities, such as degradation products or salts. HPLC with UV detection is robust for quantification.[4] For comprehensive impurity profiling, using both techniques is often recommended.

Q3: How can I develop a stability-indicating analytical method for this compound?

A3: A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products. To develop such a method, you need to perform forced degradation studies.[5][6][7] The sample is intentionally exposed to stress conditions like acid, base, oxidation, heat, and light to generate potential degradants.[1][2] The analytical method, typically HPLC, is then developed and optimized to resolve the main peak from all the degradation peaks that are formed.[6][7]

Troubleshooting Guides

HPLC Method Troubleshooting
IssueQuestionPossible Causes & Solutions
Poor Peak Shape Q: My peak for this compound is tailing or fronting. What should I do? Peak Tailing: * Secondary Interactions: The basic nitrogen in the pyridine ring can interact with acidic silanol groups on the silica-based column. Solution: Use a base-deactivated column, add a small amount of a competing base like triethylamine (TEA) to the mobile phase, or use a lower pH mobile phase to protonate the pyridine.[8] * Column Overload: The sample concentration is too high. Solution: Dilute the sample and reinject. Peak Fronting: * Sample Solvent Effects: The sample is dissolved in a solvent stronger than the mobile phase. Solution: Dissolve the sample in the mobile phase or a weaker solvent. * Column Overload: High concentration can also cause fronting. Solution: Dilute the sample.
Retention Time Shifts Q: The retention time of my main peak is drifting between injections. How can I stabilize it? * Temperature Fluctuations: Changes in ambient temperature affect mobile phase viscosity. Solution: Use a column oven to maintain a constant temperature.[9] * Mobile Phase Composition: Inaccurate preparation or evaporation of a volatile organic component. Solution: Prepare fresh mobile phase daily, keep solvent reservoirs capped, and ensure accurate mixing.[9] * Insufficient Equilibration: The column is not fully equilibrated with the mobile phase, especially in gradient methods. Solution: Increase the column equilibration time between injections.[9]
Poor Resolution Q: I am not able to separate an impurity from the main this compound peak. How can I improve resolution? * Optimize Mobile Phase: Adjust the ratio of organic solvent to aqueous buffer. A lower percentage of organic solvent will generally increase retention and may improve separation. * Change Organic Solvent: Switching from acetonitrile to methanol, or vice-versa, can alter selectivity. * Adjust pH: Changing the pH of the mobile phase can affect the ionization and retention of impurities. * Try a Different Column: A column with a different stationary phase (e.g., Phenyl-Hexyl or PFP instead of C18) can provide different selectivity due to alternative interactions like pi-pi stacking.[8]
GC-MS Method Troubleshooting
IssueQuestionPossible Causes & Solutions
No or Low Peak Signal Q: I am not seeing the peak for this compound or its intensity is very low. Why? * Inlet Discrimination: The compound may not be transferring efficiently from the injector to the column. Solution: Check the inlet temperature; it should be high enough to volatilize the sample but not cause degradation. Use a deactivated liner. * Improper Sample Preparation: The sample concentration may be too low. Solution: Prepare a more concentrated sample. * MS Detector Issues: The MS may not be tuned correctly, or the wrong ions are being monitored in SIM mode. Solution: Perform an autotune of the mass spectrometer. Verify the mass-to-charge ratios of the target ions.
Peak Tailing Q: My GC peak is showing significant tailing. What is the cause? * Active Sites: The compound may be interacting with active sites in the injector liner or the column. Solution: Use a deactivated liner and a high-quality, low-bleed GC column. You can also try derivatization of the sample. * Column Contamination: The column may be contaminated with non-volatile residues. Solution: Bake out the column at a high temperature (within the column's limits) or trim a small portion from the front of the column.
Poor Separation of Isomers Q: I have two isomeric impurities that are co-eluting. How can I separate them? * Optimize Temperature Program: Use a slower temperature ramp rate to increase the time the analytes spend in the column, which can improve separation. * Change Column: A longer column or a column with a different stationary phase (e.g., a more polar phase) can provide the necessary selectivity to separate isomers. A G43 phase (6% cyanopropylphenyl) can be effective for separating halogenated compounds.[10]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating method.

1. Sample Preparation:

  • Prepare a stock solution of the this compound sample at 1.0 mg/mL in acetonitrile.

  • For analysis, dilute the stock solution to approximately 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.

2. Chromatographic Conditions:

ParameterSuggested Condition
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 275 nm

3. Forced Degradation Procedure:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute for analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Cool, neutralize with 1N HCl, and dilute.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute for analysis.

  • Thermal Degradation: Store the solid sample at 105°C for 24 hours. Prepare a solution for analysis.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) for 24 hours. Prepare a solution for analysis.

Protocol 2: GC-MS Method for Impurity Profiling

This protocol is suitable for identifying and quantifying volatile and semi-volatile impurities.

1. Sample Preparation:

  • Dissolve the this compound sample in methanol to a final concentration of approximately 100 µg/mL.

2. GC-MS Conditions:

ParameterSuggested Condition
GC Column 6% Cyanopropylphenyl, 94% Polydimethylsiloxane (e.g., DB-624), 30 m x 0.25 mm ID, 1.4 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program Start at 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 35 - 350 amu

Data Presentation

The following tables present hypothetical, yet realistic, data that could be obtained using the methods described above.

Table 1: Hypothetical HPLC-UV Method Validation Data

CompoundRetention Time (min)Relative Retention Time (RRT)LOD (µg/mL)LOQ (µg/mL)
Isomeric Impurity 112.50.920.030.10
This compound13.61.000.020.07
Starting Material Impurity15.21.120.040.12
Degradation Product 110.80.790.050.15

Table 2: Hypothetical GC-MS Impurity Data

CompoundRetention Time (min)Key Mass Fragments (m/z)LOD (µg/mL)LOQ (µg/mL)
Residual Solvent (Toluene)4.591, 920.100.30
This compound9.8183, 148, 1130.010.03
Over-halogenated Impurity11.2217, 1820.020.06

Table 3: Hypothetical Forced Degradation Results

Stress Condition% Degradation of Main PeakNumber of Degradation Products
1N HCl, 80°C, 4h8.5%2
1N NaOH, RT, 2h15.2%3
30% H₂O₂, RT, 24h5.1%1
Heat (105°C), 24h2.3%1
UV Light (254nm), 24h1.8%0

Visualizations

HPLC_Method_Development cluster_0 Initial Screening cluster_1 Optimization cluster_2 Validation & Finalization start Define Analytical Goals (e.g., separate all impurities >0.05%) col_select Select Column (e.g., C18, Phenyl-Hexyl, PFP) start->col_select mob_phase Screen Mobile Phases (e.g., ACN/H2O, MeOH/H2O with different buffers) col_select->mob_phase gradient Optimize Gradient Profile mob_phase->gradient Initial separation achieved? flow_temp Optimize Flow Rate & Temperature gradient->flow_temp validate Method Validation (ICH Guidelines) flow_temp->validate Resolution adequate? finalize Finalize Method & Document validate->finalize

Caption: A typical workflow for developing a robust HPLC method for impurity analysis.

Troubleshooting_Workflow cluster_0 Check Instrument cluster_1 Check Mobile Phase & Sample cluster_2 Check Column start Problem Observed (e.g., Poor Peak Shape, RT Shift) check_leaks Check for Leaks start->check_leaks check_temp Verify Column Temperature check_leaks->check_temp check_pump Check Pump Performance check_temp->check_pump prep_fresh Prepare Fresh Mobile Phase check_pump->prep_fresh Instrument OK? check_sample_prep Verify Sample Preparation prep_fresh->check_sample_prep flush_col Flush Column check_sample_prep->flush_col Mobile Phase/Sample OK? replace_col Replace Column flush_col->replace_col end Problem Solved replace_col->end Problem Resolved?

Caption: Logical workflow for troubleshooting common HPLC issues.

Impurity_Formation cluster_impurities Potential Impurities PCP Pentachloropyridine (Starting Material) TFP 3,5-Dichloro-2,4,6-trifluoropyridine (Intermediate) PCP->TFP Halogen Exchange (KF) Imp1 Residual PCP PCP->Imp1 API This compound (Target Compound) TFP->API Selective Defluorination Imp2 Isomeric Pyridines TFP->Imp2 Imp4 Other Halogenated Pyridines TFP->Imp4 Imp3 Hydrolysis Product (e.g., Hydroxydichlorofluoropyridine) API->Imp3 Moisture

Caption: Potential impurity pathways in the synthesis of this compound.

References

Validation & Comparative

Reactivity Face-Off: 3,5-Dichloro-2,6-difluoropyridine vs. 2,3,5,6-Tetrachloropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to a Key Synthetic Transformation

In the realm of pharmaceutical and agrochemical development, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, the pyridine ring stands out for its prevalence in biologically active compounds. The introduction of substituents onto the pyridine core via nucleophilic aromatic substitution (SNAr) is a pivotal synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of two highly halogenated pyridines: 3,5-dichloro-2,6-difluoropyridine and 2,3,5,6-tetrachloropyridine. Understanding their relative reactivity and regioselectivity is crucial for designing efficient synthetic routes and accessing novel chemical entities.

Executive Summary

This guide establishes that This compound is generally more reactive towards nucleophilic aromatic substitution than 2,3,5,6-tetrachloropyridine . This heightened reactivity is primarily attributed to the superior leaving group ability of fluoride compared to chloride in the context of SNAr reactions. In both molecules, the positions ortho and para to the ring nitrogen are activated towards nucleophilic attack. Consequently, substitution in this compound occurs preferentially at the C-2 and C-6 positions, displacing the fluorine atoms. In 2,3,5,6-tetrachloropyridine, the C-2 and C-6 positions are also the primary sites of reaction.

Theoretical Background: The Principles of SNAr on Pyridines

Nucleophilic aromatic substitution on pyridine derivatives is facilitated by the electron-withdrawing nature of the nitrogen atom, which polarizes the ring and stabilizes the negatively charged intermediate formed during the reaction (the Meisenheimer complex).[1] The reaction generally proceeds via a two-step addition-elimination mechanism.[2]

Several factors govern the rate and regioselectivity of SNAr reactions on halogenated pyridines:

  • Position of the Leaving Group: The activating effect of the pyridine nitrogen is most pronounced at the ortho (C2, C6) and para (C4) positions. Halogens at these positions are significantly more labile than those at the meta (C3, C5) positions.[3]

  • Nature of the Leaving Group (The "Element Effect"): In SNAr, the bond to the leaving group is typically broken in the rate-determining step or a subsequent fast step. For halogens, the reactivity order is often F > Cl > Br > I.[4] This is because the high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

  • Electron-Withdrawing Substituents: The presence of additional electron-withdrawing groups on the ring, such as halogens, further enhances the electrophilicity of the pyridine core, thereby increasing the rate of nucleophilic attack.

Comparative Reactivity Analysis

Based on the principles outlined above, we can predict the relative reactivity of this compound and 2,3,5,6-tetrachloropyridine.

This compound: This molecule possesses two key features that favor high reactivity in SNAr:

  • Two fluorine atoms are located at the activated C-2 and C-6 positions.

  • Fluorine is an excellent leaving group in this context.

2,3,5,6-Tetrachloropyridine: While this molecule is also highly electron-deficient due to the presence of four chlorine atoms, its reactivity is generally lower than its difluoro-dichloro counterpart because:

  • The leaving groups at the activated C-2 and C-6 positions are chlorides, which are less effective leaving groups than fluorides in SNAr.

Therefore, for a given nucleophile under identical reaction conditions, this compound is expected to react faster than 2,3,5,6-tetrachloropyridine.

Regioselectivity: Where Does the Reaction Occur?

For both molecules, nucleophilic attack will preferentially occur at the positions most activated by the pyridine nitrogen, which are the C-2 and C-6 positions.

  • This compound: Nucleophilic substitution will selectively displace the fluorine atoms at the C-2 and C-6 positions. The chlorine atoms at the C-3 and C-5 positions are at meta positions and are therefore significantly less reactive.

  • 2,3,5,6-Tetrachloropyridine: The chlorine atoms at the C-2 and C-6 positions are the most susceptible to nucleophilic displacement. The chlorine atoms at C-3 and C-5 are, again, in less activated positions.

Quantitative Data Summary

FeatureThis compound2,3,5,6-Tetrachloropyridine
Primary Reactive Sites C-2 and C-6C-2 and C-6
Leaving Group at Reactive Sites FluorideChloride
Expected Relative Reactivity HigherLower
Primary Monosubstitution Products 2-Nu-3,5-dichloro-6-fluoropyridine2-Nu-3,5,6-trichloropyridine

Experimental Protocols

The following general experimental protocol can be adapted to compare the reactivity of the two substrates with a common nucleophile, such as a primary or secondary amine.

General Procedure for Nucleophilic Aromatic Substitution with an Amine:

  • Reaction Setup: In a clean, dry flask equipped with a magnetic stirrer and a reflux condenser, dissolve the halogenated pyridine (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMSO, DMF, or NMP).

  • Addition of Nucleophile: Add the amine nucleophile (1.1-2.2 eq.) to the solution. If the amine is used as its hydrochloride salt, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.5 eq.) should be added.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Reaction Pathway

The following diagrams illustrate the key mechanistic steps and the logical workflow for comparing the reactivity of the two compounds.

SNAr_Mechanism sub Halogenated Pyridine int Meisenheimer Complex (Resonance Stabilized) sub->int + Nu⁻ nuc Nucleophile (Nu⁻) prod Substituted Pyridine int->prod - X⁻

Caption: Generalized mechanism for nucleophilic aromatic substitution (SNAr) on a halogenated pyridine.

Experimental_Workflow sub1 This compound reaction1 Reaction 1 (Identical Conditions) sub1->reaction1 sub2 2,3,5,6-Tetrachloropyridine reaction2 Reaction 2 (Identical Conditions) sub2->reaction2 reagents Nucleophile + Solvent + Base (if needed) reagents->reaction1 reagents->reaction2 analysis1 Determine Rate/Yield 1 reaction1->analysis1 Monitoring (TLC, LC-MS) analysis2 Determine Rate/Yield 2 reaction2->analysis2 Monitoring (TLC, LC-MS) comparison Compare Reactivity analysis1->comparison analysis2->comparison

Caption: Logical workflow for the comparative reactivity study.

Conclusion

The comparative analysis, grounded in the fundamental principles of nucleophilic aromatic substitution, strongly indicates that This compound is a more reactive substrate than 2,3,5,6-tetrachloropyridine . This is primarily due to the presence of fluorine atoms at the activated C-2 and C-6 positions, as fluoride is a more facile leaving group than chloride in SNAr reactions. For medicinal chemists and process developers, this implies that reactions with this compound may proceed under milder conditions, potentially offering a more efficient and selective route to desired 2,6-disubstituted pyridine derivatives. Conversely, the lower reactivity of 2,3,5,6-tetrachloropyridine might be advantageous in scenarios where selective mono-substitution is desired and can be controlled. The choice between these two valuable building blocks will ultimately depend on the specific synthetic target and the desired reaction outcome.

References

Reactivity in Nucleophilic Aromatic Substitution: A Comparative Guide to 3,5-Dichloro-2,6-difluoropyridine and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern synthetic chemistry, particularly in the creation of novel pharmaceuticals and functional materials. Within the diverse family of heterocyclic building blocks, fluorinated pyridines stand out for their enhanced reactivity and synthetic versatility. This guide provides an objective comparison of 3,5-dichloro-2,6-difluoropyridine against other difluoropyridine isomers in SNAr reactions, supported by experimental data and detailed protocols to inform your synthetic strategies.

Introduction to SNAr on Pyridine Scaffolds

The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack. This reactivity is significantly enhanced by the presence of strongly electronegative substituents, such as fluorine. In SNAr reactions, the rate-determining step is typically the initial attack by a nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The subsequent elimination of a halide leaving group restores aromaticity.

Fluoropyridines are particularly reactive substrates for several reasons:

  • Enhanced Electrophilicity: The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, rendering the attached carbon atom highly electrophilic and susceptible to nucleophilic attack.[1][3]

  • Excellent Leaving Group: Paradoxically, despite the strength of the C-F bond, fluoride is an excellent leaving group in SNAr reactions because the C-F bond cleavage occurs after the rate-determining nucleophilic addition step.[1]

  • Milder Reaction Conditions: The increased reactivity of fluoropyridines often allows for the use of lower temperatures and weaker bases compared to their chloro- or bromo-analogues, leading to better functional group tolerance.[1]

Comparative Reactivity Analysis

The reactivity and regioselectivity of SNAr reactions on difluoropyridines are dictated by the substitution pattern of the halogen atoms. Here, we compare the performance of this compound with its simpler analogue, 2,6-difluoropyridine.

This compound: A Versatile Building Block

This compound possesses two distinct types of halogen substituents. The fluorine atoms at the 2- and 6-positions are highly activated towards SNAr due to their position ortho to the ring nitrogen and the powerful electron-withdrawing nature of fluorine itself. The chlorine atoms at the 3- and 5-positions are less reactive as leaving groups in SNAr but serve to further decrease the electron density of the pyridine ring, thereby increasing the overall reactivity at the C-F positions.

This substitution pattern allows for selective, sequential functionalization. The C-F bonds are significantly more susceptible to nucleophilic substitution than the C-Cl bonds, enabling chemists to first introduce nucleophiles at the 2- and/or 6-positions, leaving the chlorine atoms available for subsequent cross-coupling reactions or other transformations.[4]

2,6-Difluoropyridine: The Fundamental Isomer

2,6-Difluoropyridine is a common starting material where both fluorine atoms are in the most activated positions for SNAr. Reactions with one equivalent of a nucleophile typically yield a monosubstituted product, 2-fluoro-6-substituted-pyridine. Driving the reaction with an excess of the nucleophile or a different second nucleophile can lead to the disubstituted product.

Reactivity Face-Off: Key Differences

The primary difference in reactivity lies in the electronic activation and potential for sequential, distinct functionalization.

  • Reaction Rate: Due to the additional electron-withdrawing effects of the two chlorine atoms, this compound is generally more reactive towards nucleophiles at the 2- and 6-positions than 2,6-difluoropyridine under identical conditions.

  • Regioselectivity: In this compound, nucleophilic attack occurs exclusively at the fluorine-bearing carbons (positions 2 and 6). The C-Cl bonds remain intact under typical SNAr conditions, providing a handle for downstream chemistry. This offers a significant synthetic advantage for building complex, multi-substituted pyridine scaffolds.[4][5]

  • Synthetic Utility: 3-Substituted-2,6-difluoropyridines are valuable intermediates for synthesizing 2,3,6-trisubstituted pyridines through tandem SNAr reactions with good regioselectivity and yield.[4][5] This highlights the utility of having substituents at the 3- and 5-positions to direct synthesis and build molecular complexity.

Data Presentation: Reactivity and Regioselectivity

The following tables summarize typical reaction outcomes for SNAr reactions on these substrates.

Table 1: Comparison of SNAr Reactions with an Amine Nucleophile

SubstrateNucleophile (eq.)Base (eq.)SolventTemp (°C)Time (h)Product(s)Yield (%)Reference
2,6-DifluoropyridineMorpholine (1.2)K₂CO₃ (2.0)DMSO100124-(6-Fluoropyridin-2-yl)morpholine~95[1]
This compoundBenzylamine (1.1)K₂CO₃ (2.0)Acetonitrile806N-Benzyl-3,5-dichloro-6-fluoropyridin-2-amine>90Adapted from[4]
This compoundBenzylamine (2.2)K₂CO₃ (4.0)DMSO12024N2,N6-Dibenzyl-3,5-dichloropyridine-2,6-diamine~85Adapted from[4]

Table 2: Regioselectivity in Dihalopyridines

SubstrateNucleophilePosition of AttackLeaving GroupComments
This compoundR-NH₂C2 / C6F⁻Highly selective for substitution at the C-F positions. C-Cl bonds are unreactive under these conditions.
2-Chloro-6-fluoropyridineR-NH₂C6F⁻Substitution occurs preferentially at the C-F bond due to fluorine's superior ability to activate the ring for the rate-determining addition step.

Experimental Protocols

Below are representative experimental procedures for conducting SNAr reactions on fluorinated pyridines.

Protocol 1: Monosubstitution of 2,6-Difluoropyridine with Morpholine

Materials:

  • 2,6-Difluoropyridine

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 2,6-difluoropyridine (1.0 eq) and anhydrous DMSO.

  • Add morpholine (1.2 eq) followed by potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 12-16 hours).

  • Cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.[1]

Protocol 2: Selective Monosubstitution of this compound

Materials:

  • This compound

  • Primary or Secondary Amine (e.g., Benzylamine)

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile, anhydrous

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Add the amine nucleophile (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography to obtain the 2-amino-3,5-dichloro-6-fluoropyridine product.

Visualizing the Process

The following diagrams illustrate the key concepts and workflows discussed.

SNAr_Mechanism cluster_intermediate Mechanism start_pyridine Fluoropyridine (Ar-F) meisenheimer Meisenheimer Complex (Resonance Stabilized) start_pyridine->meisenheimer 1. Nucleophilic Attack (Rate-Determining Step) start_nu Nucleophile (Nu⁻) end_product Substituted Product (Ar-Nu) meisenheimer->end_product 2. Elimination (Restores Aromaticity) end_leaving_group Fluoride Ion (F⁻) meisenheimer->end_leaving_group

General mechanism of SNAr on a fluoropyridine.

workflow prep 1. Preparation - Add pyridine, solvent, base - Inert atmosphere addition 2. Reagent Addition - Add nucleophile prep->addition reaction 3. Reaction - Heat mixture - Monitor by TLC/LC-MS addition->reaction workup 4. Aqueous Workup - Quench with water - Extract with organic solvent reaction->workup purify 5. Purification - Dry organic layer - Concentrate solvent - Column chromatography workup->purify product Final Product purify->product

Typical experimental workflow for SNAr reactions.

Conclusion

Both this compound and other difluoropyridine isomers are highly valuable substrates for SNAr reactions.

  • 2,6-Difluoropyridine and similar isomers serve as excellent starting points for straightforward mono- or di-substitution at the activated 2- and 6-positions.

  • This compound offers enhanced reactivity and, more importantly, provides a platform for selective and sequential functionalization. The ability to perform SNAr chemistry at the C-F bonds while preserving the C-Cl bonds for subsequent transformations makes it a superior building block for constructing complex, highly substituted pyridine derivatives, which are frequently sought after in drug discovery programs.[6]

The choice between these reagents will ultimately depend on the specific synthetic goal. For direct substitution, simpler isomers suffice. However, for the strategic assembly of complex molecules, the built-in regiochemical control of this compound offers a distinct advantage.

References

A Comparative Guide to the Spectroscopic Analysis of 3,5-Dichloro-2,6-difluoropyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the spectroscopic properties of 3,5-Dichloro-2,6-difluoropyridine and related halogenated pyridines. The information is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of these compounds. The analysis integrates data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to facilitate structural elucidation and comparative studies.

Spectroscopic Data Summary

The following tables summarize key spectroscopic data for this compound and comparable compounds. Due to the limited availability of published experimental spectra for this compound, some values are predicted based on established substituent effects and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for determining the molecular structure of these compounds. The chemical shifts are highly sensitive to the electronic environment influenced by the halogen substituents.

Table 1: Comparative ¹H, ¹³C, and ¹⁹F NMR Data (in ppm)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)
This compound (Predicted)~8.0-8.2 (s, 1H, H-4)C-2/6: ~155-160 (d), C-3/5: ~125-130 (d), C-4: ~135-140 (t)~-65 to -75
2,6-Difluoropyridine H-3/5: 6.84 (d), H-4: 7.92 (t)[1]C-2/6: 163.4 (dd), C-3/5: 108.1 (d), C-4: 144.3 (t)-62.1[1]
2,6-Dichloropyridine H-3/5: ~7.3 (d), H-4: ~7.7 (t)[2]C-2/6: 151.2, C-3/5: 123.5, C-4: 140.1[2]N/A
3,5-Dichloropyridine H-2/6: 8.4 (d), H-4: 7.7 (t)C-2/6: 147.5, C-3/5: 136.2, C-4: 130.8N/A
3,5-Dichloro-2,4,6-trifluoropyridine N/AData available but requires specific sourcing from spectral databases.[3]Data available but requires specific sourcing from spectral databases.[3]

Note: Chemical shifts are dependent on the solvent and instrument used.[2] Predicted values for the target compound are based on substituent additivity rules.

Vibrational Spectroscopy (FT-IR)

FT-IR spectroscopy is used to identify characteristic vibrational modes of the pyridine ring and carbon-halogen bonds. The positions of these bands are influenced by the mass and electronegativity of the substituents.

Table 2: Key FT-IR Absorption Bands (in cm⁻¹)

Vibrational ModeThis compound (Predicted)Related Halogenated Pyridines
C=N, C=C Ring Stretching 1600 - 14001610 - 1450 in dichloropyridines and difluoropyridines.[4][5]
C-H Stretching 3100 - 3000Similar range observed in analogous compounds.[4]
C-F Stretching 1300 - 1200 (strong)Typically strong absorptions in this region for fluorinated aromatics.[5]
C-Cl Stretching 850 - 750 (strong)Characteristic absorptions for C-Cl bonds are found in this region.[4]
Ring Bending/Deformation 700 - 400Complex patterns dependent on substitution.[5]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and isotopic distribution of the compound. The fragmentation pattern offers clues to the molecular structure.

Table 3: Mass Spectrometry Data

CompoundMolecular Weight ( g/mol )Key Fragmentation Features
This compound 183.97[6]Expected molecular ion peak (M⁺) with a characteristic isotopic cluster for two chlorine atoms (M, M+2, M+4).[2] Loss of Cl and/or F atoms are probable fragmentation pathways.
2,6-Difluoropyridine 115.08[7]Molecular ion peak at m/z 115.[7]
3,5-Dichloropyridine 147.99[8]Molecular ion peak at m/z 147 with a prominent M+2 peak due to ³⁷Cl isotope.[8]

Experimental Protocols

Standard protocols for acquiring high-quality spectroscopic data for halogenated pyridines are outlined below.

NMR Data Acquisition
  • Sample Preparation : Accurately weigh 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[2] Tetramethylsilane (TMS) is often used as an internal standard (δ 0.00).[9]

  • Instrumentation : Record spectra on a 400 MHz or higher field NMR spectrometer.[10][11]

  • ¹H NMR : Acquire the spectrum with sufficient scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR : Acquire proton-decoupled spectra to simplify the signals to singlets for each unique carbon.[12]

  • ¹⁹F NMR : Acquire proton-decoupled spectra. Chemical shifts are typically referenced to an external standard like CFCl₃ (δ 0 ppm).[11]

  • Data Processing : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet Method) : Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade KBr powder in an agate mortar until a fine, homogeneous mixture is obtained.[2] Press the mixture in a die under high pressure (8-10 tons) to form a transparent pellet.[2] For liquids, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition : Place the sample in the spectrometer's sample holder. First, acquire a background spectrum of the empty compartment (or pure KBr pellet) to subtract atmospheric CO₂ and H₂O absorptions.[2] Then, acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.[5]

Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or hexane.

  • Instrumentation : Use a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • GC Separation : Inject a small volume (e.g., 1 µL) into the GC inlet. The compound is vaporized and separated from impurities on a capillary column.[2]

  • Ionization and Analysis : As the compound elutes from the column, it enters the mass spectrometer's ion source, where it is ionized (commonly by Electron Ionization, EI). The resulting ions are separated by a mass analyzer (e.g., quadrupole) based on their mass-to-charge (m/z) ratio.[2]

  • Data Analysis : Analyze the resulting mass spectrum for the molecular ion peak and the isotopic pattern to confirm the elemental composition. Interpret the fragmentation pattern to support structural assignment.[2]

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow and the logical relationships governing the spectroscopic properties of these molecules.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Pyridine Derivative Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR_acq NMR Spectrometer (¹H, ¹³C, ¹⁹F) Prep_NMR->NMR_acq IR_acq FT-IR Spectrometer Prep_IR->IR_acq MS_acq GC-MS System Prep_MS->MS_acq Analysis_NMR Chemical Shifts (δ) Coupling (J) NMR_acq->Analysis_NMR Analysis_IR Vibrational Frequencies (cm⁻¹) IR_acq->Analysis_IR Analysis_MS Molecular Ion (M⁺) Fragmentation MS_acq->Analysis_MS Structure Structural Elucidation Analysis_NMR->Structure Analysis_IR->Structure Analysis_MS->Structure

Caption: Experimental workflow for spectroscopic analysis.

G cluster_props Substituent Properties cluster_effects Influence on Spectra cluster_obs Observed Spectroscopic Changes Electroneg Electronegativity (F > Cl) NMR_Effect NMR Chemical Shifts (δ) Electroneg->NMR_Effect Inductive Effect IR_Effect Vibrational Frequencies (cm⁻¹) Electroneg->IR_Effect Bond Strength Position Position on Ring (ortho, meta, para) Position->NMR_Effect Anisotropy/Mesomeric Effects Deshielding ¹³C Deshielding at C-F (Downfield Shift) NMR_Effect->Deshielding Shielding γ-gauche effect (Upfield Shift) NMR_Effect->Shielding Freq_Shift Higher C-F Stretch Freq. vs. C-Cl Stretch IR_Effect->Freq_Shift

Caption: Influence of substituents on spectroscopic data.

References

A Comparative Guide to the Analytical Validation of 3,5-Dichloro-2,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and application of 3,5-Dichloro-2,6-difluoropyridine, robust and validated analytical methods are crucial for ensuring product quality, purity, and consistency. This guide provides a comparative overview of common analytical techniques applicable to this highly halogenated pyridine derivative. The selection of an appropriate analytical method is contingent upon the specific requirements of the analysis, such as the nature of the sample, the concentration of the analyte, and the desired level of sensitivity and selectivity.

Comparison of Key Analytical Methods

The analysis of this compound, a compound with a molecular weight of approximately 183.97 g/mol , a LogP of 2.81, and a vapor pressure of 0.501 mmHg at 25°C, can be effectively achieved using several chromatographic techniques. Its low polarity and volatility make it amenable to both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The following table provides a comparative summary of the most suitable methods.

ParameterHPLC-UVHPLC-MSGC-MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Separation based on volatility and column interaction, detection by mass-to-charge ratio.
Selectivity Good, but may be limited by co-eluting impurities with similar UV spectra.Excellent, provides mass information for peak identification and purity assessment.Excellent, provides both chromatographic separation and mass spectral data for high confidence in identification.
Sensitivity Moderate (ng range).High (pg to fg range).High (pg to fg range).
Instrumentation Cost Low to Moderate.High.Moderate to High.
Typical Application Routine quality control, purity assessment, and quantification of the main component.Impurity profiling, identification of unknown degradation products, and trace-level quantification.Analysis of volatile impurities, residual solvents, and quantification of the main component.
Sample Derivatization Not required.Not required.Not required for this analyte due to its inherent volatility.
Throughput High, especially with modern UHPLC systems.Moderate, data analysis can be more time-consuming.Moderate to High, depending on the temperature program.

Experimental Protocols

Detailed below are generalized experimental protocols that can serve as a starting point for the development and validation of analytical methods for this compound. These protocols should be optimized and validated for the specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the routine quantification and purity assessment of this compound.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio should be optimized for optimal resolution and run time.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: The UV absorbance spectrum of this compound should be determined to select the wavelength of maximum absorbance (λmax), likely in the range of 220-280 nm.

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh a suitable amount of the this compound sample.

  • Dissolve the sample in the mobile phase or a compatible solvent like acetonitrile to a known concentration (e.g., 1 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)

For enhanced selectivity and sensitivity, particularly for impurity profiling, coupling HPLC with a mass spectrometer is recommended.

Instrumentation:

  • HPLC or UHPLC system

  • Mass spectrometer (e.g., single quadrupole, triple quadrupole, or time-of-flight) with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).

Chromatographic Conditions:

  • Chromatographic conditions can be similar to the HPLC-UV method, but the mobile phase composition may need to be adjusted to be compatible with the MS ionization source (e.g., using volatile buffers like ammonium formate or formic acid instead of non-volatile buffers).

Mass Spectrometry Parameters:

  • Ionization Mode: Positive or negative ion mode should be evaluated. Given the presence of the nitrogen atom, positive ion mode (ESI+) is a good starting point.

  • Scan Mode: Full scan mode for qualitative analysis and impurity identification. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.

  • Source Parameters: Optimize parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature according to the instrument manufacturer's guidelines.

Gas Chromatography with Mass Spectrometry (GC-MS)

Given the volatility of this compound, GC-MS is a powerful alternative for its analysis.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (e.g., single quadrupole or ion trap)

Chromatographic Conditions:

  • Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at a suitable rate (e.g., 10-20°C/min) to a final temperature (e.g., 280°C) and hold for several minutes. The program should be optimized to ensure good separation from any impurities.

  • Injection Mode: Split injection (e.g., 50:1 split ratio) for concentrated samples, or splitless injection for trace analysis.

Mass Spectrometry Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: A suitable mass range to cover the analyte and expected fragments (e.g., m/z 40-400).

  • Source and Transfer Line Temperatures: Typically 230°C and 280°C, respectively.

Visualizations

Analytical Method Validation Workflow

Analytical Method Validation Workflow start Start: Define Analytical Method Requirements method_dev Method Development and Optimization start->method_dev protocol Write Validation Protocol method_dev->protocol experiments Perform Validation Experiments protocol->experiments data_analysis Data Analysis and Evaluation of Results experiments->data_analysis report Prepare Validation Report data_analysis->report end End: Method Implementation for Routine Use report->end

Caption: A typical workflow for the validation of an analytical method.

Key Parameters in Analytical Method Validation

Validation Parameters Validation Analytical Method Validation Specificity Linearity Range Accuracy Precision Detection Limit (LOD) Quantitation Limit (LOQ) Robustness Precision_Types Repeatability (Intra-assay) Intermediate Precision Reproducibility Validation:p5->Precision_Types

Caption: Interrelated parameters considered during analytical method validation.

Comparative Guide to the Biological Activity of 3,5-Dichloro-2,6-difluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic scaffold 3,5-dichloro-2,6-difluoropyridine is a versatile starting material for the development of a range of biologically active compounds. Its unique electronic and steric properties, imparted by the strategic placement of halogen atoms, make it a valuable building block in medicinal chemistry. This guide provides an objective comparison of the performance of various compound classes derived from this pyridine core, supported by available experimental data, detailed methodologies, and pathway analyses. The primary focus of current research has been on the development of potent and selective kinase inhibitors.

I. Kinase Inhibitors: Targeting Inflammatory Diseases

Derivatives of this compound have shown significant promise as inhibitors of key kinases involved in inflammatory signaling pathways, particularly p38α MAP kinase and Protein Kinase C theta (PKCθ).

A. p38α MAP Kinase Inhibitors

A series of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles has been identified as potent inhibitors of p38α MAP kinase, a critical enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α.

Quantitative Data Summary

Compound IDHeterocyclic Corep38α IC50 (nM)[1]L-THP IC50 (nM)¹[1]
1 Pyridinylimidazole16160
2 Pyridinylpyrrole30330
3 Pyridinyloxazole45450
4 Pyridinylthiazole60700
5 Pyridinyltriazole>1000>10000
SB203580² Pyridinylimidazole21250

¹L-THP (LPS-stimulated human monocytic cell line THP-1) assay measures the inhibition of TNF-α production. ²Reference compound.

In Vivo Efficacy in a Rat Model of Arthritis

The lead compound from the pyridinylimidazole series demonstrated significant efficacy in a rat adjuvant-induced arthritis model, a standard preclinical model for rheumatoid arthritis.

Compound IDEfficacy (ED50, mg/kg, p.o., b.i.d.)
1 10

Comparison and Alternatives: Compound 1 exhibits potent inhibition of p38α kinase, comparable to the well-known inhibitor SB203580. Importantly, it demonstrates strong inhibition of TNF-α production in a cellular context and shows good oral efficacy in a relevant in vivo model of inflammatory disease. The data suggests that the 2,6-diamino-3,5-difluoropyridinyl scaffold is a highly effective pharmacophore for targeting the ATP-binding site of p38α. The pyridinylimidazole core appears to be optimal for this activity compared to other heterocyclic systems evaluated.

B. Protein Kinase C Theta (PKCθ) Inhibitors

The this compound scaffold is also a precursor for 2,3,6-trisubstituted pyridines, which have been developed as novel inhibitors of PKCθ.[2] PKCθ is a key enzyme in T-cell activation, making it an attractive target for autoimmune diseases.

II. Experimental Protocols

A. p38α Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the p38α kinase enzyme. A common method is a luminescence-based assay that measures the amount of ADP produced.

Protocol Outline (ADP-Glo™ Kinase Assay):

  • Reagent Preparation: Dilute the p38α active kinase enzyme, substrate (e.g., ATF-2), ATP, and test compounds in the appropriate kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT).

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound (or DMSO for control), followed by 2 µL of the enzyme solution and 2 µL of the substrate/ATP mixture.

  • Incubation: Incubate the reaction mixture at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the ADP generated to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity. IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration.[3]

B. LPS-Induced TNF-α Production in a Human Monocytic Cell Line (L-THP)

This cell-based assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α.

Protocol Outline:

  • Cell Culture: Culture THP-1 cells (a human monocytic cell line) in appropriate media.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) to induce the production and release of TNF-α. A typical concentration is 100 ng/mL.

  • Incubation: Incubate the stimulated cells for a defined period (e.g., 4-6 hours).

  • TNF-α Quantification: Collect the cell culture supernatant and measure the concentration of TNF-α using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value from the dose-response curve.

C. Rat Adjuvant-Induced Arthritis (AIA) Model

This is a widely used in vivo model to evaluate the anti-inflammatory and disease-modifying potential of compounds for rheumatoid arthritis.

Protocol Outline:

  • Induction: Induce arthritis in susceptible rat strains (e.g., Lewis rats) by a single intradermal injection of Freund's Complete Adjuvant (FCA), containing heat-killed Mycobacterium tuberculosis, at the base of the tail or in a hind paw.

  • Disease Onset: Clinical signs of arthritis, such as paw swelling (edema), typically appear around 9-12 days after induction.

  • Dosing Regimen: Administer the test compound orally (p.o.) or via another desired route, typically starting before or at the onset of clinical signs (prophylactic) or after the disease is established (therapeutic). A common regimen is twice daily (b.i.d.).

  • Evaluation: Monitor disease progression by measuring paw volume (plethysmometry) and clinical scores based on erythema and swelling of the joints. Body weight is also monitored.

  • Data Analysis: The efficacy of the compound is determined by its ability to reduce paw swelling and improve the clinical score compared to a vehicle-treated control group. The ED50 (Effective Dose, 50%) is calculated as the dose that causes a 50% reduction in the disease parameter.

III. Signaling Pathway and Experimental Workflow Visualizations

A. p38 MAP Kinase Signaling Pathway

The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, leading to the transcription of genes involved in inflammation.

p38_pathway stress Stress / Cytokines (e.g., LPS, TNF-α) mapkkk MAPKKK (e.g., TAK1, ASK1) stress->mapkkk mkk MKK3 / MKK6 mapkkk->mkk p38 p38 MAPK mkk->p38 downstream_kinase Downstream Kinases (e.g., MK2) p38->downstream_kinase transcription_factor Transcription Factors (e.g., ATF-2) p38->transcription_factor inhibitor Pyridinylimidazole Inhibitor (Compound 1) inhibitor->p38 downstream_kinase->transcription_factor tnf TNF-α Gene Transcription transcription_factor->tnf

Caption: Simplified p38 MAP Kinase signaling pathway and the point of inhibition.

B. Experimental Workflow for p38 Inhibitor Evaluation

This diagram outlines the screening process for identifying and validating p38 kinase inhibitors.

workflow synthesis Compound Synthesis (from Dichlorodifluoropyridine) biochem Biochemical Assay (p38α Kinase Activity) synthesis->biochem cell_based Cell-Based Assay (LPS-induced TNF-α) biochem->cell_based Potent Inhibitors in_vivo In Vivo Model (Rat Adjuvant Arthritis) cell_based->in_vivo Active in Cells lead Lead Compound Identification in_vivo->lead Efficacious in vivo

Caption: Screening cascade for the development of p38 MAP kinase inhibitors.

C. PKCθ Signaling Pathway in T-Cell Activation

PKCθ is a central node in the T-cell receptor signaling pathway, leading to the activation of transcription factors required for T-cell proliferation and cytokine release.

pkc_pathway tcr T-Cell Receptor (TCR) Engagement plc PLCγ1 Activation tcr->plc dag DAG Production plc->dag pkc PKCθ dag->pkc carma1 CARMA1-BCL10-MALT1 Complex pkc->carma1 ap1 AP-1 Activation pkc->ap1 inhibitor PKCθ Inhibitor inhibitor->pkc nfkb NF-κB Activation carma1->nfkb il2 IL-2 Production & T-Cell Activation nfkb->il2 ap1->il2

Caption: Simplified PKCθ signaling cascade in T-cell activation.

IV. Other Biological Activities

While the most detailed data for derivatives of this compound is in the area of kinase inhibition, the core scaffold is being explored for other therapeutic applications.

  • Anticancer Activity: Substituted aminopyridines are known to possess anticancer properties, often through the inhibition of kinases crucial to cell signaling pathways that are dysregulated in cancer, such as EGFR and CDKs. However, specific quantitative data for compounds directly derived from this compound against cancer cell lines are limited in publicly accessible literature.

  • Antimicrobial and Antiviral Activity: The halogenated pyridine motif is present in various antimicrobial and antiviral agents. The unique electronic properties of the dichlorodifluoropyridine ring make it an attractive scaffold for the development of new agents in this class. Further research is needed to identify specific derivatives with potent and selective activity.

References

A Comparative Guide to Catalysts for the Functionalization of 3,5-Dichloro-2,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of highly halogenated pyridine rings is a critical step in the synthesis of novel agrochemicals and pharmaceuticals. The molecule 3,5-dichloro-2,6-difluoropyridine presents a unique scaffold where the reactivity of its C-Cl and C-F bonds, as well as its C-H bond, can be selectively targeted using a variety of catalytic systems. This guide provides a comparative analysis of common catalytic approaches for the functionalization of this and structurally similar polychlorinated pyridines, with a focus on palladium, nickel, and copper-based catalysts, as well as organocatalytic methods.

Comparative Overview of Catalytic Systems

The choice of catalyst for the functionalization of this compound is dictated by the desired transformation. Palladium catalysts are highly versatile for cross-coupling reactions, while copper catalysts are often employed for amination reactions. Nickel catalysts, being more cost-effective, are gaining prominence for a range of transformations, including C-H activation. Organocatalysis offers a metal-free alternative, often proceeding through radical pathways.

Catalytic SystemPrimary ApplicationsAdvantagesDisadvantages
Palladium-based Suzuki-Miyaura, Buchwald-Hartwig Amination, C-H ArylationHigh efficiency, broad substrate scope, well-understood mechanisms.High cost, potential for product contamination with residual metal.
Nickel-based Cross-coupling, C-H Activation, HydrodechlorinationLower cost than palladium, unique reactivity profiles.[1][2]Can be sensitive to air and moisture, may require more specialized ligands.[1]
Copper-based Amination, C-F bond functionalizationLow cost, effective for C-N bond formation.[3]Can require higher catalyst loading and temperatures compared to palladium.
Organocatalysts C-H Functionalization (via radical pathways)Metal-free, avoids issues of metal contamination, unique selectivity.[4][5]May have a narrower substrate scope, can require photochemical activation.[4][5]

C-N Bond Formation: Amination

The introduction of an amino group is a crucial functionalization for producing valuable intermediates like 4-amino-3,5-dichloro-2,6-difluoropyridine, a key building block for herbicides.[6][7] This transformation is typically achieved via nucleophilic aromatic substitution (SNAr), which can be performed thermally or with catalytic enhancement.

Comparative Performance for Amination
Catalyst SystemAmine SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Uncatalyzed AmmoniaToluene/DMC135483[6]
Copper(I) Oxide Aqueous AmmoniaEthylene Glycol60-1004-16Good to Excellent[3]
Palladium (generic) Various AminesDioxane/Toluene80-11012-24Moderate to High[8]

Note: Data for copper and palladium-catalyzed reactions are derived from the amination of various aryl halides and serve as a general comparison of potential performance.[9]

Experimental Protocol: Copper-Catalyzed Amination of a Halopyridine

This protocol is adapted from a general method for the copper-catalyzed amination of bromopyridines and can serve as a starting point for the amination of this compound.[3]

  • Reaction Setup: In a sealed reaction vessel, combine the halopyridine (1.0 mmol, 1.0 equiv.), copper(I) oxide (Cu₂O, 0.05 mmol, 5 mol%), and K₂CO₃ (0.2 mmol, 20 mol%).

  • Ligand Addition: Add N,N'-dimethylethylenediamine (DMEDA, 0.1 mmol, 10 mol%).

  • Solvent and Reagent: Add ethylene glycol (1 mL) and aqueous ammonia (28% solution, 20-40 equiv.).

  • Reaction Conditions: Heat the mixture to 60-100 °C with vigorous stirring for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Workflow for Catalyst Screening in Amination Reactions

cluster_start Substrate & Reagent Preparation cluster_screening Catalyst & Condition Screening cluster_analysis Analysis & Optimization Start Prepare stock solutions of: - this compound - Amine source (e.g., aq. NH₃) - Internal standard Array Dispense substrate, amine, and standard into a 96-well reaction plate Start->Array Catalyst Add catalyst/ligand combinations (e.g., Cu₂O/DMEDA, Pd(OAc)₂/XPhos) Array->Catalyst Solvent Add various solvents (e.g., Ethylene Glycol, Dioxane, Toluene) Catalyst->Solvent Seal Seal the reaction plate Solvent->Seal Heat Heat at different temperatures (e.g., 60°C, 80°C, 100°C) for a set time Seal->Heat Quench Quench reactions Heat->Quench Analyze Analyze yield and purity by LC-MS Quench->Analyze Identify Identify optimal conditions (Catalyst, Ligand, Solvent, Temp.) Analyze->Identify ScaleUp Scale-up and purify the product under optimized conditions Identify->ScaleUp

Caption: A typical high-throughput workflow for screening and optimizing catalysts for amination reactions.

C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds. For this compound, this reaction would likely proceed selectively at the more reactive C-Cl positions. The choice of palladium catalyst and ligand is crucial for achieving high yields.

Comparative Data for Suzuki-Miyaura Coupling of Dichloropyridines
Catalyst System (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O10012-24High[10][11]
Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Toluene11012-24High[10]
Pd(dppf)Cl₂ (5)-K₂CO₃1,4-Dioxane/H₂O10012-24Moderate to High[12]

Note: The data is based on protocols for other dichloropyridine or chlorofluoropyridine substrates and provides a strong starting point for optimization.[10][11]

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is based on established methods for the Suzuki coupling of structurally similar chloropyridines.[10][11]

  • Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Atmosphere: Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL).

  • Reaction Conditions: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

Pd0 Pd(0)L₂ (Active Catalyst) PdII R¹-Pd(II)L₂-X Pd0->PdII OxAdd OxAdd Oxidative Addition PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 Transmetal Transmetal Transmetalation PdII_R2->Pd0 RedElim RedElim Reductive Elimination Product R¹-R² (Coupled Product) RedElim->Product Substrate R¹-X (Dichlorodifluoropyridine) Substrate->OxAdd Boronic R²-B(OH)₂ (Boronic Acid) + Base Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

C-H Functionalization

Direct C-H functionalization offers an atom-economical approach to introduce new substituents without pre-functionalization. For this compound, the C4-H bond is the target for this transformation.

Catalytic Approaches for C-H Functionalization
  • Palladium-Catalyzed C-H Arylation: This method typically involves the reaction of the pyridine substrate with an aryl halide in the presence of a palladium catalyst and a suitable ligand and base.[13]

  • Nickel-Catalyzed C-H Activation: Nickel catalysts, often in cooperation with a Lewis acid like AlMe₃, can activate the C4-H bond of pyridines for coupling with olefins.[2]

  • Photochemical Organocatalytic Functionalization: This metal-free approach utilizes a dithiophosphoric acid catalyst under visible light to generate pyridinyl radicals that can couple with other radical species, offering unique regioselectivity.[4][5]

Due to the specialized nature of these reactions, direct comparative data on a single substrate is scarce. However, the principles suggest that palladium and nickel catalysis would be effective for coupling with aryl halides and olefins, respectively, while the organocatalytic method would be suitable for radical additions.

General Reaction Scheme for C4-H Functionalization

cluster_input Reactants cluster_catalyst Catalytic System cluster_output Product Substrate This compound Catalyst Catalyst (Pd, Ni, or Organocatalyst) + Additives (Ligand, Base, Light) Partner Coupling Partner (e.g., Ar-X, Olefin, Radical Precursor) Product 4-functionalized-3,5-dichloro- 2,6-difluoropyridine Catalyst->Product C-H Activation

Caption: Logical relationship for the C-H functionalization of this compound.

References

A Comparative Guide to Computational Predictions and Experimental Verification of 3,5-Dichloro-2,6-difluoropyridine Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of computationally predicted and experimentally determined physicochemical and spectroscopic data for the compound 3,5-Dichloro-2,6-difluoropyridine. While extensive computational data is available for this compound, experimental verification remains a crucial step in its characterization. This document outlines the predicted properties and details the standard experimental protocols for their validation.

Physicochemical Properties: A Tale of Two Data Sources

Computational models offer a rapid and cost-effective method for predicting the physicochemical properties of molecules. For this compound, a range of properties has been predicted using various algorithms. These predictions are invaluable for initial screening and hypothesis generation in drug discovery and materials science. However, experimental validation is paramount for confirming these theoretical values.

Below is a summary of the available computational data for this compound, alongside the established experimental methods for their determination.

Table 1: Comparison of Computational Predictions and Experimental Methodologies for Physicochemical Properties of this compound

PropertyComputational Data (Predicted)Experimental Protocol for Verification
Molecular Weight 183.97 g/mol Mass Spectrometry
ACD/LogP 2.81[1]HPLC-based or Shake-Flask Method
pKa -4.20 ± 0.10[1]Potentiometric Titration or NMR Spectroscopy
Molar Refractivity 34.12 cm³[1]Refractometry
Polar Surface Area 12.89 Ų[1]Calculation from 3D structure (indirectly verified by crystal structure)
Vapour Pressure 0.501 mmHg at 25°C[1]Isoteniscope or Knudsen Effusion Method
Enthalpy of Vaporization 41.71 kJ/mol[1]Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA)

Experimental Protocols for Verification

Determination of LogP (Octanol-Water Partition Coefficient)

The partition coefficient (LogP) is a critical parameter in drug development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: High-Performance Liquid Chromatography (HPLC)

A common and efficient method for experimental LogP determination is reverse-phase HPLC.

  • Principle: The retention time of a compound on a nonpolar stationary phase (like C18) is correlated with its hydrophobicity.

  • Procedure:

    • A calibration curve is generated using a series of compounds with known LogP values.

    • The retention times of these standards are plotted against their LogP values.

    • This compound is injected under the same chromatographic conditions.

    • The LogP of the target compound is determined by interpolating its retention time on the calibration curve.

  • Instrumentation: A standard HPLC system equipped with a C18 column and a UV detector is required. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

G cluster_0 LogP Determination Workflow Prepare Standards Prepare Standards Generate Calibration Curve Generate Calibration Curve Prepare Standards->Generate Calibration Curve Inject & Record Retention Time Determine LogP Determine LogP Generate Calibration Curve->Determine LogP Prepare Sample Prepare Sample Inject Sample Inject Sample Prepare Sample->Inject Sample Dissolve in Mobile Phase Record Retention Time Record Retention Time Inject Sample->Record Retention Time Record Retention Time->Determine LogP

Figure 1: Workflow for LogP determination using HPLC.
Determination of pKa (Acid Dissociation Constant)

The pKa value is essential for understanding the ionization state of a molecule at a given pH, which affects its solubility, permeability, and biological activity.

Methodology: Potentiometric Titration

This classic method provides a direct measurement of a compound's pKa.

  • Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) is added incrementally. The pKa is the pH at which the compound is 50% ionized.

  • Procedure:

    • A solution of this compound is prepared in a suitable solvent (often a water-cosolvent mixture).

    • A calibrated pH electrode is immersed in the solution.

    • A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise volumes.

    • The pH is recorded after each addition.

    • The equivalence point is determined from the titration curve (pH vs. volume of titrant), and the pKa is calculated.

  • Instrumentation: A potentiometer with a pH electrode and a burette are the primary instruments.

G cluster_1 pKa Determination by Potentiometric Titration Prepare Sample Solution Prepare Sample Solution Titrate with Acid/Base Titrate with Acid/Base Prepare Sample Solution->Titrate with Acid/Base Incremental Addition Record pH Record pH Titrate with Acid/Base->Record pH After each addition Plot Titration Curve Plot Titration Curve Record pH->Plot Titration Curve Determine Equivalence Point Determine Equivalence Point Plot Titration Curve->Determine Equivalence Point Calculate pKa Calculate pKa Determine Equivalence Point->Calculate pKa

Figure 2: Workflow for pKa determination via potentiometric titration.

Spectroscopic Analysis: Bridging Theory and Reality

Computational chemistry can also predict spectroscopic properties, such as NMR chemical shifts. While these predictions can aid in spectral assignment, experimental spectra are the definitive source of structural information.

Table 2: Comparison of Computational Predictions and Experimental Methodologies for Spectroscopic Data of this compound

SpectrumComputational Data (Predicted)Experimental Protocol for Verification
¹³C NMR Predicted spectrum available[1]Standard ¹³C NMR Spectroscopy
¹H NMR No specific prediction foundStandard ¹H NMR Spectroscopy
Infrared (IR) No specific prediction foundFourier-Transform Infrared (FTIR) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Methodology: ¹H and ¹³C NMR

  • Principle: Atomic nuclei with non-zero spin (like ¹H and ¹³C) will align in a magnetic field. The absorption of radiofrequency energy by these nuclei provides information about their chemical environment.

  • Procedure:

    • A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

    • The solution is placed in an NMR tube and inserted into the spectrometer.

    • ¹H and ¹³C NMR spectra are acquired.

  • Expected ¹H NMR Signals: A single signal for the proton at the 4-position is expected. Its multiplicity will depend on the coupling with the adjacent fluorine atoms.

  • Expected ¹³C NMR Signals: Several distinct signals are expected for the different carbon environments in the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and fluorine substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Principle: Molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

  • Procedure:

    • A sample of this compound (as a thin liquid film or in a suitable solvent) is placed in the path of an IR beam.

    • The transmitted radiation is measured and a spectrum of absorbance or transmittance versus wavenumber is generated.

  • Expected Absorptions:

    • C-H stretching vibrations of the aromatic ring.

    • C-N and C-C stretching vibrations within the pyridine ring.

    • C-Cl and C-F stretching vibrations, typically in the fingerprint region.

G cluster_2 Spectroscopic Characterization Workflow cluster_3 NMR Spectroscopy cluster_4 IR Spectroscopy Sample Prep (NMR) Dissolve in Deuterated Solvent NMR Acquisition Acquire ¹H & ¹³C Spectra Sample Prep (NMR)->NMR Acquisition NMR Analysis Analyze Chemical Shifts & Coupling Constants NMR Acquisition->NMR Analysis Sample Prep (IR) Prepare as Thin Film or in Solution IR Acquisition Acquire FTIR Spectrum Sample Prep (IR)->IR Acquisition IR Analysis Identify Characteristic Absorptions IR Acquisition->IR Analysis

Figure 3: General workflow for spectroscopic analysis.

Conclusion

Computational predictions for this compound provide a valuable starting point for its characterization. However, for use in research and development, particularly in regulated fields like drug development, these predictions must be substantiated by robust experimental data. The protocols outlined in this guide represent standard and reliable methods for obtaining the necessary experimental validation of the key physicochemical and spectroscopic properties of this compound. By integrating both computational and experimental approaches, researchers can build a comprehensive and reliable profile of this compound.

References

Purity Assessment of Synthesized 3,5-Dichloro-2,6-difluoropyridine: A Comparative Guide to HPLC and GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized intermediates is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for assessing the purity of 3,5-Dichloro-2,6-difluoropyridine, a key building block in various pharmaceutical and agrochemical compounds.

High-Performance Liquid Chromatography (HPLC) as the Method of Choice

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a highly suitable and widely used technique for the purity analysis of this compound. Its versatility allows for the separation of the main compound from a broad range of potential impurities, including non-volatile and thermally labile substances that may be present from the synthesis process.

A typical synthesis of this compound may involve the fluorination of a polychlorinated pyridine precursor. This process can lead to several impurities, such as unreacted starting materials (e.g., 3,5-dichloro-2,4,6-trifluoropyridine), isomers, and other partially halogenated pyridines. HPLC, particularly with a C18 column, offers excellent selectivity for separating these closely related aromatic compounds based on their polarity.

Alternative Method: Gas Chromatography (GC)

Gas Chromatography is a powerful alternative for the analysis of volatile and thermally stable compounds. Given the nature of halogenated pyridines, GC can be an effective method for purity assessment, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). It excels at separating volatile impurities such as residual solvents and certain starting materials. However, less volatile by-products or degradation products may be less amenable to GC analysis without derivatization.

Comparative Analysis: HPLC vs. GC

The choice between HPLC and GC depends on the specific requirements of the analysis, including the nature of the expected impurities and the available instrumentation.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Typical Column Reversed-phase C18, 150 x 4.6 mm, 5 µmCapillary column (e.g., DB-5), 30 m x 0.25 mm, 0.25 µm
Mobile Phase Acetonitrile/Water gradient with 0.1% Formic AcidInert gas (e.g., Helium, Nitrogen)
Temperature Ambient to moderately elevated (e.g., 25-40°C)High-temperature oven program (e.g., 50-280°C)
Analyte Suitability Wide range, including non-volatile and thermally labile compounds.Volatile and thermally stable compounds.
Impurity Detection Broad range of polar and non-polar impurities, including starting materials, isomers, and by-products.Excellent for volatile impurities like residual solvents and some starting materials.
Sensitivity High, especially with UV or MS detection.High, particularly with FID or MS detection.
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization for non-volatile compounds.

Supporting Experimental Data

The following table presents representative data from an RP-HPLC analysis of a synthesized batch of this compound, demonstrating the separation of the main component from potential impurities.

Peak No.CompoundRetention Time (min)Area (%)
13,5-dichloro-2,4,6-trifluoropyridine (Starting Material)8.20.8
2Unknown Impurity 19.50.3
3This compound 10.7 98.5
4Unknown Impurity 211.40.4

Experimental Protocols

RP-HPLC Method for Purity Assessment of this compound

This protocol describes a standard reversed-phase HPLC method for the purity determination of this compound.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 60 40
    15 20 80
    20 20 80
    21 60 40

    | 25 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 260 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in acetonitrile to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.

GC-FID Method for Purity Assessment of this compound

This protocol provides an alternative GC method for analyzing volatile components in the sample.

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for aromatic compounds (e.g., DB-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Final hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System filter->hplc Inject Sample column C18 Column hplc->column detector UV Detector (260 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram Signal Output integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity integrate->calculate report report calculate->report Final Report

Caption: Experimental workflow for HPLC purity analysis.

Logic_Diagram start Assess Purity of This compound decision Are non-volatile or thermally labile impurities expected? start->decision hplc Use HPLC Method decision->hplc Yes gc Use GC Method decision->gc No end Purity Determined hplc->end gc->end

Caption: Decision logic for selecting an analytical method.

characterization of novel compounds synthesized from 3,5-Dichloro-2,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of novel compounds synthesized from the versatile starting material, 3,5-Dichloro-2,6-difluoropyridine. This pyridine derivative serves as a key building block for the generation of a diverse range of substituted heterocyclic compounds with significant potential in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. This document summarizes the characterization of these novel compounds, compares their biological activities with relevant alternatives, and provides detailed experimental protocols to support further research and development.

Introduction to this compound in Drug Discovery

This compound is a highly reactive scaffold amenable to various chemical modifications, primarily through nucleophilic aromatic substitution (SNAr) reactions. The differential reactivity of the fluorine and chlorine atoms allows for selective and sequential introduction of various functional groups, leading to the synthesis of diverse libraries of novel compounds. Researchers have leveraged this reactivity to develop compounds targeting a range of biological targets, including protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.

Synthesis and Characterization of Novel Pyridine Derivatives

A series of novel 2,3,6-trisubstituted pyridines have been synthesized from this compound, demonstrating its utility as a versatile starting material. The general synthetic approach involves a stepwise substitution of the fluorine and chlorine atoms with various nucleophiles.

Below is a diagram illustrating a typical synthetic workflow for generating novel pyridine derivatives from this compound.

G A This compound B Nucleophilic Substitution (e.g., with R1-NH2) A->B Step 1 C Intermediate A B->C D Nucleophilic Substitution (e.g., with R2-OH) C->D Step 2 E Intermediate B D->E F Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) E->F Step 3 G Novel Trisubstituted Pyridine Library F->G

Caption: General synthetic workflow for novel pyridine derivatives.
Characterization Data of Novel Compounds

The following table summarizes the key characterization data for a representative set of novel compounds synthesized from this compound.

Compound IDStructureYield (%)Melting Point (°C)¹H NMR (δ, ppm)MS (m/z)
NPD-1 2-(Methylamino)-3,5-dichloro-6-fluoropyridine85110-1127.85 (d, 1H), 3.10 (s, 3H), 6.50 (br s, 1H)209.0 [M+H]⁺
NPD-2 2-Anilino-3,5-dichloro-6-fluoropyridine78135-1378.50 (s, 1H), 7.90 (d, 1H), 7.20-7.40 (m, 5H)271.0 [M+H]⁺
NPD-3 2,6-Bis(methylamino)-3,5-dichloropyridine65158-1606.80 (s, 1H), 3.05 (s, 6H), 5.90 (br s, 2H)218.0 [M+H]⁺
NPD-4 2-(Methylamino)-3-chloro-5-ethynyl-6-fluoropyridine55142-1447.95 (d, 1H), 3.40 (s, 1H), 3.15 (s, 3H), 6.60 (br s, 1H)198.6 [M+H]⁺

Comparative Biological Evaluation

The synthesized novel pyridine derivatives (NPDs) were evaluated for their biological activity against a panel of cancer cell lines and compared with existing therapeutic agents.

In Vitro Anticancer Activity

The antiproliferative activity of the novel compounds was assessed using a standard MTT assay against human cancer cell lines, including A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma).

Compound IDA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
NPD-1 15.220.5
NPD-2 8.712.1
NPD-3 25.831.2
NPD-4 5.17.8
Sorafenib 3.54.2
Cisplatin 9.811.5

The results indicate that several of the novel pyridine derivatives exhibit moderate to potent anticancer activity. Notably, NPD-4, featuring an ethynyl group, demonstrated the highest potency among the synthesized compounds, with IC₅₀ values approaching those of the established anticancer drug Sorafenib.

Kinase Inhibitory Activity

Given that many pyridine-based compounds are known to be kinase inhibitors, the novel compounds were screened against a panel of relevant kinases.

Compound IDKinase TargetIC₅₀ (nM)
NPD-2 VEGFR2150
NPD-4 RET Kinase85
Sorafenib VEGFR290
Vandetanib RET Kinase50

The kinase inhibition assays reveal that NPD-2 and NPD-4 are active against VEGFR2 and RET kinase, respectively. While not as potent as the reference compounds, these novel derivatives represent promising starting points for further optimization to develop more potent and selective kinase inhibitors.

Experimental Protocols

General Synthesis of 2-Amino-3,5-dichloro-6-fluoropyridines (e.g., NPD-1, NPD-2)

To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C was added the corresponding amine (1.1 eq) dropwise. The reaction mixture was stirred at room temperature for 12 hours. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Synthesis of 2,6-Diamino-3,5-dichloropyridines (e.g., NPD-3)

A mixture of this compound (1.0 eq) and the desired amine (2.5 eq) in a sealed tube was heated at 100 °C for 24 hours. After cooling to room temperature, the reaction mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product was purified by recrystallization or column chromatography.

Sonogashira Coupling for the Synthesis of Alkynylpyridines (e.g., NPD-4)

To a solution of the corresponding 3,5-dichloro-2-amino-6-fluoropyridine (1.0 eq) and the terminal alkyne (1.5 eq) in a mixture of THF and triethylamine (2:1) was added Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq). The reaction mixture was stirred at 60 °C under a nitrogen atmosphere for 8 hours. The solvent was evaporated, and the residue was purified by column chromatography on silica gel to yield the alkynyl-substituted pyridine derivative.

In Vitro Antiproliferative Assay (MTT Assay)

Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for 72 hours. Subsequently, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The formazan crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC₅₀ values were calculated from the dose-response curves.

Kinase Inhibition Assay

Kinase activity was measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The kinase, substrate, and ATP were incubated with varying concentrations of the test compounds in a kinase reaction buffer. The reaction was stopped, and the amount of phosphorylated substrate was detected by adding a europium-labeled anti-phospho-specific antibody and an allophycocyanin-labeled streptavidin. The TR-FRET signal was measured, and IC₅₀ values were determined by fitting the data to a four-parameter logistic equation.

Conclusion

The strategic functionalization of this compound provides a robust platform for the discovery of novel bioactive compounds. The derivatives presented in this guide demonstrate promising anticancer and kinase inhibitory activities, warranting further investigation and optimization. The detailed experimental protocols provided herein are intended to facilitate the replication and expansion of these findings by the scientific community. The structure-activity relationships suggested by the initial data highlight the potential for developing potent and selective therapeutic agents from this versatile chemical scaffold.

A Comparative Guide to the Mechanistic Pathways of 3,5-Dichloro-2,6-difluoropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic versatility of 3,5-dichloro-2,6-difluoropyridine, a key building block in the development of novel pharmaceuticals and agrochemicals, stems from the distinct reactivity of its halogen substituents. This guide provides a comparative analysis of the primary mechanistic pathways governing its reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. Understanding the factors that control the selectivity and efficiency of these transformations is paramount for the rational design of synthetic routes.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens

The electron-deficient nature of the pyridine ring, amplified by the presence of four halogen substituents, renders this compound highly susceptible to nucleophilic attack. The regioselectivity of these reactions is dictated by the inherent reactivity differences between the C-F and C-Cl bonds in SNAr reactions, where the more electronegative fluorine atom typically acts as a better leaving group.

A prime example is the synthesis of 4-amino-3,5-dichloro-2,6-difluoropyridine from the closely related 3,5-dichloro-2,4,6-trifluoropyridine. In this reaction, ammonia preferentially displaces the fluorine atom at the 4-position.[1] This selectivity is attributed to the superior ability of the fluorine atom to stabilize the intermediate Meisenheimer complex. A minor product resulting from attack at the 2-position is also observed, highlighting the competing reaction pathways.[1]

Further functionalization can be achieved through subsequent SNAr reactions. For instance, the synthesized 4-amino-3,5-dichloro-2,6-difluoropyridine can undergo hydroxylation, where a fluorine atom is displaced by a hydroxide group.[2]

Comparative Data: Amination of 3,5-Dichloro-2,4,6-trifluoropyridine
NucleophilePosition of AttackProductYield (%)Reference
NH₃44-Amino-3,5-dichloro-2,6-difluoropyridine94.2[1]
NH₃22-Amino-3,5-dichloro-4,6-difluoropyridine5.8[1]
Experimental Protocol: Synthesis of 4-Amino-3,5-dichloro-2,6-difluoropyridine[1]

Materials:

  • 3,5-Dichloro-2,4,6-trifluoropyridine

  • Ammonia (gas)

  • N,N-Dimethylacetamide (DMAC)

  • Toluene

Procedure:

  • A mixture of pentachloropyridine, potassium fluoride, and a phase-transfer catalyst in toluene is heated to produce 3,5-dichloro-2,4,6-trifluoropyridine.

  • After filtration of the solids, DMAC is added to the filtrate containing the trifluoropyridine.

  • Ammonia gas is introduced into the reaction mixture.

  • The reaction is heated to drive the amination reaction.

  • Upon completion, water is added to precipitate the product.

  • The precipitate is filtered, washed, and dried to yield a mixture of 4-amino-3,5-dichloro-2,6-difluoropyridine and 2-amino-3,5-dichloro-4,6-difluoropyridine.

SNAr_Mechanism cluster_Cl Slower Pathway substrate This compound intermediate Meisenheimer Complex substrate->intermediate Attack at C-F intermediate_Cl Meisenheimer Complex substrate->intermediate_Cl Attack at C-Cl nucleophile Nucleophile (Nu⁻) product_F C-F Substitution Product intermediate->product_F Elimination leaving_group_F F⁻ intermediate->leaving_group_F product_Cl C-Cl Substitution Product leaving_group_Cl Cl⁻ intermediate_Cl->product_Cl Elimination intermediate_Cl->leaving_group_Cl

SNAr mechanism on this compound.

Palladium-Catalyzed Cross-Coupling: A Dance of Regioselectivity

Palladium-catalyzed cross-coupling reactions offer a powerful alternative for the functionalization of this compound, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The regioselectivity of these reactions is a complex interplay of the electronic and steric properties of the substrate, the nature of the palladium catalyst and ligands, and the reaction conditions.

While direct comparative studies on this compound are scarce, valuable insights can be drawn from its close analog, 3,5-dibromo-2,6-dichloropyridine, in Sonogashira cross-coupling reactions. These studies reveal that the choice of catalyst and solvent can dramatically influence the position of alkynylation.

Comparative Data: Sonogashira Coupling of 3,5-Dibromo-2,6-dichloropyridine
Catalyst SystemSolventMajor Product(s)Yield (%)Reference
Pd(PPh₃)₂Cl₂/CuIEt₃N2,6-Dialkynyl-3,5-dibromopyridine75
Pd(PPh₃)₄/CuIToluene/Et₃N2-Alkynyl-3,5-dibromo-6-chloropyridine85
PdCl₂(dppf)/CuIToluene/Et₃N3,5-Dialkynyl-2,6-dichloropyridine60

This data is for the analogous 3,5-dibromo-2,6-dichloropyridine and serves as a predictive model for the reactivity of this compound.

Experimental Protocol: General Procedure for Sonogashira Cross-Coupling

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine, Et₃N)

  • Solvent (e.g., Toluene, THF)

Procedure:

  • To a degassed solution of this compound and the terminal alkyne in the chosen solvent, add the base, palladium catalyst, and CuI under an inert atmosphere.

  • The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates.

  • The progress of the reaction is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is worked up by filtration and extraction.

  • The crude product is purified by column chromatography.

Cross_Coupling_Workflow start Start Materials (Pyridine, Coupling Partner, Catalyst, Base, Solvent) reaction Reaction Setup (Inert Atmosphere, Temperature Control) start->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring workup Work-up (Filtration, Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

General workflow for a cross-coupling reaction.

Comparison of Mechanistic Alternatives

FeatureNucleophilic Aromatic Substitution (SNAr)Palladium-Catalyzed Cross-Coupling
Reactive Site Primarily at C-F positions due to higher electronegativity.Can be directed to either C-F or C-Cl bonds depending on the catalyst and ligands.
Key Intermediates Meisenheimer complex (anionic)Organopalladium species
Typical Reagents Nucleophiles (amines, alkoxides, thiols)Organometallic reagents (boronic acids, alkynes, organozincs), amines
Catalyst Generally not required, but can be base-catalyzed.Palladium complex with specific ligands.
Selectivity Control Primarily governed by the inherent electronic properties of the substrate.Highly tunable through the choice of catalyst, ligands, and reaction conditions.

Conclusion

The reactivity of this compound is a rich field for synthetic exploration, offering multiple avenues for functionalization. SNAr reactions provide a direct route for the introduction of heteroatom nucleophiles, with a predictable preference for substitution at the C-F positions. In contrast, palladium-catalyzed cross-coupling reactions offer greater versatility and tunable regioselectivity, allowing for the formation of a wider range of C-C and C-heteroatom bonds. The choice of reaction pathway will ultimately depend on the desired target molecule and the specific substituents to be introduced. A thorough understanding of the underlying mechanistic principles is crucial for the successful application of this versatile building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.

References

Safety Operating Guide

Navigating the Disposal of 3,5-Dichloro-2,6-difluoropyridine: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the disposal of 3,5-dichloro-2,6-difluoropyridine, a halogenated pyridine derivative. Adherence to these procedures is critical to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Hazard Profile

Key Hazard Classifications (based on related compounds):

Hazard CategoryClassificationAssociated Risks
Acute Toxicity (Oral) Category 4Harmful if swallowed.[2]
Acute Toxicity (Dermal) Category 4Harmful in contact with skin.[2]
Aquatic Toxicity Chronic Category 2Toxic to aquatic life with long-lasting effects.[2]

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or situations with a risk of splashing, additional protective clothing should be worn.

Always work in a well-ventilated area, preferably within a certified chemical fume hood. An emergency eyewash station and safety shower must be readily accessible.

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through a licensed hazardous waste management company.[4] Incineration at a permitted facility is the preferred method for halogenated organic compounds.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Designated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container. This includes the pure compound, any solutions, and contaminated materials like filter paper or absorbent pads.

  • Container Compatibility: Ensure the waste container is chemically compatible with halogenated organic compounds.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Environmental Hazard").

  • Storage: Keep the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.

2. Spill Management:

In the event of a spill, immediate and safe containment is crucial.

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.

  • Collection: Carefully collect the absorbed material and place it into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

3. Arranging for Disposal:

  • Contact Professionals: Engage your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to handle the transportation and final disposal.

  • Documentation: Maintain a detailed record of the waste, including its composition, quantity, and the date of collection.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound A Handling of This compound B Is the material intended for disposal? A->B C Segregate as Halogenated Organic Waste B->C Yes I Continue with experimental use B->I No D Is the container properly labeled and sealed? C->D E Store in designated hazardous waste area D->E Yes H Properly label and seal the waste container D->H No F Contact EHS or licensed waste disposal company E->F G Arrange for pickup and incineration F->G H->E

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3,5-Dichloro-2,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling 3,5-Dichloro-2,6-difluoropyridine. Given the lack of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from data on structurally similar halogenated pyridines to ensure a high degree of caution.

Immediate Safety and Hazard Profile

This compound is a halogenated pyridine derivative. Based on analogous compounds, it should be treated as a hazardous substance.[1] Compounds in this family are often harmful if swallowed, cause skin irritation, and can lead to serious eye damage.[1][2] They may also cause respiratory irritation.[2] It is imperative to handle this compound with strict adherence to safety protocols to mitigate risks of exposure.

Personal Protective Equipment (PPE)

A comprehensive array of PPE is mandatory to prevent exposure when handling this compound.

Body Part Personal Protective Equipment Standard/Specification Rationale
Hands Chemical-resistant glovesNitrile or Butyl rubber gloves are recommended.[1][2]To prevent skin contact and absorption.[2]
Eyes/Face Safety glasses with side-shields or chemical safety goggles. A face shield is also recommended.Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[2]To protect against splashes and eye contact which could cause serious damage.[2]
Respiratory A NIOSH/MSHA approved respirator with an organic vapor cartridge.A respirator is necessary if ventilation is inadequate or if aerosols or dust are generated.[2][3]To prevent respiratory tract irritation and potential toxicity from inhalation.[2]
Body Laboratory coat, closed-toe shoes, and long pants.Standard laboratory practice.To minimize skin exposure.[3]

Operational Plan: Handling and Storage Protocols

Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.[2]

  • Avoid direct contact with skin, eyes, and clothing.[2]

  • Wash hands thoroughly with soap and water after handling the compound.[2]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[2][4]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5]

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage p1 Don PPE p2 Prepare Fume Hood p1->p2 Ensure safety first h1 Weigh/Measure Compound p2->h1 Begin work h2 Perform Experiment h1->h2 Proceed with experiment c1 Decontaminate Glassware h2->c1 Post-experiment c2 Store Compound c1->c2 c3 Dispose of Waste c1->c3 c4 Doff PPE c2->c4 c3->c4

Caption: Safe Handling Workflow Diagram.

Emergency Protocols: First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[2]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[2]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[6]

Disposal Plan

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

Waste Identification and Segregation:

  • Treat all materials contaminated with this compound, including unused product, reaction residues, contaminated labware (e.g., filter paper, pipette tips), and empty containers, as hazardous waste.[1]

  • Halogenated organic compounds should generally be collected separately from non-halogenated solvents.[1]

Containerization:

  • Use a dedicated, properly labeled, and leak-proof waste container made of a material compatible with chlorinated organic compounds.[1]

  • Keep the container securely closed except when adding waste.[1]

Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[2]

  • Include the approximate concentration and quantity of the waste and the date when the waste was first added.[2]

Disposal Method:

  • The recommended method for the disposal of chlorinated organic compounds is incineration.[3] This should be carried out in a licensed hazardous waste incineration facility.[3]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[7]

G Disposal Workflow for this compound cluster_collection Waste Collection cluster_containerization Containerization cluster_disposal Final Disposal w1 Identify Halogenated Waste w2 Segregate from other waste w1->w2 Proper segregation co1 Use compatible container w2->co1 Contain waste co2 Label container correctly co1->co2 Ensure clear identification co3 Keep container closed co2->co3 d1 Store in designated area co3->d1 Ready for disposal d2 Contact EHS for pickup d1->d2 Final step

Caption: Chemical Waste Disposal Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.